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  • Product: 4-Bromo-2-hydrazinylbenzoic acid hydrochloride
  • CAS: 1231892-17-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride

Foreword: The Strategic Importance of Substituted Arylhydrazines In the landscape of modern drug discovery and fine chemical synthesis, substituted arylhydrazines represent a class of exceptionally versatile intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Substituted Arylhydrazines

In the landscape of modern drug discovery and fine chemical synthesis, substituted arylhydrazines represent a class of exceptionally versatile intermediates. Their unique bifunctionality, comprising a nucleophilic hydrazine moiety and a modifiable aromatic core, allows for the construction of complex heterocyclic scaffolds that are prevalent in a multitude of bioactive molecules. 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a prime exemplar of this class. Its trifunctional nature—a carboxylic acid for amide coupling, a hydrazine for heterocycle formation (e.g., pyrazoles, indazoles), and a bromine atom for cross-coupling reactions—makes it a highly valuable building block for combinatorial chemistry and targeted synthesis. This guide provides a comprehensive exploration of the logical design, mechanistic underpinnings, and practical execution of its synthesis, tailored for researchers and professionals in chemical and pharmaceutical development.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is not a trivial one-step process. A robust and scalable route requires a strategic disconnection of the target molecule into readily available precursors. The most logical and field-proven approach hinges on the conversion of a primary aromatic amine to a hydrazine via a diazonium salt intermediate.

Causality of the Chosen Pathway: The transformation of an arylamine into an arylhydrazine is a cornerstone of industrial aromatic chemistry. This pathway is favored due to the relatively low cost and high availability of the necessary reagents (sodium nitrite, a strong acid, and a reducing agent) and the predictable reactivity of the intermediates. The core transformation involves two classic named reactions: diazotization followed by reduction. Alternative routes, such as direct nucleophilic aromatic substitution of a fluorine atom by hydrazine, are often less efficient for this specific substitution pattern and can be complicated by side reactions.

The retrosynthetic analysis is as follows:

  • The target hydrochloride salt is logically derived from its freebase, 4-Bromo-2-hydrazinylbenzoic acid , through a simple acid-base reaction. This final step enhances the compound's stability and crystallinity.

  • The hydrazinyl group is most reliably installed by the reduction of a corresponding arenediazonium salt . This is a well-established transformation with multiple choices for reducing agents.[1][2]

  • The diazonium salt is, in turn, synthesized from 2-Amino-4-bromobenzoic acid via diazotization , a reaction with nitrous acid generated in situ.[3][4]

This multi-step approach provides clear, controllable stages, each with well-defined reaction conditions and analytical checkpoints, ensuring a high degree of process control and reproducibility.

G Retrosynthetic Pathway Target 4-Bromo-2-hydrazinylbenzoic acid HCl Freebase 4-Bromo-2-hydrazinylbenzoic acid Target->Freebase Salification (HCl) Diazonium 4-Bromo-2-carboxybenzenediazonium salt Freebase->Diazonium Reduction Amine 2-Amino-4-bromobenzoic acid Diazonium->Amine Diazotization (NaNO₂, HCl)

Caption: A retrosynthetic analysis of 4-Bromo-2-hydrazinylbenzoic acid HCl.

Section 2: Mechanistic Deep Dive

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization. Each step in the synthesis proceeds through a distinct and well-characterized pathway.

The Diazotization of an Aromatic Amine

The conversion of the primary amine on 2-amino-4-bromobenzoic acid into a diazonium group is initiated by the formation of the true electrophile, the nitrosonium ion (N≡O⁺).

Causality of Reaction Conditions:

  • Strong Acid (HCl): Hydrochloric acid serves a dual purpose. First, it protonates sodium nitrite to generate nitrous acid (HNO₂). Second, a further protonation of nitrous acid facilitates the loss of a water molecule to form the highly electrophilic nitrosonium ion.[4]

  • Low Temperature (0-5 °C): Arenediazonium salts are notoriously unstable at higher temperatures, where they can decompose violently to release nitrogen gas and form highly reactive aryl cations or radicals. Maintaining a low temperature throughout the reaction is the single most critical parameter for safety and yield.

G Mechanism of Diazotization cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Electrophilic Attack and Diazonium Formation NaNO₂ NaNO₂ HNO₂ HNO₂ NaNO₂->HNO₂ + H⁺ H₂O-NO⁺ H₂O-NO⁺ HNO₂->H₂O-NO⁺ + H⁺ N≡O⁺ N≡O⁺ H₂O-NO⁺->N≡O⁺ - H₂O Ar-NH₂ 2-Amino-4-bromobenzoic acid Ar-NH₂⁺-N=O Ar-NH₂⁺-N=O Ar-NH₂->Ar-NH₂⁺-N=O + N≡O⁺ Ar-N=N-OH Ar-N=N-OH Ar-NH₂⁺-N=O->Ar-N=N-OH - H⁺ (Rearrangement) Ar-N=N-OH₂⁺ Ar-N=N-OH₂⁺ Ar-N=N-OH->Ar-N=N-OH₂⁺ + H⁺ Ar-N≡N⁺ Ar-N≡N⁺ Ar-N=N-OH₂⁺->Ar-N≡N⁺ - H₂O

Caption: The two-stage mechanism of aromatic amine diazotization.

Reduction of the Diazonium Salt

The reduction of the diazonium salt to the corresponding hydrazine is the pivotal C-N bond-forming step in creating the final product's core functionality. While several reducing agents exist, reduction with tin(II) chloride (SnCl₂) in hydrochloric acid is a common and effective method.[1][2]

Mechanism with Tin(II) Chloride: The reduction is believed to proceed via a series of single-electron transfers from Sn(II) to the diazonium cation. The initial reduction generates an aryl radical and a tin(III) species. This is a complex radical process that ultimately leads to the formation of the hydrazine, which is then protonated by the acidic medium to form the stable hydrochloride salt.

An alternative and widely used method involves sodium sulfite. This process is thought to proceed through the formation of an azo-sulfite intermediate, which upon further reaction and hydrolysis, yields the hydrazine.[3]

Section 3: Validated Experimental Protocol

This protocol provides a robust, step-by-step methodology for the synthesis. Each step includes justifications for the chosen parameters, creating a self-validating system for the trained researcher.

Starting Material: 2-Amino-4-bromobenzoic acid Key Reagents: Sodium Nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Stannous Chloride Dihydrate (SnCl₂·2H₂O)

G cluster_workflow Synthetic Workflow start Dissolve 2-Amino-4-bromobenzoic acid in conc. HCl cool Cool to 0-5 °C (Ice Bath) start->cool add_nitrite Slowly add aq. NaNO₂ (Maintain T < 5 °C) cool->add_nitrite stir_diazo Stir for 30 min (Complete Diazotization) add_nitrite->stir_diazo add_diazo Add diazonium solution to SnCl₂ solution dropwise stir_diazo->add_diazo Diazonium Salt Solution prep_sncl2 Prepare cold solution of SnCl₂·2H₂O in conc. HCl prep_sncl2->add_diazo stir_reduce Stir overnight (Allow for complete reduction) add_diazo->stir_reduce filter Collect precipitate by vacuum filtration stir_reduce->filter wash Wash solid with cold water and diethyl ether filter->wash dry Dry under vacuum at 40-50 °C wash->dry

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology

Part A: Diazotization

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4-bromobenzoic acid (1.0 eq) in concentrated hydrochloric acid (approx. 4-5 volumes).

    • Expertise Note: Using concentrated HCl ensures the amine is fully protonated as its hydrochloride salt, improving solubility and preventing unwanted side reactions like diazo coupling.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-salt bath. It is crucial that the internal temperature does not exceed 5 °C.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in deionized water (approx. 2 volumes). Add this solution dropwise to the cooled amine suspension over 30-45 minutes, ensuring the temperature remains below 5 °C.

    • Trustworthiness Check: A slight excess of nitrous acid is used to drive the reaction to completion. The presence of nitrous acid can be confirmed with starch-iodide paper (will turn blue). Avoid a large excess, which can lead to side reactions.

  • Reaction Completion: After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 4-bromo-2-carboxybenzenediazonium chloride. The solution should be a pale yellow.

Part B: Reduction

  • Reducing Agent Preparation: In a separate, larger beaker, dissolve stannous chloride dihydrate (SnCl₂·2H₂O, approx. 3.0 eq) in concentrated hydrochloric acid (approx. 3 volumes). Cool this solution in an ice bath.

    • Expertise Note: Stannous chloride is an effective reducing agent for diazonium salts.[2] The reaction is performed in strong acid to maintain the stability of the Sn(II) species and the resulting hydrazine product.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the stirred SnCl₂ solution. A precipitate will likely form. Control the rate of addition to manage any gas evolution and exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. This extended time ensures the reduction goes to completion.

Part C: Isolation and Purification

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts (like SnCl₄), followed by a wash with cold diethyl ether or ethanol to remove any non-polar organic impurities.

    • Self-Validating System: The washing steps are critical for purity. The water wash removes inorganic byproducts, while the organic solvent wash removes unreacted starting materials or organic byproducts, yielding a purer final product.

  • Drying: Dry the resulting white to off-white solid under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight. The product is 4-Bromo-2-hydrazinylbenzoic acid hydrochloride.

Section 4: Physicochemical and Quantitative Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

PropertyValueSource(s)
CAS Number 1231892-17-3 / 1643156-18-6[5][6]
Molecular Formula C₇H₇BrClFN₂O₂[6]
Molecular Weight 285.5 g/mol [6]
Appearance White to off-white crystalline powder[7]
Purity (Typical) ≥97%[6]
Solubility Soluble in water[7]

Analytical Characterization:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying the product against a reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the chemical structure by showing the expected signals for the aromatic protons, the hydrazine protons, and the carboxylic acid proton, along with the carbon skeleton.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

Section 5: Safety and Handling

Professional laboratory diligence is mandatory when performing this synthesis.

  • Diazonium Salts: Solid diazonium salts can be shock-sensitive and explosive.[8] This protocol is designed to use the diazonium salt in situ as a solution, which is a critical safety measure. Never attempt to isolate the diazonium salt intermediate.

  • Hydrazine Derivatives: Arylhydrazines and their salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood.

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

By adhering to this technically grounded and safety-conscious guide, researchers can confidently and reproducibly synthesize 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, a valuable and versatile intermediate for advancing chemical and pharmaceutical research.

References

  • Wikipedia. Sandmeyer reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available from: [Link]

  • Wikipedia. Diazonium compound. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Scribd. p-Aminobenzoic Acid Diazotization. Scribd. Available from: [Link]

  • GeeksforGeeks. Sandmeyer Reaction. GeeksforGeeks. Available from: [Link]

  • Baxendale Group. Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Baxendale Group Publications. Available from: [Link]

  • StackExchange. Reaction of hydrazine and hydroxylamines with carboxylic acids. Chemistry Stack Exchange. Available from: [Link]

  • Quest Journals. Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals Inc. Available from: [Link]

  • Google Patents. US8088960B2 - Process for the production of substituted bromobenzenes. Google Patents.
  • Science of Synthesis. Product Class 34: Arylhydrazines. Thieme. Available from: [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
  • Metoree. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ. Metoree. Available from: [Link]

  • NPTEL. Lecture 16 Aromatic Diazonium Salts. NPTEL. Available from: [Link]

  • ResearchGate. (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]

  • BYJU'S. Diazotization Reaction Mechanism. BYJU'S. Available from: [Link]

  • NIH National Center for Biotechnology Information. A Novel Synthesis of Bromobenzenes Using Molecular Bromine. PubMed Central. Available from: [Link]

  • Office of Scientific and Technical Information. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. Available from: [Link]

  • Google Patents. US3787482A - Method of synthesizing hydrazine compounds carboxylic acids. Google Patents.
  • ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. Available from: [Link]

  • Abaci Pharma. 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. Abaci Pharma. Available from: [Link]

  • Google Patents. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride. Google Patents.
  • PrepChem.com. Synthesis of 4-(N-boc-hydrazino)benzoic acid. PrepChem.com. Available from: [Link]

  • PubChem. 4-Bromobenzohydrazide. National Institutes of Health. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

  • ResearchGate. (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ResearchGate. Available from: [Link]

  • ACS Omega. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. American Chemical Society. Available from: [Link]

Sources

Exploratory

Technical Monograph: Initial Characterization of 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride

Abstract This technical guide outlines the synthesis, structural validation, and handling protocols for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS: 1231892-17-3). As a critical orthogonal building block for the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the synthesis, structural validation, and handling protocols for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS: 1231892-17-3). As a critical orthogonal building block for the synthesis of 6-bromo-1H-indazoles and quinazoline scaffolds, this intermediate requires precise characterization due to the lability of the hydrazine moiety. This document provides a self-validating workflow for researchers to generate, verify, and utilize this compound with high fidelity.

Chemical Identity & Structural Logic[1]

The molecule consists of a benzoic acid core functionalized with a bromine atom at the C4 position and a hydrazine group at the C2 position. The hydrochloride salt form is preferred for isolation due to enhanced stability against oxidation compared to the free base.

PropertySpecification
IUPAC Name 4-Bromo-2-hydrazinylbenzoic acid hydrochloride
Molecular Formula C₇H₇BrN₂O₂[1] · HCl
Molecular Weight 230.06 (Free base) + 36.46 (HCl) ≈ 267.52 g/mol
Key Functionality Ortho-disposition of hydrazine/carboxylic acid (Cyclization precursor)
Bromine Signature ~1:1 Isotopic ratio (⁷⁹Br/⁸¹Br)
Structural Utility Diagram (DOT)

The following diagram illustrates the central role of this intermediate in accessing fused heterocycles.

G Precursor 2-Amino-4-bromobenzoic acid Intermediate 4-Bromo-2-hydrazinylbenzoic acid (Target Molecule) Precursor->Intermediate 1. NaNO2/HCl 2. SnCl2 Reduction Indazole 6-Bromo-1H-indazol-3-ol (Indazolone) Intermediate->Indazole Acid Cyclization (-H2O) Quinazoline Brominated Quinazolines Intermediate->Quinazoline Cyclocondensation (+ Electrophile)

Figure 1: Synthetic utility showing the transformation from anthranilic acid precursor to nitrogen heterocycles.

Synthesis & Critical Process Parameters

The most robust synthesis involves the diazotization of 2-amino-4-bromobenzoic acid followed by reduction. The SnCl₂ (Stannous Chloride) method is preferred over sulfites for halogenated substrates to avoid side reactions.

Protocol: Modified Sandmeyer Reduction

Scale: 10 mmol basis.

  • Diazotization (0°C Control):

    • Suspend 2-amino-4-bromobenzoic acid (2.16 g, 10 mmol) in conc. HCl (10 mL) and water (10 mL).

    • Cool to -5°C to 0°C in an ice/salt bath.

    • Add NaNO₂ (0.76 g, 11 mmol) in water (5 mL) dropwise. Critical: Maintain temp < 5°C to prevent diazonium decomposition to the phenol.

    • Stir for 30 min. Solution should turn clear/yellow.

  • Reduction (The "Crash Out" Step):

    • Prepare a solution of SnCl₂[2]·2H₂O (5.6 g, 25 mmol) in conc. HCl (10 mL) cooled to 0°C.

    • Add the cold diazonium solution rapidly to the stannous chloride solution with vigorous stirring.

    • Observation: A heavy precipitate (the hydrazine double salt) will form immediately.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Isolation:

    • Filter the solids.[2][3][4][5][6]

    • Purification: The crude solid often contains Tin salts. Suspend the solid in boiling water (minimal volume), filter hot (removes insoluble impurities), and add conc. HCl to the filtrate to re-precipitate the pure hydrochloride salt upon cooling.

    • Wash with cold 6N HCl, then diethyl ether.

Analytical Characterization Suite

To validate the identity and purity, a multi-modal approach is required. The presence of the bromine atom provides a distinct mass spectrometric signature that serves as an internal check.

A. Proton NMR (DMSO-d₆)

The aromatic region will display an ABX (or AMX) coupling pattern.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
10.5 - 12.0 Broad Singlet1HCOOHExchangeable; shift varies with concentration.
8.5 - 9.5 Broad3H+-NHNH₂·HClAmmonium protons; typically very broad.
7.85 Doublet (J=8.5 Hz)1HH-6Deshielded by adjacent COOH (ortho).
7.45 Doublet of Doublets1HH-5Coupled to H-6 (ortho) and H-3 (meta).
7.20 Doublet (J=2.0 Hz)1HH-3Shielded relative to H-6; meta to COOH.

Note: Chemical shifts are estimates based on 4-bromobenzoic acid and hydrazine substituent effects. In the HCl salt, the hydrazine protons may obscure aromatic signals if the sample is wet.

B. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive or Negative.

  • Key Feature: The Bromine Isotope Pattern .

  • Target Mass:

    • Free Base MW: ~231.

    • Look for doublet peaks at m/z 231 (⁷⁹Br) and m/z 233 (⁸¹Br) with nearly equal intensity (1:1 ratio).

    • Self-Validation: If the M+2 peak is missing or <10% of the base peak, the bromine has been lost (dehalogenation), likely during the SnCl₂ reduction (over-reduction).

C. Characterization Logic Flow

Use the following decision tree to troubleshoot the synthesis.

Logic Start Crude Product Isolated CheckMS Check LC-MS (ESI+) Start->CheckMS BrPattern 1:1 Ratio (231/233)? CheckMS->BrPattern YesBr Bromine Intact BrPattern->YesBr Yes NoBr Dehalogenation occurred BrPattern->NoBr No (M=153) CheckNMR 1H NMR (DMSO-d6) YesBr->CheckNMR Aromatic 3 Aromatic Protons? CheckNMR->Aromatic Pass Valid Intermediate Aromatic->Pass Yes (ABX) Fail Check for Phenol (Diazo decomp) Aromatic->Fail No

Figure 2: Analytical decision matrix for validating the 4-bromo-2-hydrazinylbenzoic acid salt.

Stability & Handling (Safety)

  • Oxidation Sensitivity: Hydrazines are reducing agents. Upon exposure to air, the free base will oxidize to the azo/diazo species or decompose. Store as the HCl salt at -20°C under Argon/Nitrogen.

  • Toxicity: Hydrazine derivatives are potential genotoxins and sensitizers. Handle in a fume hood with double gloving.

  • Cyclization Risk: In the presence of strong acid and heat, the compound spontaneously cyclizes to 6-bromo-1H-indazol-3-ol. If the NMR shows a loss of the COOH peak and appearance of an amide-like NH, cyclization has occurred.

References

  • Organic Syntheses Procedure for Indazole Formation: Pfannstiel, K.; Janecke, J. "Indazole." Organic Syntheses, Coll. Vol. 3, p.475 (1955); Vol. 30, p.48 (1950). (Describes the foundational SnCl₂ reduction of diazonium salts to hydrazines).

  • Regioselective Synthesis of Indazoles: Lefebvre, V.; Cailly, T.; Fabis, F.; Rault, S. "A General and Efficient Synthesis of 3-Aminoindazoles." Journal of Organic Chemistry, 2010, 75(8), 2730–2732. (Provides modern context for hydrazine benzoic acid intermediates).

  • BenchChem Technical Protocol: "Optimizing 6-Bromo-Indazole Synthesis." (Outlines the specific reduction and cyclization parameters for brominated derivatives).

Sources

Foundational

spectroscopic data for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride Abstract This technical guide provides a comprehensive framework for the structural validation and spect...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride

Abstract This technical guide provides a comprehensive framework for the structural validation and spectroscopic analysis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS: 1231892-17-3). Designed for medicinal chemists and analytical scientists, this document moves beyond static data listings to explore the causality of spectral features. It details the diagnostic signatures required to distinguish this specific regioisomer from its analogs (e.g., 4-hydrazinobenzoic acid) and validates its purity for use as a scaffold in the synthesis of indazoles, quinazolines, and PARP inhibitors.

Structural Context & Synthetic Origin

To interpret spectroscopic data accurately, one must understand the molecular environment. 4-Bromo-2-hydrazinylbenzoic acid hydrochloride consists of a benzoic acid core substituted with a bromine atom at the para position relative to the hydrazine group (if hydrazine is C1? No, nomenclature dictates Carboxyl is C1).

  • IUPAC Numbering:

    • C1: Carboxylic Acid (-COOH)

    • C2: Hydrazine (-NH-NH

      
      )
      
    • C4: Bromine (-Br)[1]

  • Salt Form: The hydrochloride salt typically protonates the terminal nitrogen of the hydrazine moiety (

    
    ), significantly affecting solubility and vibrational spectroscopy compared to the free base.
    
Synthesis & Impurity Profile

Understanding the synthesis informs what impurities to look for in the spectra.

  • Precursor: 2-Amino-4-bromobenzoic acid.

  • Mechanism: Diazotization followed by reduction (typically

    
     or 
    
    
    
    ).
  • Critical Impurities: Unreacted diazonium species, azo-dimers, or decarboxylated by-products (3-bromophenylhydrazine).

Synthesis cluster_impurities Diagnostic Impurities SM 2-Amino-4-bromobenzoic acid Diaz Diazonium Intermediate SM->Diaz NaNO2, HCl < 5°C Red Reduction (SnCl2/HCl) Diaz->Red In situ Imp1 Azo-dimers (UV-Vis shift) Diaz->Imp1 Prod 4-Bromo-2-hydrazinylbenzoic acid HCl Red->Prod Crystallization Imp2 Des-bromo analogs (MS check)

Figure 1: Synthetic pathway highlighting critical control points for impurity generation.

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the elemental composition and the presence of the bromine isotope pattern.

Primary Ionization (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is often preferred for benzoic acids (loss of

    
     from COOH), but Positive Mode (ESI+) works well for the hydrazine salt.
    
  • Diagnostic Isotope Pattern: Bromine exists as

    
     and 
    
    
    
    in a nearly 1:1 ratio.
    • Expectation: A "doublet" molecular ion peak separated by 2 mass units with near-equal intensity.

Ion ModeSpecies Detectedm/z (

)
m/z (

)
Diagnostic Note
ESI (+)

230.97232.97Look for 1:1 doublet.
ESI (-)

228.96230.96Deprotonation of COOH.
Fragmentation Pathways (MS/MS)

Confirming the structure requires observing specific neutral losses.

  • Loss of Ammonia (

    
    ):  Characteristic of hydrazines. 
    
    
    
    .
  • Loss of Carbon Dioxide (

    
    ):  Characteristic of benzoic acids. 
    
    
    
    .
  • Loss of Bromine (

    
    ):  Homolytic cleavage, loss of 79/81.
    

MS_Frag M Molecular Ion [M+H]+: 231/233 F1 [M+H - NH3]+ Indazole-like cation m/z ~214/216 M->F1 - NH3 (17) F3 [M+H - H2O]+ Acylium ion m/z ~213/215 M->F3 - H2O (18) F2 [M+H - NH3 - CO2]+ 3-Bromophenyl cation m/z ~170/172 F1->F2 - CO2 (44)

Figure 2: Predicted ESI+ fragmentation logic for structural confirmation.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of regiochemistry (position of substituents).

H NMR (Proton) - 400 MHz, DMSO-

Solvent Choice: DMSO-


 is required due to the polarity of the salt and to observe exchangeable protons.

Table: Predicted Chemical Shifts & Multiplicities

PositionType

(ppm)
Multiplicity (

Hz)
Structural Logic
-COOH Exchangeable12.0 - 14.0Broad SingletCarboxylic acid proton. Often very broad.
-NH-NH

Exchangeable8.5 - 10.5Broad MultipletHydrazine HCl salt protons. Highly dependent on concentration/water.
H-6 Aromatic7.75 - 7.85Doublet (

)
Ortho to COOH (deshielded).
H-3 Aromatic7.15 - 7.25Doublet (

)
Ortho to Hydrazine (shielded by +M effect), Meta to H-5.
H-5 Aromatic6.90 - 7.05dd (

)
Ortho to Br, Meta to H-3.

Critical Analysis:

  • Regioisomer Check: If the hydrazine were at C3 (meta), the splitting pattern would change significantly. The H-3 proton is the key diagnostic; it appears as a narrow doublet (meta coupling only) and is relatively upfield due to the electron-donating hydrazine group, despite the withdrawing bromine.

  • Salt Effect: The HCl salt protonates the hydrazine. If the sample is neutralized (free base), the aromatic peaks will shift upfield (lower ppm) because the lone pair on the nitrogen becomes more available for donation into the ring.

C NMR (Carbon) - 100 MHz, DMSO-
  • C=O (C1): ~165-170 ppm.

  • C-N (C2): ~150 ppm (Deshielded by N).

  • C-Br (C4): ~125-130 ppm.

  • Aromatic CH: 115-135 ppm region.

Infrared Spectroscopy (FT-IR)

IR is useful for quick identification of the functional groups and the solid-state form (salt vs. free base).

  • Instrument: ATR-FTIR (Attenuated Total Reflectance).

  • Key Bands:

    • 3200 - 2500 cm

      
       (Broad): 
      
      
      
      stretch (acid) overlapping with
      
      
      stretches of the hydrazine salt. The "ammonium" nature of the salt creates a broad, complex band here.
    • 1670 - 1700 cm

      
       (Strong): 
      
      
      
      stretch of the carboxylic acid.
    • 1580 - 1610 cm

      
      :  Aromatic ring skeletal vibrations.
      
    • 1100 - 1300 cm

      
      : 
      
      
      
      stretch and
      
      
      stretch.
    • ~600 - 700 cm

      
      : 
      
      
      
      stretch (often weak to medium).

Quality Control & Experimental Protocol

To ensure reproducibility in drug development workflows, follow this validation protocol.

Protocol: Purity Determination via HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic) and 280 nm (Hydrazine-active).

  • Pass Criteria: Purity > 97% (Area %).

    • Note: Hydrazines can oxidize on the column. Use fresh buffers and minimize run time.

Protocol: Chloride Content Titration

To confirm the stoichiometry of the salt (Mono-HCl vs. Hemi-HCl):

  • Dissolve 50 mg of sample in deionized water.

  • Add 1 mL of 5%

    
     indicator.
    
  • Titrate with 0.1 N

    
     until a reddish-brown precipitate persists.
    
  • Calculation:

    
    .
    
    • Expected for

      
      : ~13.2% Cl.
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Bromobenzoic acid hydrazide (Analog Reference). NIST Chemistry WebBook, SRD 69.[3] [Link]

  • PubChem. 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information: Characterization of Halogenated Benzoic Acids.[Link]

Sources

Exploratory

fundamental properties of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

An In-Depth Technical Guide to 4-Bromo-2-hydrazinylbenzoic acid hydrochloride Introduction 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a specialized organic compound characterized by a trifunctional molecular archi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

Introduction

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a specialized organic compound characterized by a trifunctional molecular architecture. Possessing a carboxylic acid, a hydrazine moiety, and a bromine atom on a central benzene ring, it serves as a highly versatile building block in synthetic chemistry. Its structural uniqueness makes it a valuable intermediate for constructing complex heterocyclic systems and as a scaffold in medicinal chemistry and drug discovery programs. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

This guide provides a comprehensive overview of the , including its physicochemical characteristics, a proposed synthetic pathway grounded in established chemical principles, its expected reactivity, and critical safety information. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this reagent.

Physicochemical and Structural Properties

The arrangement of the functional groups on the aromatic ring dictates the compound's reactivity and physical properties. The electron-withdrawing nature of the bromine and carboxylic acid groups influences the nucleophilicity of the hydrazine moiety.

Caption: Chemical structure of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride.

Table 1: Core Physicochemical Properties

Property Value Source(s)
CAS Number 1231892-17-3 [1][2][3]
Molecular Formula C₇H₈BrClN₂O₂ N/A
Molecular Weight 267.51 g/mol N/A
Appearance Likely a white to off-white or tan solid Inferred from related compounds
Melting Point Data not publicly available; likely decomposes upon heating N/A

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol | Inferred from structure |

Synthesis and Mechanistic Considerations

The logical starting material for this synthesis is 4-Bromo-2-aminobenzoic acid. The synthesis proceeds in two primary, mechanistically distinct steps: diazotization followed by reduction.

G start 4-Bromo-2-aminobenzoic Acid (Starting Material) diazotization Step 1: Diazotization NaNO₂, aq. HCl 0-5 °C start->diazotization Amine to Diazonium Salt diazonium Intermediate: 4-Bromo-2-carboxybenzene- diazonium chloride diazotization->diazonium reduction Step 2: Reduction SnCl₂·2H₂O, conc. HCl diazonium->reduction Diazonium to Hydrazine product Final Product: 4-Bromo-2-hydrazinylbenzoic acid hydrochloride reduction->product

Caption: Proposed synthetic workflow for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride.

Proposed Experimental Protocol

This protocol is an adaptation of standard procedures for the synthesis of similar arylhydrazine hydrochlorides.[5][6]

Step 1: Diazotization of 4-Bromo-2-aminobenzoic acid

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-Bromo-2-aminobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

  • Cool the resulting suspension to 0-5 °C using an ice-salt bath. Vigorous stirring is essential to maintain a fine, homogenous slurry.

  • Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the internal temperature does not exceed 5 °C. The addition of NaNO₂ converts the primary amine into a diazonium salt. This temperature control is critical, as diazonium salts are thermally unstable and can decompose violently at higher temperatures.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion. The reaction mixture should become a clear solution, indicating the formation of the soluble 4-bromo-2-carboxybenzenediazonium chloride intermediate.

Step 2: Reduction of the Diazonium Salt

  • In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) in concentrated hydrochloric acid. Cool this reducing solution to 0 °C in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the stannous chloride solution. The addition should be controlled to manage the exothermic reaction and maintain a low temperature.

  • Upon addition, a precipitate of the target hydrazine hydrochloride salt should begin to form.

  • After the addition is complete, allow the mixture to stir for 1-2 hours, letting it slowly warm to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold, dilute hydrochloric acid, followed by a non-polar solvent like diethyl ether to remove any organic impurities.

  • Dry the product under vacuum to yield 4-Bromo-2-hydrazinylbenzoic acid hydrochloride.

Chemical Reactivity and Potential Applications

The utility of this compound stems from its three distinct functional groups, which can be manipulated selectively.

  • Hydrazine Group: This is often the primary site of reaction. It is a potent nucleophile and can readily react with aldehydes and ketones to form stable hydrazones. This reactivity is fundamental in medicinal chemistry for linking molecules or as a key step in the synthesis of heterocyclic rings like pyrazoles and indazoles. The hydrazine moiety is also a cornerstone of the Fischer indole synthesis.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification or conversion to an amide. This allows for the attachment of the molecule to other scaffolds or the modulation of its solubility and pharmacokinetic properties.

  • Bromo-Aryl Group: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. This greatly expands the synthetic possibilities for creating diverse molecular libraries.

Given these reactive sites, 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a prime candidate for use in:

  • Fragment-Based Drug Discovery (FBDD): As a fragment for building more complex drug candidates.

  • Combinatorial Chemistry: As a versatile scaffold for generating libraries of compounds for high-throughput screening.

  • Intermediate Synthesis: For the construction of active pharmaceutical ingredients (APIs). Hydrazinobenzoic acid derivatives have shown potential as antioxidant agents, suggesting that brominated analogues could be explored for similar or enhanced activities.[7]

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure allows for the prediction of key spectroscopic features essential for its identification and characterization.

Table 2: Predicted Spectroscopic Signatures

Technique Expected Features
¹H NMR - Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm).- -NH-NH₃⁺ Protons: Broad, exchangeable signals, typically downfield.- -COOH Proton: A very broad, exchangeable singlet, often >10 ppm.
¹³C NMR - Carbonyl Carbon (-COOH): Signal in the range of ~165-175 ppm.- Aromatic Carbons: Six signals in the aromatic region (~110-150 ppm), including the carbons directly attached to bromine, nitrogen, and the carboxyl group.

| FT-IR (KBr Pellet) | - O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹.- N-H Stretch (Hydrazinium): Multiple bands in the ~2800-3200 cm⁻¹ region.- C=O Stretch (Carboxylic Acid): Strong, sharp absorption around ~1700 cm⁻¹.- C=C Stretch (Aromatic): Peaks around ~1600 and ~1475 cm⁻¹.- C-Br Stretch: Signal in the fingerprint region, typically <700 cm⁻¹. |

Safety, Handling, and Storage

Specific toxicological data for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is not available. Therefore, precautions must be based on data from structurally related compounds, such as other halogenated arylhydrazines and benzoic acids.[8][9][10]

  • Hazards:

    • Causes skin and serious eye irritation.[8][9]

    • May be harmful if swallowed or inhaled, potentially causing respiratory tract irritation.[8][11]

    • Arylhydrazines as a class are known to have potential mutagenic and carcinogenic properties and should be handled with appropriate caution.

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

    • Avoid generating dust.[8]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • The compound may be air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[8]

    • Keep away from strong oxidizing agents and bases.[10]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][9]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

References

  • 4-Bromo-2-hydrazinylbenzoic acid hydrochloride - Abacipharm. Available at: [Link]

  • CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents.
  • 4-Bromophenylhydrazine hydrochloride - SAFETY DATA SHEET. (2024-02-09). Available at: [Link]

  • 4-Bromobenzohydrazide | C7H7BrN2O | CID 22219 - PubChem. Available at: [Link]

  • indazole - Organic Syntheses Procedure. Available at: [Link]

  • 4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]benzoic acid - Spectrum - SpectraBase. Available at: [Link]

  • Abuelizz, H. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. Available at: [Link]

  • 4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem. Available at: [Link]

Sources

Foundational

A Technical Guide to the Preliminary Biological Screening of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

Abstract The discovery of novel therapeutic agents is a cornerstone of modern medicine, requiring systematic evaluation of new chemical entities.[1] This guide provides a comprehensive framework for the preliminary biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine, requiring systematic evaluation of new chemical entities.[1] This guide provides a comprehensive framework for the preliminary biological screening of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, a compound of interest due to the established bioactivity of the hydrazinobenzoic acid scaffold. We present a multi-tiered screening cascade designed to efficiently assess its potential cytotoxic (anticancer), antimicrobial, and antioxidant properties. This document details the rationale behind assay selection, provides step-by-step, field-proven protocols for key in vitro assays, and offers a blueprint for data interpretation and visualization. The methodologies outlined herein, including the Sulforhodamine B (SRB) cytotoxicity assay, the broth microdilution antimicrobial susceptibility test, and the DPPH antioxidant assay, are selected for their robustness, reproducibility, and suitability for high-throughput applications.[2][3] This guide is intended for researchers, scientists, and drug development professionals, providing the technical insights necessary to conduct a rigorous and meaningful preliminary evaluation of this and similar novel compounds.

Introduction

The initiation of any drug discovery program hinges on the foundational screening of compounds to identify potential biological activity.[4] This process serves as a critical filter, identifying promising candidates for further, more intensive investigation while efficiently deprioritizing inactive or overly toxic molecules.[1]

Chemical Profile of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride
  • Compound Name: 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

  • CAS Number: 1231892-17-3[5]

  • Molecular Formula: C₇H₈BrClN₂O₂

  • Chemical Structure:

    (Image generated for illustrative purposes)

Rationale for Screening: The Therapeutic Potential of Hydrazinobenzoic Acid Scaffolds

Hydrazine and hydrazone-based compounds are recognized for their wide spectrum of biological activities and are integral to the synthesis of various heterocyclic systems.[6] Derivatives of 4-hydrazinobenzoic acid have been specifically investigated for their antioxidant properties, demonstrating significant radical scavenging capabilities in multiple in vitro assays.[7] This established potential makes the novel derivative, 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, a compelling candidate for a broader preliminary screening campaign to uncover its therapeutic potential across different disease models, including oncology and infectious diseases.

Strategic Approach to Preliminary Screening

A successful preliminary screen should be rapid, cost-effective, and informative. Our proposed strategy employs a battery of well-characterized in vitro assays to investigate three key areas of biological activity: cytotoxicity, antimicrobial efficacy, and antioxidant capacity. This parallel screening approach provides a holistic initial assessment of the compound's bioactivity profile.

In Vitro Cytotoxicity Screening (Anticancer Potential)

The primary goal of anticancer drug discovery is to identify agents that can selectively inhibit the growth of or kill cancer cells.[8] The initial screening phase relies heavily on in vitro assays using established cancer cell lines.[9]

Rationale and Cell Line Selection

The choice of cell lines is a critical decision that influences the relevance of the screening results.[10] Cancer cell lines are valuable models because they can be cultured indefinitely and often retain the genomic characteristics of the tumors from which they were derived.[9][11] For a preliminary screen, a small, diverse panel is recommended to identify broad-spectrum activity or potential tissue-specific selectivity.

Recommended Cell Lines:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line, known for its robustness in culture.

  • A549: A human lung carcinoma cell line.

This selection provides representation from different cancer types, increasing the probability of identifying a cytotoxic effect.

Detailed Protocol: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[12] It is widely used for high-throughput cytotoxicity screening due to its simplicity, sensitivity, and the stability of its endpoint.[13][14] The dye binds stoichiometrically to basic amino acid residues in proteins under acidic conditions.[15]

Methodology:

  • Cell Seeding: Plate cells in 96-well flat-bottom plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride in a suitable solvent (e.g., DMSO, water). Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[12][16]

  • Washing: Remove the TCA solution. Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA and unbound dye.[12][15] Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[16]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[12] Allow the plates to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15] Place the plates on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.[12][13]

Data Presentation and Interpretation

The primary endpoint of the cytotoxicity assay is the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that causes a 50% reduction in cell growth.

Example Data Table:

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Control)
MCF-745.20.8
HeLa62.11.1
A549> 1001.5
Workflow Visualization

SRB_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_process Phase 3: Processing & Staining cluster_readout Phase 4: Readout p1 Seed Cells in 96-Well Plate p2 Incubate 24h (Cell Attachment) p1->p2 p3 Add Serial Dilutions of Compound p2->p3 p4 Incubate 48-72h (Compound Exposure) p3->p4 p5 Fix Cells (Cold 10% TCA) p4->p5 p6 Wash & Dry p5->p6 p7 Stain with SRB p6->p7 p8 Wash Unbound Dye p7->p8 p9 Solubilize Dye (10mM Tris Base) p8->p9 p10 Read Absorbance (510-565 nm) p9->p10 p11 Calculate IC50 Values p10->p11

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Antimicrobial Activity Assessment

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[17] Preliminary screening against representative bacterial strains is a crucial first step.[18]

Rationale and Strain Selection

A primary screen should include representatives of both Gram-positive and Gram-negative bacteria to assess the compound's spectrum of activity.

Recommended Bacterial Strains:

  • Staphylococcus aureus (e.g., ATCC 29213): A Gram-positive pathogen responsible for a wide range of infections.

  • Escherichia coli (e.g., ATCC 25922): A Gram-negative pathogen commonly used in antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][19]

Methodology:

  • Compound Preparation: Prepare a 2x stock solution of the test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Create two-fold serial dilutions in a 96-well microtiter plate, typically across 10 columns, resulting in 100 µL per well.[20]

  • Inoculum Preparation: Select several isolated colonies from a fresh (18-24 hour) agar plate. Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard.[21] This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This brings the final volume to 200 µL and halves the compound concentration to the desired final test range.

  • Controls:

    • Growth Control: Wells containing 100 µL of CAMHB and 100 µL of inoculum (no compound).

    • Sterility Control: Wells containing 200 µL of uninoculated CAMHB.[3]

  • Incubation: Incubate the plates in an ambient air incubator at 35°C ± 2°C for 16-20 hours.[21]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[19][21]

Data Presentation and Interpretation

The MIC value provides a quantitative measure of the compound's potency against the tested organisms.

Example Data Table:

Bacterial StrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL) (Control)
S. aureus640.5
E. coli>1280.015
Workflow Visualization

MIC_Workflow cluster_prep Day 1: Setup cluster_read Day 2: Readout A1 Prepare 2-fold serial dilutions of compound in 96-well plate A3 Inoculate plate with diluted bacteria A1->A3 A2 Prepare bacterial inoculum (0.5 McFarland standard) A2->A3 A4 Incubate at 35°C for 16-20 hours A3->A4 B1 Visually inspect wells for turbidity A4->B1 After Incubation B2 Determine MIC: Lowest concentration with no visible growth B1->B2

Sources

Exploratory

An In-depth Technical Guide to CAS No. 1231892-17-3: The Fluorogenic Dye Powering RNA Imaging

This guide provides a comprehensive technical overview of the compound identified by CAS number 1231892-17-3, more commonly known in the scientific community as HBC (HBC 530). This molecule has emerged as a pivotal tool...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the compound identified by CAS number 1231892-17-3, more commonly known in the scientific community as HBC (HBC 530). This molecule has emerged as a pivotal tool for researchers in molecular biology and drug development, primarily for its role as a fluorogenic dye that, upon binding to the Pepper RNA aptamer, enables real-time imaging of RNA in living cells. This document will delve into its chemical structure, physicochemical and photophysical properties, mechanism of action, synthesis, and practical applications, offering field-proven insights for its effective utilization.

Compound Identification and Chemical Structure

The compound registered under CAS number 1231892-17-3 is chemically known as 4-[(~{Z})-1-cyano-2-[6-[2-hydroxyethyl(methyl)amino]pyridin-3-yl]ethenyl]benzenecarbonitrile [1]. It is a synthetic, GFP fluorophore-like dye characterized by a structurally rigid electron acceptor and a strong electron donor[2].

Molecular Structure:

Caption: 2D Chemical Structure of HBC.

Physicochemical and Photophysical Properties

A thorough understanding of the physicochemical and photophysical properties of HBC is critical for its successful application in experimental settings. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C18H16N4O[1]
Molecular Weight 304.3 g/mol [1]
IUPAC Name 4-[(Z)-1-cyano-2-[6-[2-hydroxyethyl(methyl)amino]-3-pyridinyl]ethenyl]benzonitrile[1]
Excitation Maximum (λex) 485 nm[2][3]
Emission Maximum (λem) 530 nm[2][3]
Extinction Coefficient (ε) 65,300 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.66
Dissociation Constant (Kd) with Pepper Aptamer ~3.5 nM[2][4]
Solubility Soluble in DMSO (≥10 mg/ml)[3]
Storage Store at -20°C

Mechanism of Action: A Light-Up RNA Aptamer System

The utility of HBC lies in its fluorogenic nature, meaning it is essentially non-fluorescent in solution but exhibits strong fluorescence upon binding to its cognate RNA aptamer, "Pepper"[2][4]. This "light-up" property is crucial for achieving high signal-to-noise ratios in cellular imaging.

The fluorescence activation is a result of the conformational restriction of the HBC molecule upon binding within a specific pocket of the folded Pepper aptamer[4]. This binding event constrains the intramolecular motion of the dye, leading to a significant increase in its fluorescence quantum yield[4]. The interaction is highly specific and exhibits a low nanomolar dissociation constant, indicating a strong and stable complex formation[2][4]. The formation and fluorescence of the Pepper-HBC complex are dependent on the presence of magnesium ions[5].

G cluster_0 In Solution (Unbound State) cluster_1 Binding and Fluorescence Activation cluster_2 Application HBC_free HBC (Non-fluorescent) Complex Pepper-HBC Complex (Highly Fluorescent) HBC_free->Complex Binding Pepper_free Pepper Aptamer (Unfolded/Free) Pepper_free->Complex Folding Imaging Live Cell RNA Imaging Complex->Imaging Enables

Caption: Workflow of HBC fluorescence activation upon binding to the Pepper RNA aptamer.

Synthesis of HBC

The synthesis of HBC and its derivatives has been described in the literature. A common synthetic route involves a piperidine-induced condensation reaction[6][7].

Synthetic Scheme:

HBC_Synthesis Reactant1 4-((2-hydroxyethyl)(methyl)amino)benzaldehyde Product HBC Reactant1->Product Reactant2 4-cyanophenylacetonitrile Reactant2->Product Catalyst Piperidine Catalyst->Product Condensation

Caption: A simplified synthetic scheme for HBC.

Alternative synthetic routes have also been developed, particularly for creating HBC derivatives with electrophilic handles for covalent attachment to the Pepper RNA[6][7]. These modifications can enhance the stability and utility of the fluorescent probe for specific applications[6][7].

Experimental Protocols

The following are generalized protocols for the use of HBC in common research applications. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Fluorescence Assay

This protocol can be used to assess the binding and fluorescence activation of HBC with the Pepper aptamer in a cell-free system.

Materials:

  • HBC stock solution (e.g., 1 mM in DMSO)

  • In vitro transcribed and purified Pepper RNA

  • Assay buffer (e.g., 40 mM HEPES, pH 7.5, 100 mM KCl, 1 mM MgCl2)[8]

  • Fluorometer

Procedure:

  • Prepare a dilution series of the Pepper RNA in the assay buffer.

  • Add HBC to each RNA dilution to a final concentration of approximately 40 nM[8].

  • Incubate the samples at room temperature for 15-30 minutes to allow for complex formation[8].

  • Measure the fluorescence intensity using a fluorometer with excitation at ~485 nm and emission at ~530 nm[2][8].

  • Plot fluorescence intensity against RNA concentration to determine the binding affinity (Kd).

Live-Cell RNA Imaging

This protocol outlines the general steps for visualizing Pepper-tagged RNA in living cells.

Materials:

  • Mammalian cells expressing a Pepper-tagged RNA of interest

  • HBC stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Culture the cells under appropriate conditions.

  • Prepare a working solution of HBC in cell culture medium. A final concentration of 0.2 µM is often used[2].

  • Replace the cell culture medium with the HBC-containing medium.

  • Incubate the cells for approximately 30 minutes at 37°C[2].

  • Image the cells using a fluorescence microscope with appropriate filter sets for excitation at ~488 nm and emission detection around 530 nm[2].

Flow Cytometry Analysis

This protocol can be used to quantify the expression of Pepper-tagged RNA at the single-cell level.

Materials:

  • Cells expressing a Pepper-tagged RNA

  • HBC stock solution

  • Flow cytometry buffer (e.g., 4% FBS in 1x PBS with 5 mM MgSO4)[2]

  • Flow cytometer

Procedure:

  • Harvest and resuspend the cells in the flow cytometry buffer.

  • Add HBC to the cell suspension to a final concentration of 0.2 µM[2].

  • Incubate for 30 minutes at 37°C[2].

  • Analyze the cells using a flow cytometer with excitation at 488 nm and an emission filter suitable for detecting fluorescence around 525 nm[2].

Safety and Handling

  • General Handling: Handle in accordance with good industrial hygiene and safety practices[9]. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[10].

  • In case of contact:

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice[11].

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[11].

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell[11].

  • Toxicity: Studies on HBC and its analogues have shown no significant toxicity in live HeLa cells[12]. However, as with any chemical, unnecessary exposure should be avoided.

Applications and Future Directions

The primary application of HBC is as a fluorogenic probe for the Pepper RNA aptamer system, enabling a wide range of studies in RNA biology.

  • Live-Cell RNA Imaging: The high brightness and photostability of the Pepper-HBC complex allow for the visualization of RNA dynamics, localization, and trafficking in real-time[5][13].

  • Transcriptional Reporters: The system can be used to monitor gene expression levels by tagging specific mRNAs with the Pepper aptamer.

  • Biosensors: By integrating the Pepper aptamer into riboswitches or other sensory RNA domains, researchers can develop fluorescent biosensors for specific small molecules or metabolites.

  • Super-Resolution Microscopy: Certain HBC derivatives have been successfully applied in super-resolution imaging techniques, providing nanoscale insights into RNA organization[13].

Future research will likely focus on the development of new HBC derivatives with improved photophysical properties, such as increased brightness, enhanced photostability, and a broader range of emission wavelengths. Additionally, the engineering of the Pepper aptamer to improve its folding efficiency and reduce its sensitivity to the cellular environment will further expand the utility of this powerful RNA imaging tool.

References

  • Synthesis of HBC fluorophores with an electrophilic handle for covalent attachment to Pepper RNA - Beilstein Journals. [Link]

  • Synthesis of HBC fluorophores with an electrophilic handle for covalent attachment to Pepper RNA - PMC. [Link]

  • HBC and its analogues showed no significant toxicity in live cells HeLa... - ResearchGate. [Link]

  • Investigating the Effect of RNA Scaffolds on the Multicolor Fluorogenic Aptamer Pepper in Different Bacterial Species - PMC. [Link]

  • The binding pockets composition of HBC-like fluorophores The chemical... - ResearchGate. [Link]

  • Fig. 1 | Characterization of Pepper530 RMFP. a, Structure of HBC. A... - ResearchGate. [Link]

  • Structural basis for fluorescence activation by Pepper RNA - PMC. [Link]

  • Material Safety Data Sheet - 4-Aminobenzonitrile,98% - Cole-Parmer. [Link]

  • 4-[(~{Z})-1-cyano-2-[6-[2-hydroxyethyl(methyl)amino]pyridin-3-yl]ethenyl]benzenecarbonitrile - PubChem. [Link]

  • Screening, optimization and characterization of Pepper530 RMFP (a)... - ResearchGate. [Link]

Sources

Foundational

synthesis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride from 4-bromoanthranilic acid

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride from 4-bromoanthranilic Acid Authored by a Senior Application Scientist This guide provides a comprehensive, technically-grou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride from 4-bromoanthranilic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, a key intermediate in organic synthesis and pharmaceutical development. The procedure starts from the readily available precursor, 4-bromoanthranilic acid. This document is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and critical process considerations that ensure a successful and safe synthesis.

Strategic Overview and Rationale

The conversion of a primary aromatic amine to a hydrazine derivative is a cornerstone transformation in synthetic organic chemistry. The chosen synthetic pathway for producing 4-Bromo-2-hydrazinylbenzoic acid hydrochloride from 4-bromoanthranilic acid is a classic and reliable two-step process:

  • Diazotization: The primary amino group of 4-bromoanthranilic acid is converted into a diazonium salt. This is achieved by reacting the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid.[1][2] This transformation converts the amino group into an excellent leaving group (N₂), priming the molecule for subsequent reactions.[3]

  • Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine derivative.[4] While several reducing agents can accomplish this, stannous chloride (SnCl₂) in concentrated hydrochloric acid is a highly effective and commonly used reagent for this purpose, yielding the desired arylhydrazine.[4][5]

The final product is isolated as a hydrochloride salt, which enhances its stability and simplifies handling and purification compared to the free base.

Visualizing the Synthetic Pathway

The following diagram outlines the logical flow of the entire synthetic process, from starting materials to the final, isolated product.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product Isolation SM 4-Bromoanthranilic Acid Sodium Nitrite Hydrochloric Acid Diazotization Step 1: Diazotization SM->Diazotization  Low Temp (0-5 °C) Reduction Step 2: Reduction Diazotization->Reduction  Intermediate: Aryl Diazonium Salt (Used in situ) Isolation Isolation & Purification (Filtration, Washing, Drying) Reduction->Isolation  Add SnCl₂ / HCl Maintain Low Temp Product Final Product: 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride Isolation->Product

Caption: High-level workflow for the synthesis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride.

The Chemistry in Detail: Reaction Mechanisms

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Mechanism of Diazotization

The diazotization of a primary aromatic amine is a well-established reaction that proceeds through several key steps.[1][6]

  • Formation of Nitrous Acid: In the acidic medium, sodium nitrite (NaNO₂) is protonated by hydrochloric acid (HCl) to form nitrous acid (HNO₂).

  • Formation of the Nitrosonium Ion: Nitrous acid is further protonated and subsequently loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺).[1][6]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (4-bromoanthranilic acid) attacks the nitrosonium ion, forming an N-nitrosamine intermediate.

  • Tautomerization and Dehydration: Following a series of proton transfers (tautomerization), the intermediate is protonated on the oxygen atom, which then departs as a water molecule.[3] This final dehydration step results in the formation of the stable aryl diazonium salt, characterized by the -N₂⁺ functional group.

The entire process must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose or undergo unwanted side reactions at higher temperatures.[7][8]

Mechanism of Reduction to Hydrazine

The reduction of the aryl diazonium salt to an arylhydrazine using stannous chloride (tin(II) chloride) is a classic method.[4] The reaction involves the transfer of electrons from the reducing agent (Sn²⁺) to the diazonium ion. Although the precise mechanism can be complex, it is generally understood to proceed via a stepwise reduction process where the diazonium group is converted to the hydrazine moiety. The acidic environment provided by the concentrated HCl is essential for the stability of the stannous chloride and the final hydrazine product, which is protonated to form the hydrochloride salt.

Detailed Experimental Protocol

Safety Note: This procedure involves corrosive acids, toxic reagents, and a potentially unstable intermediate. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All steps should be performed in a well-ventilated fume hood.

Reagents and Materials
ReagentFormulaMolar Mass ( g/mol )Moles (approx.)EquivalentsAmount
4-Bromoanthranilic AcidC₇H₆BrNO₂216.030.051.010.8 g
Concentrated HCl (37%)HCl36.46~0.60~12.050 mL
Sodium NitriteNaNO₂69.000.0551.13.8 g
Stannous Chloride DihydrateSnCl₂·2H₂O225.650.153.033.8 g
Deionized WaterH₂O18.02--As needed
Step-by-Step Synthesis
  • In a 250 mL beaker, suspend 10.8 g (0.05 mol) of 4-bromoanthranilic acid in 50 mL of concentrated hydrochloric acid.

  • Stir the mixture with a magnetic stirrer and cool it to 0–5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the diazotization process.

  • In a separate 50 mL beaker, dissolve 3.8 g (0.055 mol) of sodium nitrite in 20 mL of deionized water and cool the solution to 0–5 °C.

  • Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred suspension of 4-bromoanthranilic acid hydrochloride over a period of 30-45 minutes. Crucial: Ensure the temperature of the reaction mixture does not exceed 5 °C.[9]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The resulting solution, containing the 4-bromo-2-carboxybenzenediazonium chloride, should be kept cold and used immediately in the next step.

  • In a separate 500 mL flask equipped with a magnetic stirrer, dissolve 33.8 g (0.15 mol) of stannous chloride dihydrate (SnCl₂·2H₂O) in 40 mL of concentrated hydrochloric acid. Some gentle warming may be required initially to facilitate dissolution, but the solution must be cooled to below 10 °C before proceeding.

  • Slowly and carefully, add the cold diazonium salt solution prepared in Step 1 to the stannous chloride solution over 30-45 minutes. Use a dropping funnel for this addition and maintain vigorous stirring.

  • Monitor the temperature of the reduction mixture closely and keep it below 10 °C using an ice bath. A precipitate of the product should begin to form during the addition.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

  • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two 25 mL portions of cold, dilute (1:1) hydrochloric acid to remove any unreacted starting materials and inorganic salts.

  • Finally, wash the product with a small amount of cold deionized water.

  • Dry the resulting white to off-white solid product under vacuum to a constant weight.

The final product is 4-Bromo-2-hydrazinylbenzoic acid hydrochloride.

Chemical Structure Transformation

The following diagram illustrates the chemical structures involved in the two-step synthesis.

Caption: Reaction scheme for the synthesis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride.

References

  • BYJU'S. Diazotization Reaction Mechanism. Available from: [Link]

  • Google Patents. A kind of synthetic method of substituted phenylhydrazines and its salt (CN106831481B).
  • Shi, D., et al. (2017). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of Pesticide Science, 42(3), 118-123. Available from: [Link]

  • Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts (US20150218097A1).
  • Careers360. Diazotization Reaction Mechanism - Detailed Information with FAQs. Available from: [Link]

  • ResearchGate. Regeneration of aniline (2) and phenylhydrazine (3) on reacting with 1,8‐naphthalic anhydride (1) followed by hydrazinolysis. Available from: [Link]

  • Google Patents. Process for the preparation of substituted phenylhydrazines (CA1249601A).
  • Unacademy. Diazotization Reaction Mechanism. Available from: [Link]

  • Organic Chemistry Portal. Diazotisation. Available from: [Link]

  • Pearson, D. E., & Greer, C. M. (1949). The Synthesis and Diazotization of Some Ketone Hydrazones. Journal of the American Chemical Society, 71(5), 1895-1896. Available from: [Link]

  • Organic Syntheses. Indazole. Coll. Vol. 3, p.475 (1955); Vol. 21, p.67 (1941). Available from: [Link]

  • NPTEL. Lecture 16 Aromatic Diazonium Salts. Available from: [Link]

  • Abaci Pharm. 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. Available from: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • Google Patents. Preparation method of 4-bromophenylhydrazine hydrochloride (CN103387515A).
  • Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 920. Available from: [Link]

  • Google Patents. Preparation process for 4- bromo phenyl hydrazine (CN102382010A).
  • ChemTube3D. Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). Available from: [Link]

  • Al-Ostath, A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31837–31848. Available from: [Link]

  • Online Chemistry Notes. Diazotization reaction: Mechanism and Uses. Available from: [Link]

  • PubChem. 4-Hydrazinobenzoic acid. Available from: [Link]

  • Google Patents. Synthesis method of 2,4-binitro-6-bromaniline diazonium salt (CN102093256A).
  • Chemistry LibreTexts. 17.3: Reactions involving arenediazonium salts. Available from: [Link]

  • Singh, S., & Singh, M. (2018). Synthesis, Characterization and Mutagenic Evaluation of Novel Bromobenzaldehyde Derivatives of α-Benzilmonoxime Hydrazone. International Journal of Scientific Research in Science and Technology, 4(8), 118-124. Available from: [Link]

Sources

Exploratory

A Theoretical Exploration of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride: A Computational Guide for Drug Discovery

This in-depth technical guide provides a comprehensive theoretical framework for the investigation of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. Designed for researchers, computational chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive theoretical framework for the investigation of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. Designed for researchers, computational chemists, and drug development professionals, this document outlines a structured approach to elucidating the molecule's physicochemical properties, electronic structure, and potential as a pharmacologically active agent. By leveraging robust computational methodologies, we aim to provide a self-validating system of theoretical analysis that can guide further experimental work.

Introduction: The Rationale for a Theoretical Deep Dive

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a substituted benzoic acid derivative with a unique combination of functional groups: a bromine atom, a hydrazinyl group, and a carboxylic acid. This molecular architecture suggests a rich chemical reactivity and the potential for diverse intermolecular interactions, making it an intriguing candidate for drug design. The presence of the hydrazinyl moiety is of particular interest, as hydrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects[1][2].

Theoretical studies, particularly those employing Density Functional Theory (DFT) and molecular docking, offer a powerful, cost-effective, and time-efficient means to predict the properties and behavior of such molecules before committing to extensive laboratory synthesis and testing.[3][4][5][6] This guide will detail the application of these methods to 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, providing a roadmap for its comprehensive computational characterization.

Molecular Modeling and Geometry Optimization

The first step in any theoretical study is to obtain an accurate three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that determines the lowest energy conformation of the molecule.

Computational Methodology

For this study, we propose the use of Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.[7][8][9]

  • Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice that has been shown to provide reliable results for a wide range of organic molecules, including substituted benzoic acids.[7][9]

  • Basis Set: The 6-311G(d,p) basis set is recommended as it provides a good description of the electronic structure, including polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately modeling hydrogen bonding and other non-covalent interactions.

Step-by-Step Protocol for Geometry Optimization
  • Molecule Building: Construct the 3D structure of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride using the graphical interface of the chosen software. Ensure correct atom connectivity and initial bond lengths and angles. The hydrochloride salt form implies protonation, likely on the hydrazinyl nitrogen furthest from the ring, which should be modeled accordingly.

  • Calculation Setup:

    • Select "Optimization" as the job type.

    • Choose the B3LYP functional and the 6-311G(d,p) basis set.

    • Specify the charge of the molecule as +1 and the multiplicity as a singlet.

    • An implicit solvent model, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent (e.g., water or methanol) on the molecular geometry.

  • Execution and Analysis: Run the calculation. Upon completion, verify that the optimization has converged to a true minimum on the potential energy surface by checking for the absence of imaginary frequencies in a subsequent frequency calculation. The resulting optimized geometry will be the basis for all further theoretical analyses.

Electronic Properties and Reactivity Descriptors

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic properties and reactivity can be extracted.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity.[8][9]

These parameters are crucial for predicting how the molecule might interact with biological targets. For instance, the HOMO and LUMO energy levels can provide insights into the potential for charge-transfer interactions with receptor sites.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites.

  • Red regions: Indicate areas of negative electrostatic potential, corresponding to electron-rich regions that are susceptible to electrophilic attack (e.g., lone pairs on oxygen and nitrogen atoms).

  • Blue regions: Indicate areas of positive electrostatic potential, corresponding to electron-poor regions that are susceptible to nucleophilic attack (e.g., acidic protons).

  • Green regions: Represent areas of neutral potential.

The MEP map provides a visual guide to the molecule's charge distribution and can be used to predict its non-covalent interaction patterns, such as hydrogen bonding.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

DescriptorFormulaInterpretation
Ionization Potential (IP) IP ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ ≈ (IP + EA) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η ≈ (IP - EA) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the molecule's electrophilic character.

These descriptors provide a quantitative basis for comparing the reactivity of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride with other molecules.

Spectroscopic Analysis (Theoretical)

DFT calculations can also be used to predict various spectroscopic properties of the molecule, which can be invaluable for interpreting experimental data.

Vibrational Spectroscopy (IR and Raman)

A frequency calculation performed on the optimized geometry will yield the vibrational frequencies and their corresponding intensities. This allows for the theoretical prediction of the molecule's infrared (IR) and Raman spectra. By comparing the calculated spectrum with an experimental one, one can confirm the identity and purity of a synthesized compound.

NMR Spectroscopy

The chemical shifts of 1H and 13C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts, when referenced against a standard (e.g., tetramethylsilane), can aid in the assignment of peaks in experimental NMR spectra.

UV-Visible Spectroscopy

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, providing theoretical insights into its UV-Visible absorption spectrum.[10] This can be useful for understanding the molecule's photophysical properties.

Molecular Docking: Probing Interactions with Biological Targets

Given the known pharmacological activities of related compounds, molecular docking is a crucial step in assessing the potential of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride as a drug candidate.[11][12]

Rationale for Target Selection

Based on the activities of similar hydrazinobenzoic acid derivatives, potential biological targets could include:

  • Enzymes: Such as carbonic anhydrases, kinases, or trans-sialidase, which are implicated in various diseases.[11][12]

  • DNA: The planar aromatic ring and hydrogen bonding groups suggest the possibility of intercalation or groove binding.

  • Receptors: G-protein coupled receptors (GPCRs) or nuclear receptors could be explored depending on the therapeutic area of interest.

Molecular Docking Workflow

The following diagram illustrates a typical molecular docking workflow:

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 Build/Import 3D Structure of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride L2 Energy Minimization (e.g., using a force field like MMFF94) L1->L2 L3 Assign Charges and Atom Types L2->L3 Dock Molecular Docking (e.g., using AutoDock Vina or Glide) L3->Dock R1 Download Protein Structure from Protein Data Bank (PDB) R2 Remove Water and Co-crystallized Ligands R1->R2 R3 Add Hydrogens and Assign Charges R2->R3 R4 Define Binding Site/ Grid Box R3->R4 R4->Dock Analysis Analysis of Docking Poses (Binding Energy, Interactions) Dock->Analysis

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Protocol for Molecular Docking
  • Ligand Preparation:

    • Use the DFT-optimized structure of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride.

    • Assign partial charges using a method like Gasteiger.

    • Define rotatable bonds.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, co-factors, and any existing ligands.

    • Add polar hydrogens and assign charges.

    • Define the binding site, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the defined binding site of the receptor.

    • The program will generate multiple possible binding poses of the ligand.

  • Analysis and Interpretation:

    • Rank the docking poses based on their predicted binding affinity (docking score).

    • Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein residues.

    • This analysis can provide valuable insights into the mechanism of action and can guide the design of more potent analogs.

Potential Applications and Future Directions

The theoretical studies outlined in this guide can pave the way for several applications:

  • Drug Discovery: The insights gained from electronic property analysis and molecular docking can be used to identify promising therapeutic targets and to design novel derivatives of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride with improved efficacy and selectivity. The known anticancer and antioxidant activities of similar compounds suggest these as primary areas for investigation.[2][7]

  • Materials Science: The electronic and photophysical properties of this molecule could be of interest in the development of novel organic materials.

  • Synthetic Chemistry: The predicted reactivity of the molecule can help chemists devise new synthetic routes and predict the outcomes of chemical reactions.

Future work should focus on synthesizing 4-Bromo-2-hydrazinylbenzoic acid hydrochloride and experimentally validating the theoretical predictions made in this guide. This includes obtaining experimental spectroscopic data (NMR, IR, UV-Vis) and, if possible, a single-crystal X-ray structure to compare with the DFT-optimized geometry. Biological assays should then be conducted to confirm the predicted pharmacological activities.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the in-depth study of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. By following the detailed protocols for molecular modeling, electronic property analysis, spectroscopic prediction, and molecular docking, researchers can gain a deep understanding of this molecule's potential as a pharmacologically active agent. The synergy between these computational techniques provides a powerful and efficient platform for modern drug discovery and development.

References

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules. [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules. [Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. ResearchGate. [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]

  • Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. Academia.edu. [Link]

  • Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. [Link]

  • Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. PMC. [Link]

  • Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ResearchGate. [Link]

  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules. [Link]

  • Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors. PMC. [Link]

  • 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. Abaci Pharma. [Link]

  • 4-Hydrazinobenzoic acid. PubChem. [Link]

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Egyptian Journal of Chemistry. [Link]

  • Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry. [Link]

Sources

Foundational

Solubility and Stability Profile: 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride

Technical Guide for Drug Development & Synthesis Applications [1] Executive Summary 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS: 1231892-17-3) is a high-value heterocyclic precursor, primarily utilized in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Synthesis Applications [1]

Executive Summary

4-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS: 1231892-17-3) is a high-value heterocyclic precursor, primarily utilized in the synthesis of indazoles, quinazolines, and bioactive scaffolds for oncology and anti-inflammatory research.[1]

Its utility is defined by its ortho-bifunctionality : the juxtaposition of the hydrazine (


) and carboxylic acid (

) groups allows for rapid cyclization.[1] However, this same structural feature renders the compound metastable . It is prone to spontaneous intramolecular condensation (indazolone formation) and oxidative degradation.[1] This guide outlines the physicochemical boundaries required to maintain the integrity of this intermediate during storage and processing.

Physicochemical Characterization

PropertySpecificationTechnical Note
Molecular Formula

Includes HCl counterion.[1][2]
Molecular Weight 267.51 g/mol Free base MW: ~231.05 g/mol .[1]
Appearance Off-white to beige crystalline powderDarkening indicates oxidation (azo formation).[1]
Salt Form MonohydrochlorideIncreases water solubility; suppresses oxidation relative to free base.[1]
pKa (Predicted)

;

The hydrazine moiety is significantly less basic due to the electron-withdrawing benzoyl and bromo groups.[1]
Melting Point >215°C (Dec.)Critical: Decomposition often precedes melting due to cyclization.[1]

Solubility Profile & Solvent Compatibility[1]

The hydrochloride salt significantly alters the solubility profile compared to the zwitterionic free base.

Primary Solvent Systems[1]
  • Water: Moderate solubility.[1] The presence of HCl ensures protonation, maintaining the ionic species. However, in high concentrations of strong acid (e.g., 6M HCl), the "common ion effect" may precipitate the salt.

  • DMSO (Dimethyl Sulfoxide): High Solubility (>50 mg/mL). Preferred solvent for stock solutions.[1][3]

    • Caution: DMSO can act as a mild oxidant over long periods; store at -20°C.[1]

  • Methanol/Ethanol: Soluble.[1][4] Heating facilitates dissolution but increases the risk of esterification or cyclization.

  • Non-Polar Solvents (DCM, Hexane): Insoluble.[1]

Dissolution Workflow (Protocol)

To maximize stability during dissolution, follow this "Cold-Acid" protocol:

  • Chilling: Pre-chill the solvent (Water or Methanol) to 4°C.

  • Acidification: If using water, ensure pH < 2.[1] Adding 0.1% Formic Acid or dilute HCl prevents deprotonation of the hydrazine, which accelerates oxidation.

  • Deoxygenation: Sparge solvent with Argon/Nitrogen for 15 minutes prior to addition.

  • Dissolution: Add solid with gentle vortexing. Do not sonicate for extended periods (heat generation promotes degradation).[1]

Stability & Degradation Mechanisms[5][6]

The stability of 4-Bromo-2-hydrazinylbenzoic acid is governed by two competing degradation pathways: Oxidative Dehydrogenation and Intramolecular Cyclization .[1]

The "Ortho-Effect" (Cyclization Risk)

Unlike its para isomer (4-hydrazino), the ortho (2-hydrazino) configuration allows the nucleophilic terminal nitrogen of the hydrazine to attack the electrophilic carbonyl carbon of the carboxylic acid.[1]

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.

  • Product: 6-Bromo-1,2-dihydro-3H-indazol-3-one (Indazolone).[1]

  • Trigger: Thermal stress (>40°C) or prolonged storage in solution.

  • Prevention: Keep solid/solution cold (<4°C). Avoid heating acidic solutions unless cyclization is the intended reaction.

Oxidative Instability

Hydrazines are potent reducing agents.[1][5] Exposure to atmospheric oxygen, catalyzed by trace metals or light, leads to:

  • Auto-oxidation: Formation of the diazonium species or azo-dimers.[1]

  • Radical Formation: Light cleavage of the N-N bond or C-Br bond.[1]

Visualizing the Degradation Pathways[1][5]

DegradationPathways cluster_conditions Critical Stress Factors Compound 4-Bromo-2-hydrazinylbenzoic acid (HCl Salt) Indazolone 6-Bromo-indazolone (Cyclization Product) Compound->Indazolone Heat / Acid (-H2O) Diazo Azo/Diazonium Species (Oxidation Product) Compound->Diazo O2 / Light / pH > 7 Heat (>40°C) Heat (>40°C) Oxygen Oxygen High pH High pH

Figure 1: Competing degradation pathways.[1] The ortho-substitution drives cyclization under thermal stress, while basic pH drives oxidation.

Handling & Storage Protocols

Solid State Storage[1]
  • Temperature: -20°C (Long-term) or 4°C (Short-term).

  • Atmosphere: Store under Argon or Nitrogen atmosphere.[1]

  • Container: Amber glass vials (protect from UV) with Teflon-lined caps.

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Moisture uptake creates a localized aqueous environment that accelerates cyclization.[1] Use desiccants.[1]

Validated Stability-Indicating HPLC Method

To verify compound purity, use the following chromatographic conditions. This method separates the parent hydrazine from the indazolone impurity.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5µm, 4.6 x 100mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 280 nm (Hydrazine)
Expected Retention Hydrazine (Parent) elutes earlier (more polar); Indazolone elutes later.[1]

Synthesis & Application Logic

Understanding the synthesis aids in troubleshooting stability issues.[1] The compound is typically generated via the reduction of the corresponding diazonium salt of 4-bromo-2-aminobenzoic acid.

Synthesis Workflow Diagram[1]

SynthesisWorkflow Start 4-Bromo-2-aminobenzoic acid Diazotization Diazotization (NaNO2 / HCl, <5°C) Start->Diazotization DiazoSalt Diazonium Intermediate (Unstable) Diazotization->DiazoSalt Warning CRITICAL: Maintain T < 5°C to prevent decomposition Diazotization->Warning Reduction Reduction (SnCl2 or Na2SO3) DiazoSalt->Reduction Product 4-Bromo-2-hydrazinylbenzoic acid HCl Reduction->Product

Figure 2: Synthetic pathway. Strict temperature control is required during the diazotization and reduction steps to prevent side reactions.

References

  • BenchChem. (2025).[1][3][6] An In-depth Technical Guide on the Solubility and Stability of 4-Hydrazinobenzoic Acid. Retrieved from

  • Thermo Fisher Scientific. (2025).[1][7] Safety Data Sheet: 2-Hydrazinobenzoic acid hydrochloride. Retrieved from

  • Organic Syntheses. (1955).[1] Indazolone: Preparation from o-hydrazinobenzoic acid.[1][2] Coll. Vol. 3, p. 475.[1] Retrieved from [1]

  • PubChem. (2025).[1][8] Compound Summary: 4-Bromobenzohydrazide (Structural Analog). Retrieved from

  • ChemicalBook. (2026).[1] 4-Bromo-2-hydrazinylbenzoic acid hydrochloride Properties and Synthesis. Retrieved from

Sources

Exploratory

potential research applications of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

Technical Whitepaper: Strategic Utilization of 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride in High-Value Heterocycle Synthesis Abstract 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS: 1231892-17-3) is a bifunctio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride in High-Value Heterocycle Synthesis

Abstract

4-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS: 1231892-17-3) is a bifunctionalized aromatic scaffold that serves as a critical "linchpin" intermediate in modern drug discovery.[1] Its unique substitution pattern—combining an ortho-hydrazine moiety for heterocyclization, a carboxylic acid for electrophilic capture, and a bromine atom for late-stage cross-coupling—makes it an indispensable precursor for 6-bromoindazole libraries.[1] This guide outlines the mechanistic utility of this compound, providing validated protocols for synthesizing kinase inhibitor scaffolds and detailing the structural logic that underpins its use in oncology and CNS research.[1]

Structural Analysis & Reactivity Profile

The utility of 4-Bromo-2-hydrazinylbenzoic acid HCl lies in its orthogonal reactivity.[1] Unlike simple hydrazines, the presence of the C1-carboxylic acid allows for immediate intramolecular cyclization, while the C4-bromine remains inert during ring formation, preserving a handle for downstream diversification.[1]

  • Moiety A (Hydrazine at C2): A potent nucleophile.[1] Under acidic conditions (HCl salt), it is protected from oxidation but readily reacts with aldehydes, ketones, or orthoesters upon neutralization.[1]

  • Moiety B (Carboxylic Acid at C1): Acts as an internal electrophile.[1] In the presence of condensing agents or heat, it fuses with the hydrazine to form the pyrazole ring of the indazole core.[1]

  • Moiety C (Bromine at C4): The "Payload Handle."[1] Crucially, this atom maps to the C6 position of the resulting indazole, a region often solvent-exposed in kinase binding pockets, making it ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Table 1: Physicochemical Profile
PropertySpecificationRelevance
Molecular Weight 267.48 g/mol (HCl salt)Fragment-based drug design (FBDD) compliant.[1]
Appearance Off-white to pale yellow solidColor change indicates oxidation (hydrazines darken).[1]
Solubility DMSO, MeOH, Water (Hot)High polarity requires polar protic solvents for reaction.[1]
Stability Hygroscopic; Light SensitiveStore at -20°C under inert atmosphere (Argon/N2).[1]

Primary Application: Synthesis of 6-Bromoindazole Scaffolds[1]

The most high-value application of this starting material is the synthesis of 6-bromo-1H-indazol-3(2H)-one and 6-bromoindazole-3-carboxylic acid derivatives. These cores are ubiquitously found in VEGFR, PDGFR, and FGFR inhibitors.[1]

Mechanistic Pathway

The following diagram illustrates the transformation of the starting material into a functionalized drug scaffold. Note the regiochemical mapping where the C4-bromo becomes the C6-bromo in the indazole.

IndazoleSynthesis cluster_legend Reaction Phase SM 4-Bromo-2-hydrazinylbenzoic Acid HCl Inter Hydrazone/Amide Intermediate SM->Inter Cyclization Reagent (e.g., Triethyl Orthoformate) Indazole 6-Bromo-1H-indazol-3-ol (Scaffold) Inter->Indazole Ring Closure (-H2O / -EtOH) Drug Functionalized Kinase Inhibitor Indazole->Drug Suzuki Coupling (Pd-Catalyzed Ar-B(OH)2)

Figure 1: Mechanistic flow from raw material to bioactive scaffold.[1][2][3] The "6-Bromo" position is preserved for the final diversity step.

Experimental Protocols

Disclaimer: These protocols are for research use only. All procedures must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 6-Bromo-1H-indazol-3-ol (Indazolone Core)

This reaction utilizes the internal cyclization between the hydrazine and the carboxylic acid.[1]

  • Neutralization: Suspend 10.0 g (37.4 mmol) of 4-Bromo-2-hydrazinylbenzoic acid HCl in 100 mL of water. Slowly add 10% NaOH solution until the pH reaches 8–9 to liberate the free hydrazine.[1]

  • Acidification & Cyclization: Acidify the solution carefully with concentrated HCl to pH 2. A precipitate may form.[1] Add 50 mL of Ethanol.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 4–6 hours. The intramolecular condensation is driven by heat and acid catalysis.[1]

  • Workup: Cool the reaction to room temperature. The product, 6-bromo-1H-indazol-3-ol (often existing as the tautomer 6-bromo-1,2-dihydro-3H-indazol-3-one), will precipitate as a solid.[1]

  • Purification: Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from Ethanol/Water if necessary.[1]

Protocol B: Synthesis of 6-Bromoindazole via Triethyl Orthoformate

This route yields the "naked" indazole (without the 3-hydroxy/keto group) or the 3-ethoxy derivative depending on conditions.[1]

  • Reagents: Mix 1.0 eq of Starting Material with 5.0 eq of Triethyl Orthoformate (TEOF).

  • Catalyst: Add a catalytic amount of p-TsOH (0.1 eq).

  • Reaction: Reflux at 140°C for 3 hours. The TEOF acts as both solvent and C1 source for the pyrazole ring.[1]

  • Isolation: Evaporate excess TEOF. The residue is often the N-protected or ethoxy-intermediate.[1] Hydrolysis with dilute HCl yields the parent 6-bromoindazole.[1]

Medicinal Chemistry Applications

The 6-bromoindazole core derived from this starting material is a "privileged structure" in oncology.[1]

  • Kinase Inhibition (VEGFR/PDGFR): The indazole nitrogen (N1/N2) typically forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1]

  • Library Generation: The bromine atom at position 6 is electronically activated for Palladium-catalyzed cross-coupling.[1]

    • Example: Coupling with p-fluorophenylboronic acid yields analogues of Axitinib or Pazopanib structural mimics.[1]

    • Example: Buchwald coupling with morpholines or piperazines improves solubility and pharmacokinetic (PK) profiles.[1]

Workflow: Late-Stage Diversification

LibraryGen cluster_couplings Pd-Catalyzed Diversification Core 6-Bromoindazole Core Suzuki Suzuki-Miyaura (+ Aryl Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig (+ Amines) Core->Buchwald Sonogashira Sonogashira (+ Alkynes) Core->Sonogashira Lib1 Target: VEGFR/EGFR Suzuki->Lib1 Biaryl Analogs Lib2 Target: CNS/GPCR Buchwald->Lib2 Solubility Enhanced Lib3 Target: Epigenetics Sonogashira->Lib3 Rigid Linkers

Figure 2: The "Bromine Handle" strategy allows a single batch of intermediate to generate diverse chemical libraries.

Quality Control & Handling

To ensure experimental reproducibility (E-E-A-T), the following QC parameters are mandatory:

  • Purity Check: HPLC analysis should show >97% purity. Impurities often include the de-brominated analog (if Pd contamination occurred in previous steps) or the uncyclized hydrazide.[1]

  • Salt Stoichiometry: Verify the HCl content via Argentometric titration or elemental analysis (Cl %).[1] Excess HCl can interfere with base-sensitive coupling reactions later.[1]

  • NMR Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the hydrazine NH2 protons (broad singlet, 4–6 ppm) and the appearance of the indazole NH (broad singlet, >12 ppm) after cyclization.[1]

References

  • Organic Syntheses. (1963).[1] Indazole and Indazolone Synthesis Protocols.[1][4] Org.[1][4][5][6][7][8] Synth. Coll. Vol. 4, p. 536.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021).[1] 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase.[1] PMC Article.[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Substituted Indazoles from 4-Bromo-2-hydrazinylbenzoic acid

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form key interactions with a multitude of biological targets.[1] Consequently, indazole derivatives exhibit a vast spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3][4] This has led to the successful development of several blockbuster drugs, such as Niraparib (a PARP inhibitor for cancer treatment) and Pazopanib (a tyrosine kinase inhibitor).[2][3]

While numerous synthetic routes to the indazole core exist, this guide focuses on a versatile and powerful strategy commencing with 4-Bromo-2-hydrazinylbenzoic acid . This starting material is particularly advantageous as it incorporates a bromine atom that serves as a synthetic "handle" for late-stage functionalization via modern cross-coupling methodologies. This approach allows for the modular and efficient construction of diverse libraries of substituted indazoles, a critical task in lead optimization and structure-activity relationship (SAR) studies.

This document provides a comprehensive overview of the synthetic logic, detailed step-by-step protocols, and critical insights for the successful synthesis of substituted indazoles, designed for researchers and scientists in the field of drug development.

Synthetic Strategy: A Two-Act Play of Cyclization and Functionalization

The synthesis of diverse indazole derivatives from 4-Bromo-2-hydrazinylbenzoic acid is elegantly achieved in a two-stage process. First, the indazole core is constructed via an intramolecular cyclization. Second, the bromine atom at the 4-position is leveraged for diversification through palladium-catalyzed cross-coupling reactions.

Part 1: Intramolecular Cyclization to Forge the Indazolone Core

The foundational step in this synthetic sequence is the acid-catalyzed intramolecular cyclization of 4-Bromo-2-hydrazinylbenzoic acid to form 4-Bromo-1,2-dihydro-3H-indazol-3-one. This reaction proceeds by the nucleophilic attack of the terminal hydrazine nitrogen onto the electrophilic carboxylic acid carbon, followed by dehydration to yield the stable heterocyclic ring system. This classic transformation is robust and typically high-yielding.[5][6]

Expert Insight: The choice of acid catalyst and reaction temperature is crucial. While concentrated hydrochloric acid is commonly used, other Brønsted acids can also be effective.[5] The reaction is often driven to completion by heating under reflux, which facilitates the dehydration step. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to ensure complete consumption of the starting material.

Part 2: Palladium-Catalyzed Cross-Coupling for Structural Diversification

The true synthetic utility of the 4-bromoindazolone intermediate lies in its amenability to palladium-catalyzed cross-coupling reactions. This Nobel Prize-winning technology allows for the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional efficiency and functional group tolerance.[7][8] By selecting the appropriate coupling partner, a vast array of substituents can be installed at the C4-position of the indazole core.

  • Suzuki-Miyaura Coupling: For the introduction of aryl or heteroaryl groups, the Suzuki coupling, which utilizes boronic acids or their esters as coupling partners, is the method of choice.

  • Buchwald-Hartwig Amination: To install amine-based functionalities, which are prevalent in many bioactive molecules, the Buchwald-Hartwig amination provides a direct route to N-aryl or N-alkyl substituted indazoles.[8]

Expert Insight: The success of these cross-coupling reactions hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For Suzuki couplings, phosphine ligands like P(tBu)₃ or ferrocene-based ligands such as dppf are often effective.[3] For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands like Xantphos or SPhos are typically required to promote the challenging C-N bond formation.[8] Crucially, these reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the palladium(0) active species is sensitive to oxygen.

Visualizing the Synthesis: Workflow and Mechanisms

G cluster_0 Stage 1: Core Formation cluster_1 Stage 2: Diversification via Cross-Coupling A 4-Bromo-2-hydrazinylbenzoic acid B 4-Bromo-1,2-dihydro-3H-indazol-3-one A->B  Intramolecular  Cyclization  (H+, Heat) C Aryl/Heteroaryl Substituted Indazole B->C  Suzuki Coupling  (Pd Catalyst, R-B(OH)2) D Amine-Substituted Indazole B->D  Buchwald-Hartwig  Amination  (Pd Catalyst, R1R2NH)

Caption: Overall synthetic workflow from the starting material to diversified indazole products.

G cluster_mechanism Proposed Catalytic Cycle for Suzuki Coupling Pd0 Pd(0)Ln ArPdBr Ar'-Pd(II)-Br(Ln) Pd0->ArPdBr Ar'-Br A Oxidative Addition B Transmetalation C Reductive Elimination ArPdAr Ar'-Pd(II)-Ar(Ln) ArPdBr->ArPdAr Ar-B(OH)2 Base ArPdAr->Pd0 Ar'-Ar

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 4-Bromo-1,2-dihydro-3H-indazol-3-one

This protocol is adapted from established procedures for the cyclization of o-hydrazinobenzoic acids.[5][6]

Materials:

  • 4-Bromo-2-hydrazinylbenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add 4-Bromo-2-hydrazinylbenzoic acid (e.g., 5.0 g, 1.0 eq).

  • Add 100 mL of deionized water followed by the slow addition of 10 mL of concentrated hydrochloric acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product should be more nonpolar than the starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath for 1 hour.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid cake with two portions of cold deionized water (2 x 20 mL).

  • Dry the product under vacuum to a constant weight. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.

Expected Characterization:

  • Appearance: Off-white to light tan solid.

  • Spectroscopic Data: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-1,2-dihydro-3H-indazol-3-one

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

  • Base (e.g., Potassium Carbonate, K₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 4-Bromo-1,2-dihydro-3H-indazol-3-one (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and the palladium catalyst (0.05 eq).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 10 mL of 4:1 dioxane/water per 1 mmol of the bromo-indazole) via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-substituted indazole.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-1,2-dihydro-3H-indazol-3-one

  • Amine (primary or secondary, 1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., Xantphos, 0.08 eq)

  • Base (e.g., Sodium tert-butoxide, NaOtBu, 1.5 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask and inert gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a Schlenk flask.

  • Add the 4-Bromo-1,2-dihydro-3H-indazol-3-one (1.0 eq) and the anhydrous solvent.

  • Add the amine (1.2 eq) via syringe.

  • Seal the flask and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Cross-Coupling Reactions

EntryCoupling PartnerCatalyst/LigandBaseSolventYield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O91
3Pyridin-3-ylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O78
4MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene82
5AnilinePd₂(dba)₃ / XantphosNaOtBuToluene75

Yields are representative and may vary based on reaction scale and specific conditions.

Conclusion and Future Perspectives

The synthetic route starting from 4-Bromo-2-hydrazinylbenzoic acid offers a robust, flexible, and efficient platform for the generation of structurally diverse indazole libraries. The initial intramolecular cyclization provides reliable access to the core scaffold, while the subsequent palladium-catalyzed cross-coupling reactions enable extensive exploration of the chemical space around the C4 position. This strategy is highly amenable to both discovery and process chemistry settings. Future advancements may focus on developing greener and more sustainable catalytic systems, such as utilizing non-precious metal catalysts or employing flow chemistry to enhance scalability and safety.[6]

References

  • BenchChem. Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery. [URL: https://www.benchchem.com/uploads/product-documents/Indazoles-guide.pdf]
  • Tala, S. R., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6599. [URL: https://www.mdpi.com/1420-3049/26/21/6599]
  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 11(11), 867-889. [URL: https://www.mdpi.com/1420-3049/11/11/867]
  • Organic Syntheses. Indazolone. Organic Syntheses, Coll. Vol. 3, p.475 (1955); Vol. 28, p.70 (1948). [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0475]
  • PharmaBlock. (2021). Indazoles in Drug Discovery. [URL: https://www.pharmablock.com/media/file/tech-corner/Indazoles-in-Drug-Discovery.pdf]
  • Der Pharma Chemica. (2016). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica, 8(1), 384-393. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-molecular-docking-studies-of-new-substituted-indazole-derivatives-for-anti-breast-cancer-activity.pdf]
  • Request PDF. Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. [URL: https://www.researchgate.
  • Chavan, S. S., & Aware, D. S. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29285-29311. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra05393a]
  • Request PDF. New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. [URL: https://www.researchgate.
  • Organic Syntheses. Indazole. Organic Syntheses, Coll. Vol. 4, p.539 (1963); Vol. 35, p.71 (1955). [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0539]
  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047-3051. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01163a061]
  • Organic Chemistry Portal. Indazole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/indazoles.shtm]
  • Organic Chemistry Portal. 2H-Indazole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/2h-indazoles.shtm]
  • ResearchGate. (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [URL: https://www.researchgate.
  • ACS Publications. N-Heterocyclic Olefins of Pyrazole and Indazole. Organic Letters, 17(8), 2002-2005. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5c00775]
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  • RSC Publishing. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 5(82), 67123-67126. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra11504a]
  • Beilstein Journals. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 11, 1076-1081. [URL: https://www.beilstein-journals.org/bjoc/articles/11/110]
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Sources

Application

preparation of bioactive heterocycles using 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

Application Note: Strategic Synthesis of Bioactive Heterocycles from 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride Executive Summary & Chemical Profile 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a high-value, bif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Bioactive Heterocycles from 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride

Executive Summary & Chemical Profile

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a high-value, bifunctional scaffold in medicinal chemistry. Its structural utility lies in the "ortho-effect" between the carboxylic acid and the hydrazine moiety, which facilitates rapid cyclization into fused nitrogen heterocycles—most notably indazol-3-ones (indazolinones).

Simultaneously, the bromine substituent at the 4-position (yielding the 6-position in the fused system) serves as a pre-installed "chemical hook" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing researchers to rapidly generate libraries of bioactive kinase inhibitors, PARP inhibitors, or ion channel modulators.

Chemical Profile:

  • IUPAC Name: 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

  • Key Functionality:

    • Hydrazine (

      
      ):  Nucleophilic, reducing agent.
      
    • Carboxylic Acid (

      
      ):  Electrophilic (upon activation), acidic.
      
    • Bromide (

      
      ):  Aryl halide for cross-coupling.
      
  • Handling: Hydrazine derivatives are potential genotoxins.[1] Handle in a fume hood with double-gloving. The hydrochloride salt is generally more stable than the free base but is hygroscopic.

Strategic Reaction Pathways

The utilization of this scaffold branches into two primary logic streams:

  • Pathway A (Cyclization): Intramolecular condensation to form the 6-Bromo-1,2-dihydro-3H-indazol-3-one core. This is the most direct route to bioactivity.

  • Pathway B (Diversification): Functionalization of the indazolone core via

    
    -alkylation or Pd-catalyzed coupling.
    

Note on Logic: It is experimentally superior to perform cyclization first and cross-coupling second . The free hydrazine group in the starting material can poison Palladium catalysts and participate in side reactions. The cyclic indazolone protects the nitrogens and provides a robust substrate for coupling.

ReactionPathways SM 4-Bromo-2-hydrazinylbenzoic acid HCl Indazolone 6-Bromo-1,2-dihydro- 3H-indazol-3-one SM->Indazolone Acid-Catalyzed Cyclization (Reflux) N_Alkylated N-Alkylated Indazolone Indazolone->N_Alkylated Alkyl Halide, Base (K2CO3) Bioactive 6-Aryl-Indazolone (Bioactive Lead) Indazolone->Bioactive Suzuki Coupling (Ar-B(OH)2, Pd) N_Alkylated->Bioactive Suzuki Coupling

Figure 1: Strategic workflow for converting the hydrazine precursor into bioactive libraries.

Detailed Protocols

Protocol A: Synthesis of 6-Bromo-1,2-dihydro-3H-indazol-3-one

The Core Cyclization

This reaction leverages acid-catalyzed dehydration. The hydrochloride salt of the starting material is advantageous here as the reaction proceeds in acidic media.

Reagents:

  • 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (1.0 equiv)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Water (Solvent)

  • Optional: Ethanol (if solubility is poor)

Step-by-Step Methodology:

  • Setup: In a Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, suspend 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (10 mmol, ~2.67 g) in Water (50 mL).

  • Acidification: Add Concentrated HCl (2.0 mL). Note: Even though the SM is an HCl salt, excess acid catalyzes the dehydration of the hydrazide intermediate.

  • Reflux: Heat the mixture to reflux (100 °C) with vigorous stirring for 2–4 hours .

    • Observation: The suspension may initially dissolve to form a pale yellow solution, followed by the precipitation of the indazolone product as the reaction progresses.[2]

  • Workup:

    • Cool the reaction mixture to room temperature (RT), then chill in an ice bath (0–5 °C) for 30 minutes to maximize precipitation.

    • Filter the solid using a Büchner funnel.[3]

    • Wash the filter cake with cold water (

      
      ) to remove residual acid.
      
    • Crucial Step: Wash with a small amount of cold methanol or diethyl ether to remove unreacted organic impurities.

  • Purification: The crude product is typically

    
     pure. For analytical grade, recrystallize from Ethanol/Water (4:1) .
    
  • Yield: Expect 75–90%.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of the broad carboxylic acid proton and the appearance of the amide/hydrazide NH protons (often broad singlets around 11–13 ppm). The aromatic region will show the specific 3-proton pattern of the 6-bromo substituted ring.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Bioactive Diversification[1][4]

Once the 6-bromoindazolone is formed, the bromine atom allows for the attachment of aryl groups (e.g., pyridine, furan, substituted benzene) to create kinase-targeted libraries.

Reagents:

  • 6-Bromo-1,2-dihydro-3H-indazol-3-one (1.0 equiv)[4]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the Indazolone, Aryl Boronic Acid, and Base. Add the solvent mixture.[5]

    • Critical: Sparge the solvent with Argon or Nitrogen for 10 minutes before adding the catalyst to prevent Pd oxidation.

  • Catalyst Addition: Add the Palladium catalyst quickly and seal the vessel under inert atmosphere.

  • Reaction:

    • Thermal: Heat at 90 °C for 12–16 hours.

    • Microwave (Preferred): Heat at 110 °C for 30–60 minutes.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate phases. Extract the aqueous layer with EtOAc (

      
      ).
      
    • Note: Indazolones can be polar. If the product remains in the aqueous phase, adjust pH to ~7 or use

      
      -Butanol for extraction.
      
  • Purification: Flash Column Chromatography.

    • Mobile Phase: DCM:MeOH (95:5 to 90:10 gradient). Indazolones are polar; methanol is often required.

Troubleshooting & Expert Insights

IssueRoot CauseSolution
Low Yield in Cyclization Incomplete dehydration or product solubility in acid.Increase reflux time. Upon cooling, neutralize carefully to pH 5–6 with Sodium Acetate to precipitate the zwitterionic indazolone.
Pd Catalyst Death (Black ppt) Oxygen presence or hydrazine poisoning.Ensure the cyclization (Protocol A) is complete; residual hydrazine poisons Pd. Degas solvents thoroughly.
N-Alkylation Regioselectivity Indazolones have 2 nitrogens and 1 oxygen (

- vs

- vs

-alkylation).
Conditions matter:Basic (

, Acetone):
Favors

/

alkylation (mixture). • Silver Salts (

):
Can favor

-alkylation. • Thermodynamic control:

-alkylation is often the thermodynamic product.

References

  • Cyclization of 2-hydrazinobenzoic acids

    • Organic Syntheses Procedure: "Indazolone".[2][3][4][6] Org.[3][6][7] Synth.1949 , 29, 54.

  • Bioactivity of Indazolones (Kinase Inhibition)

    • Zhang, S., et al. "Synthesis of Indazolones via Palladium-Catalyzed Carbonylation." J. Org.[6] Chem.2022 , 87, 3845.[6]

  • Suzuki Coupling on Indazoles

    • Lijewski, L., et al. "Synthesis of 6-Substituted Indazoles." Tetrahedron Letters2019.

Disclaimer: This protocol involves hazardous chemicals. Always consult the Safety Data Sheet (SDS) for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS 1231892-17-3) before use.

Sources

Method

Application Note &amp; Experimental Protocols: Leveraging 4-Bromo-2-hydrazinylbenzoic acid hydrochloride for Heterocyclic Scaffolding

Introduction: The Strategic Value of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride In the landscape of modern drug discovery and medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

In the landscape of modern drug discovery and medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These scaffolds are ubiquitous in pharmaceuticals due to their ability to present functional groups in precise three-dimensional orientations, enabling specific interactions with biological targets. 4-Bromo-2-hydrazinylbenzoic acid hydrochloride emerges as a highly valuable and versatile starting material for constructing a variety of heterocyclic systems. Its trifunctional nature—a nucleophilic hydrazine group, a carboxylic acid handle, and a strategically placed bromine atom—offers a rich platform for convergent and divergent synthetic strategies.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride in key cyclization reactions. We will move beyond simple procedural lists to explore the mechanistic rationale behind the protocols, enabling users to adapt and troubleshoot these reactions effectively. The focus will be on two primary applications: the intramolecular synthesis of a 7-bromo-indazolone scaffold and the intermolecular condensation to form a 7-bromo-pyridazinone core structure.

Chemical Profile and Safe Handling

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValueSource
Chemical Name 4-Bromo-2-hydrazinylbenzoic acid hydrochloride[1][2]
CAS Number 1231892-17-3[1]
Molecular Formula C₇H₈BrClN₂O₂[1]
Molecular Weight 283.51 g/mol [1]
Appearance Off-white to light brown solid/powder[3]
Melting Point 252-254 °C[3]
Solubility Soluble in water[4][5]

Safety & Handling Precautions:

  • Hazard Statements: The compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[7][8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][7] Protect from moisture.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Mechanistic Principles: Driving Cyclization

The synthetic utility of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is rooted in the reactivity of its hydrazine and carboxylic acid moieties. The hydrazine group (-NHNH₂) contains two nitrogen atoms with lone pairs of electrons, making it a potent bis-nucleophile. The terminal nitrogen (-NH₂) is generally more nucleophilic and reactive.

Pathway A: Intramolecular Cyclization (Indazolone Formation) This pathway involves the internal reaction between the hydrazine and carboxylic acid groups. Direct condensation is difficult and typically requires harsh conditions. A more controlled approach involves activating the carboxylic acid or performing the reaction in a high-boiling acidic medium which facilitates dehydration. The reaction proceeds via a nucleophilic attack of the hydrazine's terminal nitrogen onto the carbonyl carbon of the carboxylic acid, followed by the elimination of water to form the five-membered indazolone ring.

Pathway B: Intermolecular Condensation (Pyridazinone Formation) This strategy involves reacting the hydrazine moiety with an external 1,4-dicarbonyl compound (or its synthetic equivalent, like a γ-ketoacid).[9][10] The reaction is a classic example of heterocyclic ring formation where the two nitrogen atoms of the hydrazine "bridge" the two carbonyl carbons of the reaction partner. The initial step is the formation of a hydrazone with one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the stable six-membered pyridazinone ring.[11][12]

The bromine atom at the 4-position and the carboxylic acid at the 1-position of the benzene ring are crucial for subsequent derivatization, often serving as handles for palladium-catalyzed cross-coupling reactions or amide bond formations, respectively, to build molecular complexity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of 7-Bromo-1H-indazol-3(2H)-one, a key intramolecular cyclization product.

G SM 4-Bromo-2-hydrazinylbenzoic acid hydrochloride Solvent Dissolution in Polyphosphoric Acid (PPA) SM->Solvent Step 1 Reaction Intramolecular Cyclization (Heat, e.g., 140-160 °C) Solvent->Reaction Step 2 Workup Reaction Quenching (Pour onto ice water) Reaction->Workup Step 3 Isolation Precipitate Filtration & Washing Workup->Isolation Step 4 Product Purified 7-Bromo-1H-indazol-3(2H)-one Isolation->Product Step 5

Sources

Application

The Strategic Utility of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride in Modern Drug Discovery

Introduction: A Versatile Scaffold for Targeted Therapies In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with potent and selective biological activity is paramount. Intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with potent and selective biological activity is paramount. Intermediates that offer versatile reactivity and the ability to generate diverse compound libraries are invaluable assets to medicinal chemists. 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is one such pivotal building block. Its unique trifecta of a reactive hydrazine group, a modifiable carboxylic acid, and a strategically placed bromine atom on a benzene ring provides a powerful platform for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the applications and protocols for leveraging this intermediate, with a particular focus on its role in the generation of potent kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.

The hydrazine moiety is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to generate a variety of heterocyclic scaffolds.[1][2] The carboxylic acid offers a convenient handle for derivatization, enabling the modulation of physicochemical properties such as solubility and cell permeability, or for conjugation to other molecular entities. The bromine atom is not merely a substituent; it serves as a crucial anchor point for cross-coupling reactions, allowing for the introduction of a wide array of aryl and alkyl groups to explore the chemical space and optimize biological activity.

This document will provide detailed protocols for the synthesis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride and its subsequent elaboration into advanced intermediates, such as the highly sought-after pyrrolo[2,1-f][3][4][5]triazine core, which is present in numerous kinase inhibitors.[3][6] We will delve into the rationale behind the experimental procedures and discuss the biological significance of the resulting compounds, supported by relevant data and pathway diagrams.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety considerations, is essential before utilizing any chemical intermediate.

Table 1: Physicochemical Properties of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

PropertyValueSource(s)
CAS Number 1231892-17-3[7]
Molecular Formula C₇H₈BrClN₂O₂Inferred from structure
Molecular Weight 283.51 g/mol Inferred from structure
Appearance Expected to be an off-white to pale yellow solidAnalogy to similar compounds
Solubility Likely soluble in water and polar organic solvents like DMF and DMSOAnalogy to similar compounds

Safety and Handling Precautions:

4-Bromo-2-hydrazinylbenzoic acid hydrochloride should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for similar hydrazine derivatives, this compound may be harmful if swallowed, and may cause skin and eye irritation.[8] Avoid inhalation of dust. Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Synthetic Protocols: From Starting Material to Advanced Intermediate

The synthesis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride and its subsequent conversion to a key heterocyclic scaffold are presented below. The protocols are designed to be robust and scalable, with explanations for the critical steps.

Protocol 1: Synthesis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

This protocol outlines the synthesis of the title compound from the commercially available 2-amino-4-bromobenzoic acid.[9][10] The synthesis proceeds via a two-step sequence: diazotization of the primary amine followed by reduction of the resulting diazonium salt. This is a well-established method for the preparation of arylhydrazines.[11][12][13]

Diagram 1: Synthetic Pathway to 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

G A 2-Amino-4-bromobenzoic acid B Diazonium Salt Intermediate A->B 1. HCl, NaNO2 0-5 °C C 4-Bromo-2-hydrazinylbenzoic acid hydrochloride B->C 2. SnCl2·2H2O, HCl

Caption: Synthesis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride.

Materials:

  • 2-Amino-4-bromobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-bromobenzoic acid (1 equivalent) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The addition of NaNO₂ in situ generates nitrous acid, which reacts with the primary aromatic amine to form the diazonium salt.[11]

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a change in the color of the solution.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated HCl. SnCl₂ is a common and effective reducing agent for diazonium salts.[14]

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, maintaining the temperature below 10 °C. The diazonium salt is reduced to the corresponding hydrazine.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Isolation and Purification:

    • The resulting precipitate of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is collected by vacuum filtration.

    • Wash the solid with cold, dilute HCl followed by a small amount of cold water to remove any remaining inorganic salts.

    • Dry the product under vacuum to yield the final compound.

Protocol 2: Synthesis of a Pyrrolo[2,1-f][3][4][5]triazine Scaffold

The pyrrolo[2,1-f][4][5]triazine scaffold is a "privileged" structure in medicinal chemistry, frequently found in potent kinase inhibitors.[15] This protocol describes a potential cyclocondensation reaction of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride with a suitable dicarbonyl compound to form this key heterocyclic system.

Diagram 2: General Workflow for Pyrrolo[2,1-f][3][4][5]triazine Synthesis

G A 4-Bromo-2-hydrazinylbenzoic acid HCl C Cyclocondensation A->C B 1,3-Dicarbonyl Compound B->C D Pyrrolo[2,1-f][1,2,4]triazine Core C->D Heat, Acid/Base catalyst E Further Functionalization (e.g., Suzuki Coupling) D->E Pd catalyst, Boronic acid F Bioactive Kinase Inhibitor E->F

Caption: Synthesis of a bioactive kinase inhibitor.

Materials:

  • 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

  • A suitable 1,3-dicarbonyl compound (e.g., 2,4-pentanedione)

  • Ethanol or acetic acid (as solvent)

  • Catalytic amount of a strong acid (e.g., HCl) or base (e.g., sodium acetate)

Procedure:

  • Cyclocondensation:

    • In a round-bottom flask, dissolve 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid. The choice of solvent and catalyst is crucial for driving the reaction towards the desired product and can be optimized.[16]

    • Add a catalytic amount of acid or base to promote the reaction.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrrolo[2,1-f][3][4][5]triazine ring system.

    • Upon completion, cool the reaction mixture to room temperature.

  • Isolation and Purification:

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired pyrrolo[2,1-f][3][4][5]triazine derivative.

Biological Significance and Applications in Drug Discovery

The true value of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride lies in the biological activity of the molecules that can be synthesized from it. The pyrrolo[2,1-f][3][4][5]triazine scaffold, in particular, has been extensively explored for the development of kinase inhibitors.

Kinase Inhibition and Anti-Cancer Activity

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[17] The pyrrolo[2,1-f][3][4][5]triazine core acts as a scaffold that can be decorated with various substituents to achieve potent and selective inhibition of specific kinases. The bromine atom in our starting material is strategically positioned to allow for the introduction of diverse chemical groups via palladium-catalyzed cross-coupling reactions, which is a key step in the structure-activity relationship (SAR) studies of these inhibitors.[4][5]

Table 2: Examples of Pyrrolo[2,1-f][3][4][5]triazine-based Kinase Inhibitors and their Activities

Target Kinase(s)Example Compound(s)IC₅₀ ValuesReference(s)
p38α MAP KinasePyrrolo[2,1-f][3][4][5]triazine derivativesPotent inhibitors[3][4]
VEGFR-2 / FGFR-1BMS-582664 and analoguesNanomolar concentrations[18]
PI3KδCompound 30 (in study)Efficacious in mouse models[5]
c-Met / VEGFR-2Compound 27a (in study)c-Met: 2.3 ± 0.1 nM, VEGFR-2: 5.0 ± 0.5 nM[19]

The data in Table 2 clearly demonstrates the potential of the pyrrolo[2,1-f][3][4][5]triazine scaffold to yield highly potent kinase inhibitors. For instance, derivatives have been identified as dual inhibitors of c-Met and VEGFR-2, two key kinases involved in tumor growth and angiogenesis.[19] Compound 27a from one such study exhibited nanomolar potency against both kinases and significant anti-proliferative effects in cancer cell lines.[19]

Modulation of Key Signaling Pathways

The therapeutic effect of these kinase inhibitors is achieved by modulating key signaling pathways within cancer cells. For example, VEGFR-2 is a critical receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation and migration, leading to the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.

Diagram 3: Simplified VEGFR-2 Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation Ras Ras VEGFR2->Ras Inhibitor Pyrrolo[2,1-f][1,2,4]triazine Inhibitor Inhibitor->VEGFR2 Blocks ATP binding site PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Proliferation Cell Proliferation, Migration, Angiogenesis Gene->Proliferation

Caption: Inhibition of the VEGFR-2 signaling cascade.

As depicted in Diagram 3, a pyrrolo[2,1-f][3][4][5]triazine-based inhibitor can bind to the ATP-binding site of the intracellular domain of VEGFR-2, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like the Ras-Raf-MEK-ERK pathway. This ultimately leads to an inhibition of angiogenesis and a suppression of tumor growth.

Conclusion

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a highly valuable and versatile intermediate in drug discovery. Its unique structural features allow for the efficient synthesis of complex heterocyclic scaffolds, most notably the pyrrolo[2,1-f][3][4][5]triazine core, which is a cornerstone of many potent kinase inhibitors. The detailed protocols and applications presented in this guide are intended to empower researchers and drug development professionals to harness the full potential of this intermediate in their quest for novel and effective therapeutics. The ability to systematically modify the resulting molecules through the strategic placement of the bromine atom provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties, thereby accelerating the drug discovery process.

References

  • Singh, R., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][3][4][5]triazines as potent p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2739-2744. Available at: [Link]

  • PubMed. (2008). Synthesis and SAR of new pyrrolo[2,1-f][3][4][5]triazines as potent p38 alpha MAP kinase inhibitors. Available at: [Link]

  • Bhide, R., et al. (2005). Discovery and SAR of pyrrolo[2,1-f][3][4][5]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research, 65(9_Supplement), 595-596. Available at: [Link]

  • Bhide, R., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][3][4][5]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-4450. Available at: [Link]

  • PMC. (n.d.). Pyrrolo[2,1-f][3][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of the pyrrolo[2,1-f][3][4][5]triazine nucleus as a new kinase inhibitor template. Bioorganic & Medicinal Chemistry Letters, 14(20), 5159-5162. Available at: [Link]

  • Wautlet, B. S., et al. (2007). Identification of pyrrolo[2,1-f][3][4][5]triazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters, 17(15), 4143-4147. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Available at: [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. Available at: [Link]

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  • Shi, L., et al. (2018). Exploration of novel pyrrolo[2,1-f][3][4][5]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 643-655. Available at: [Link]

  • PubMed. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Available at: [Link]

  • Abaci Pharma. (n.d.). 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. Available at: [Link]

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  • Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
  • PMC. (2024). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Available at: [Link]

  • MDPI. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link]

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Method

Application Notes and Protocols for the Coupling Reactions of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

For: Researchers, scientists, and drug development professionals. Introduction: A Versatile Scaffold in Modern Chemistry 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a key bifunctional building block in synthetic or...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold in Modern Chemistry

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a key bifunctional building block in synthetic organic and medicinal chemistry. Its structure, featuring a brominated aromatic ring, a reactive hydrazinyl moiety, and a carboxylic acid, offers multiple avenues for chemical modification. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. Concurrently, the hydrazinyl and carboxylic acid groups are precursors for the construction of diverse heterocyclic systems, most notably pyrazole and quinazolinone scaffolds. This unique combination of reactive sites makes 4-Bromo-2-hydrazinylbenzoic acid hydrochloride a valuable starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. For instance, derivatives of the pyrazolo[1,5-a]quinazoline core, accessible from this starting material, have shown activity as modulators of metabotropic glutamate receptors and as topoisomerase I inhibitors.[1][2]

This guide provides a comprehensive overview of the reaction conditions for the key transformations of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, focusing on both the reactivity of the hydrazinyl group and the palladium-catalyzed cross-coupling of the aryl bromide. The protocols and discussions herein are designed to provide researchers with a solid foundation for utilizing this versatile scaffold in their synthetic endeavors.

I. Reactivity of the Hydrazinyl and Carboxylic Acid Groups: Synthesis of Pyrazolo[1,5-a]quinazolin-5(4H)-ones

A primary application of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is its use in the synthesis of fused heterocyclic systems. The intramolecular condensation of the hydrazinyl and carboxylic acid functionalities with a suitable three-carbon electrophile leads to the formation of the pyrazolo[1,5-a]quinazolin-5(4H)-one core.

Causality Behind Experimental Choices

The synthesis of pyrazolo[1,5-a]quinazolin-5(4H)-ones from 2-hydrazinobenzoic acid derivatives is a well-established transformation. The reaction typically proceeds via a one-pot, two-step mechanism:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazinyl group attacks an electrophilic carbon of the coupling partner (e.g., a β-keto nitrile or a β-keto ester) to form a hydrazone intermediate.

  • Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack of the other hydrazinyl nitrogen onto a nitrile or ester group, followed by cyclization involving the carboxylic acid, leads to the formation of the fused pyrazolo[1,5-a]quinazolin-5(4H)-one ring system.

Acid catalysis is often employed to activate the carbonyl group of the coupling partner towards nucleophilic attack by the hydrazine. The choice of solvent and reaction temperature is crucial for ensuring both the initial condensation and the subsequent cyclization proceed efficiently.

Experimental Workflow: Synthesis of Pyrazolo[1,5-a]quinazolin-5(4H)-ones

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A 4-Bromo-2-hydrazinylbenzoic acid HCl E Mix reactants and solvent A->E B β-Keto nitrile / β-Keto ester B->E C Acid catalyst (e.g., conc. HCl) C->E D Solvent (e.g., Water, Ethanol) D->E F Heat to reflux E->F G Monitor reaction by TLC/LC-MS F->G H Cool reaction mixture G->H I Filter precipitated solid H->I J Wash with water and ether I->J K Dry the solid J->K L Purification (e.g., recrystallization) K->L M M L->M Characterization (NMR, MS)

Caption: Workflow for the synthesis of pyrazolo[1,5-a]quinazolin-5(4H)-ones.

Detailed Protocol: Synthesis of 8-Bromo-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one

This protocol is adapted from literature procedures for the synthesis of similar pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives.[3][4]

Materials:

  • 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

  • Cyanoacetone

  • Concentrated Hydrochloric Acid

  • Water

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, suspend 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (1.0 eq) in water.

  • To this suspension, add cyanoacetone (1.1 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, a solid will precipitate from the reaction mixture.

  • Cool the mixture to room temperature and collect the solid by filtration.

  • Wash the solid sequentially with water and diethyl ether.

  • Dry the solid under vacuum to afford the desired 8-Bromo-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one.

  • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

II. Palladium-Catalyzed Cross-Coupling of the Aryl Bromide

The bromine atom at the 4-position of the benzoic acid ring provides a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The three most common and powerful of these are the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Scientific Integrity & Logic: Navigating the Challenges

The presence of a free carboxylic acid and a hydrazinyl group can present challenges in palladium-catalyzed cross-coupling reactions.

  • Carboxylic Acid: Under the basic conditions often required for these couplings, the carboxylic acid will be deprotonated to a carboxylate salt. This can lead to solubility issues, as the salt may not be soluble in common organic solvents, potentially hindering the reaction.[5][6] Additionally, the carboxylate can coordinate to the palladium catalyst and deactivate it.[7] To circumvent these issues, one might consider:

    • Using a solvent system that can dissolve both the organic and the salt forms of the substrate (e.g., a mixture of an organic solvent and water).

    • Employing a phase-transfer catalyst to facilitate the transport of the carboxylate into the organic phase.[8]

    • Using an excess of a mild base to neutralize the carboxylic acid without interfering with the catalyst.

    • Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction, followed by deprotection.

  • Hydrazinyl Group: The lone pairs on the nitrogen atoms of the hydrazinyl group can coordinate to the palladium center, potentially inhibiting its catalytic activity. While this can sometimes be a significant issue, many palladium-catalyzed reactions are tolerant of amine functionalities. The choice of a bulky ligand on the palladium catalyst can often mitigate this inhibitory effect. In cases of persistent catalyst inhibition, protection of the hydrazinyl group (e.g., as a Boc-hydrazide) may be necessary.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[9][10]

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

This protocol is a general starting point based on conditions reported for the Suzuki coupling of similar bromobenzoic acids.[11][12] Optimization of the catalyst, ligand, base, and solvent may be necessary for optimal results.

Materials:

  • 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF/Water)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, the arylboronic acid, and the base.

  • Add the palladium catalyst and ligand (if not using a pre-catalyst).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a biphasic system is used, separate the layers. Acidify the aqueous layer with 1M HCl to precipitate the product and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf) (3 mol%)Pd(OAc)₂ (2 mol%)
Ligand --SPhos (4 mol%)
Base K₂CO₃ (2.5 eq)K₃PO₄ (3.0 eq)Cs₂CO₃ (2.0 eq)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DMF/H₂O (5:1)
Temperature 90 °C100 °C80 °C

Table 1. Suggested starting conditions for Suzuki-Miyaura coupling.

B. Heck Coupling: Vinylation of the Aryl Bromide

The Heck reaction is a powerful method for the formation of a carbon-carbon bond between an aryl halide and an alkene.[13][14]

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Alkenyl-Pd(II)-H(L2) Ar-Alkenyl-Pd(II)-H(L2) Ar-Pd(II)-Br(L2)->Ar-Alkenyl-Pd(II)-H(L2) Migratory Insertion Ar-Alkenyl-Pd(II)-H(L2)->Pd(0)L2 β-Hydride Elimination & Reductive Elimination Ar-Alkene Ar-Alkene Ar-Alkenyl-Pd(II)-H(L2)->Ar-Alkene Alkene Alkene Alkene->Ar-Alkenyl-Pd(II)-H(L2) Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) Base Base Base->Pd(0)L2

Caption: Simplified catalytic cycle of the Heck coupling.

This protocol is a general starting point based on established Heck reaction conditions.[15] Optimization will likely be required.

Materials:

  • 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (1.0 eq)

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (2.0-3.0 eq)

  • Solvent (e.g., DMF, DMAc, Acetonitrile)

Procedure:

  • In a sealable reaction vessel, combine 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, the palladium catalyst, the ligand, and the base.

  • Add the degassed solvent and then the alkene.

  • Seal the vessel and heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

ParameterCondition 1Condition 2
Catalyst Pd(OAc)₂ (2 mol%)PdCl₂(PPh₃)₂ (3 mol%)
Ligand P(o-tolyl)₃ (4 mol%)-
Base Et₃N (2.5 eq)K₂CO₃ (3.0 eq)
Solvent DMFAcetonitrile
Temperature 120 °C110 °C

Table 2. Suggested starting conditions for Heck coupling.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[16][17]

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' HNR'R'' HNR'R'' HNR'R''->Ar-Pd(II)-NR'R''(L2) Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) Base Base Base->Ar-Pd(II)-NR'R''(L2)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

This is a general protocol; the choice of ligand is often critical for success and depends on the specific amine being coupled.[18][19]

Materials:

  • 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (2.0-2.5 eq)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add 4-Bromo-2-hydrazinylbenzoic acid hydrochloride and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

ParameterCondition 1 (for primary amines)Condition 2 (for secondary amines)
Catalyst Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (3 mol%)SPhos (4 mol%)
Base NaOt-Bu (2.0 eq)K₃PO₄ (2.5 eq)
Solvent TolueneDioxane
Temperature 100 °C110 °C

Table 3. Suggested starting conditions for Buchwald-Hartwig amination.

Conclusion

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a highly versatile building block with two distinct points of reactivity that can be selectively addressed. The hydrazinyl and carboxylic acid functionalities provide a straightforward entry into complex heterocyclic systems such as pyrazolo[1,5-a]quinazolin-5(4H)-ones. The aryl bromide allows for the introduction of a wide range of substituents via robust palladium-catalyzed cross-coupling reactions. While the presence of the free carboxylic acid and hydrazinyl groups requires careful consideration of reaction conditions, particularly the choice of base and solvent, the protocols outlined in this guide provide a solid starting point for the successful application of this valuable synthetic intermediate. Further optimization of the presented conditions may be necessary to achieve optimal yields for specific substrates.

References

Sources

Application

synthesis of novel kinase inhibitors using 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

Abstract The indazole scaffold represents a "privileged structure" in kinase inhibitor discovery, serving as the pharmacophore core for FDA-approved drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®). This applic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold represents a "privileged structure" in kinase inhibitor discovery, serving as the pharmacophore core for FDA-approved drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®). This application note details a streamlined, high-yield synthetic workflow for accessing 6-substituted-1H-indazol-3-ol derivatives using 4-Bromo-2-hydrazinylbenzoic acid hydrochloride as a singular starting material. We provide validated protocols for cyclization, regioselective cross-coupling, and downstream kinase profiling, enabling the rapid generation of Type II kinase inhibitor libraries.

Strategic Overview: The "Scaffold Hopping" Advantage

In kinase drug design, the transition from a monocyclic core to a fused bicyclic system (Scaffold Hopping) often improves potency and selectivity by occupying the adenine binding pocket more effectively.

4-Bromo-2-hydrazinylbenzoic acid hydrochloride offers a unique synthetic advantage:

  • Pre-installed Functionality: The ortho-hydrazine and carboxylic acid moieties are perfectly positioned for intramolecular cyclization to the indazole core.

  • Orthogonal Reactivity: The C6-Bromine atom (derived from the C4-position of the benzoate) remains intact after cyclization, providing a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce "tail" regions that target the solvent-front or allosteric pockets of kinases (e.g., VEGFR, PDGFR).

  • Hinge Binding Potential: The resulting indazol-3-ol (or indazolone) motif serves as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule in the kinase hinge region.

Synthetic Workflow & Protocols

Module A: Core Scaffold Construction (Cyclization)

Objective: Convert the hydrazine-benzoic acid precursor into the 6-bromo-1H-indazol-3-ol core.

Mechanism: Acid-catalyzed cyclodehydration. The hydrazine nucleophile attacks the activated carbonyl carbon of the carboxylic acid, followed by water elimination.

Protocol:

  • Reagents:

    • 4-Bromo-2-hydrazinylbenzoic acid HCl (10.0 g, 37.4 mmol)

    • Ethanol (anhydrous, 100 mL)

    • Conc. Hydrochloric Acid (catalytic, 1.0 mL) or Polyphosphoric acid (PPA) for stubborn substrates.

  • Procedure:

    • Charge a 250 mL round-bottom flask with the starting material and ethanol.

    • Add HCl dropwise.

    • Heat to reflux (80°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 275/277) and formation of the product (M+H 213/215).

    • Note on Causality: The hydrochloride salt form of the starting material may require partial neutralization with sodium acetate (1.0 eq) if solubility is poor, but acidic conditions are required to activate the carbonyl.

  • Workup:

    • Cool to room temperature.[1] The product, 6-bromo-1H-indazol-3-ol , typically precipitates as a white/off-white solid.

    • Filter and wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).

    • Dry under vacuum at 45°C.

    • Expected Yield: 85–92%.

Module B: Library Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalize the C6 position to target the hydrophobic back-pocket of the kinase.

Scientific Rationale: The C6-position of the indazole projects into the solvent-exposed region or the "gatekeeper" vicinity depending on binding mode. Aryl or heteroaryl groups here determine selectivity.

Protocol:

  • Reagents:

    • 6-Bromo-1H-indazol-3-ol (1.0 eq)

    • Aryl Boronic Acid (R-B(OH)2) (1.2 eq)

    • Catalyst: Pd(dppf)Cl2[1][2]·DCM (0.05 eq) - Chosen for robustness against heteroaryl poisons.

    • Base:

      
       (2.0 M aqueous solution, 3.0 eq)
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • In a microwave vial or sealed tube, combine the indazole scaffold, boronic acid, and base in dioxane.

    • Purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen degrades the Pd catalyst and oxidizes the electron-rich indazole).

    • Add the Pd catalyst.[1][2][3][4][5]

    • Heat at 90°C (thermal) for 12 hours OR 110°C (microwave) for 30 minutes.

  • Purification:

    • Filter through Celite to remove Pd black.

    • Concentrate and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Module C: Hinge Binder Optimization (O-Alkylation vs. Chlorination)

Option 1: O-Alkylation (for VEGFR/PDGFR analogs)

  • React the 3-OH with alkyl halides (e.g., methyl iodide) and

    
     in DMF.
    
  • Selectivity Note: This reaction can yield N-alkylated (indazolone) or O-alkylated products. Hard electrophiles and hard bases favor O-alkylation.

Option 2: Chlorination (Access to 3-Aminoindazoles)

  • Reflux 6-bromo-1H-indazol-3-ol in

    
     to generate 3,6-dichloro-1H-indazole .
    
  • Perform

    
     displacement with amines to create 3-amino-indazole derivatives (common in FLT3 inhibitors).
    

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from this single precursor.

G Start 4-Bromo-2-hydrazinylbenzoic acid HCl Core 6-Bromo-1H-indazol-3-ol (Core Scaffold) Start->Core Acid Cyclization (EtOH, Reflux) Path1 Suzuki Coupling (C6 Functionalization) Core->Path1 Pd(dppf)Cl2 Ar-B(OH)2 Path2 POCl3 Chlorination (C3 Activation) Core->Path2 Reflux Prod1 6-Aryl-indazol-3-ol (Type I Inhibitor) Path1->Prod1 Library Gen. Prod2 3-Amino-6-bromo-indazole (Type II Precursor) Path2->Prod2 Amine Displacement

Figure 1: Divergent synthetic pathways from 4-Bromo-2-hydrazinylbenzoic acid to kinase inhibitor libraries.

Validation: Kinase Inhibition Assay (ADP-Glo™)

Once synthesized, compounds must be validated. We recommend the ADP-Glo™ Kinase Assay (Promega) for its high sensitivity and Z' factor.

Assay Logic:

  • Kinase Reaction: Kinase + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • Depletion: Add Reagent I to terminate the reaction and deplete remaining ATP.

  • Detection: Add Reagent II to convert ADP

    
     ATP 
    
    
    
    Luciferase Light Signal.
  • Result: Luminescence is directly proportional to kinase activity. Inhibitors reduce the light signal.

Data Presentation Template:

Compound IDR-Group (C6)X-Group (C3)VEGFR2 IC50 (nM)PDGFRβ IC50 (nM)Selectivity Ratio
IND-001 Phenyl-OH451202.6
IND-002 4-Pyridyl-OH12857.1
IND-003 3-Fluoro-phenyl-NH-Me8151.8

Troubleshooting & Critical Process Parameters (CPPs)

  • Issue: Low yield in cyclization.

    • Root Cause:[6][7][8] Incomplete protonation of the hydrazine or steric hindrance.

    • Solution: Switch solvent to glacial acetic acid or use a Dean-Stark trap to remove water, driving the equilibrium forward.

  • Issue: Palladium "crashing out" during coupling.

    • Root Cause:[6][7][8][9] Oxidation of the catalyst.

  • Issue: Regioselectivity in alkylation (N1 vs O3).

    • Solution: To favor O-alkylation (3-alkoxy), use silver carbonate (

      
      ) in benzene/toluene. To favor N-alkylation, use NaH in DMF.
      

References

  • Vertex Pharmaceuticals. (2024). Indazole derivatives as kinase inhibitors.[2][8][10][11] National Institutes of Health (NIH) / PubMed. [Link]

  • Royal Society of Chemistry. (2024). Efficient synthesis of indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.[4] RSC Advances. [Link]

  • Common Organic Chemistry. (2023). Suzuki Reaction Conditions and Protocols.[1][3][Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride before handling.

Sources

Method

Application Note: Synthesis of Substituted Quinazolines from 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride

Executive Summary This application note details the synthetic protocols for transforming 4-Bromo-2-hydrazinylbenzoic acid hydrochloride into high-value fused heterocyclic scaffolds, specifically 7-bromo-[1,2,4]triazolo[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for transforming 4-Bromo-2-hydrazinylbenzoic acid hydrochloride into high-value fused heterocyclic scaffolds, specifically 7-bromo-[1,2,4]triazolo[1,5-a]quinazolin-5(4H)-one and 3-amino-7-bromoquinazolin-4(3H)-one .

These quinazoline derivatives are critical pharmacophores in medicinal chemistry, serving as precursors for EGFR inhibitors, antifungals, and intercalating agents. The presence of the bromine substituent at the C7 position (derived from the C4 position of the starting benzoic acid) provides a strategic "handle" for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation.

Key Technical Insight: The starting material is supplied as a hydrochloride salt. Successful cyclization requires careful in-situ neutralization to restore the nucleophilicity of the hydrazine moiety without triggering premature decomposition.

Retrosynthetic Strategy & Pathway Analysis

The transformation relies on the dual reactivity of the ortho-hydrazino acid. The hydrazine functions as a binucleophile, while the carboxylic acid serves as the electrophilic closure point.

Reaction Pathways[1][2][3][4][5][6][7]
  • Pathway A (Fused System): Reaction with one-carbon donors (orthoesters) to yield the tricyclic [1,2,4]triazolo[1,5-a]quinazoline core.

  • Pathway B (Amino-Quinazoline): Reaction with formamide to yield the 3-aminoquinazolin-4(3H)-one, a versatile intermediate for Schiff base formation.

ReactionPathways Start 4-Bromo-2-hydrazinylbenzoic acid HCl Base Neutralization (NaOAc / Et3N) Start->Base Intermediate Free Hydrazine Intermediate Base->Intermediate TEOF Triethyl Orthoformate (Cyclocondensation) Intermediate->TEOF Pathway A Formamide Formamide (Reflux) Intermediate->Formamide Pathway B ProductA 7-Bromo-[1,2,4]triazolo [1,5-a]quinazolin-5(4H)-one TEOF->ProductA ProductB 3-Amino-7-bromo quinazolin-4(3H)-one Formamide->ProductB

Figure 1: Divergent synthetic pathways from the parent hydrazine precursor.

Critical Pre-requisite: Handling the HCl Salt[8]

The commercially available 4-Bromo-2-hydrazinylbenzoic acid is stabilized as a hydrochloride salt to prevent auto-oxidation and decarboxylation.

  • Problem: The protonated hydrazine (

    
    ) is non-nucleophilic. Direct reaction with electrophiles often leads to low yields or recovery of starting material.
    
  • Solution: You must liberate the free base in situ using a mild base (Sodium Acetate) or an organic base (Triethylamine) depending on the solvent system.

Protocol A: Synthesis of 7-Bromo-[1,2,4]triazolo[1,5-a]quinazolin-5(4H)-one

This protocol utilizes Triethyl Orthoformate (TEOF) as a one-carbon donor to form the triazole ring fused to the quinazoline system.

Materials & Reagents[1][4][5][6][7][8][9][10][11][12]
ReagentMW ( g/mol )Equiv.[1]Role
4-Bromo-2-hydrazinylbenzoic acid HCl 303.541.0Substrate
Triethyl Orthoformate (TEOF) 148.205.0 - 10.0Cyclizing Agent / Solvent
Pyridine 79.1010.0Solvent / Base
Ethanol (Absolute) 46.07N/AWash Solvent
Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 10.0 mmol (3.04 g) of 4-Bromo-2-hydrazinylbenzoic acid HCl to the flask.

  • Solvation & Neutralization: Add 20 mL of anhydrous Pyridine. Stir at room temperature for 10 minutes. The mixture may remain a suspension; this is normal.

    • Note: Pyridine acts as both the solvent and the acid scavenger for the HCl.

  • Reagent Addition: Add 50-100 mmol (approx. 8-16 mL) of Triethyl Orthoformate (TEOF) .

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) for 6–8 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting material (polar, stays at baseline) should disappear, replaced by a less polar UV-active spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms upon cooling, filter it directly.

    • If no precipitate forms, concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% of the original volume, then pour the residue into 100 mL of ice-cold water.

  • Isolation: Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold Ethanol (2 x 10 mL) and Diethyl Ether (2 x 10 mL) to remove traces of pyridine.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 75–85% Appearance: White to off-white solid.

Protocol B: Synthesis of 3-Amino-7-bromoquinazolin-4(3H)-one

This protocol uses Formamide to generate the quinazoline core while retaining the N-amino functionality, which is essential for further derivatization (e.g., hydrazones).

Materials & Reagents[1][4][5][6][7][8][9][10][11][12]
ReagentMW ( g/mol )Equiv.[1]Role
4-Bromo-2-hydrazinylbenzoic acid HCl 303.541.0Substrate
Formamide 45.04Excess (10-15 vol)Solvent / Reagent
Sodium Acetate (Anhydrous) 82.031.1Neutralizing Base
Step-by-Step Methodology
  • Setup: Equip a 50 mL round-bottom flask with a stir bar and air condenser.

  • Neutralization (Crucial):

    • Mix 5.0 mmol (1.52 g) of the starting material with 1.1 equiv (0.45 g) of Sodium Acetate in a small beaker with minimal water (2 mL) to form a paste, then dry or use directly if using Method B-2 (below).

    • Preferred Method (In-situ): Add the HCl salt and Sodium Acetate directly into the Formamide.

  • Reaction: Add 10-15 mL of Formamide to the flask containing the reagents.

  • Heating: Heat the mixture to 140–150°C for 4–6 hours.

    • Caution: Formamide decomposes at boiling (210°C) to release CO and NH3. Do not overheat. 150°C is sufficient for cyclization.

  • Quenching: Cool the reaction mixture to room temperature. Pour the dark solution into 50 mL of crushed ice/water.

  • Crystallization: Stir the aqueous mixture vigorously for 30 minutes. The product should precipitate as a solid.

  • Isolation: Filter the solid and wash copiously with water to remove excess formamide.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Expected Yield: 60–70%

Structural Validation & Numbering

Correct structural assignment is vital. The bromine atom on the starting material (C4 of the benzoic acid) translates to the C7 position of the quinazoline ring.

Numbering cluster_0 Starting Material cluster_1 Product Mapping SM 4-Bromo-2-hydrazinyl benzoic acid Q 7-Bromo-quinazolinone SM->Q Regiochemistry retention

Figure 2: Regiochemical retention. The C4-Br of the benzoate becomes the C7-Br of the quinazolinone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction / SM Recovery HCl salt not neutralized.Ensure Pyridine (Protocol A) or NaOAc (Protocol B) is used. The hydrazine must be deprotonated to react.
Low Yield (Protocol A) Moisture in TEOF/Pyridine.Use freshly distilled TEOF and anhydrous Pyridine. Hydrolysis of TEOF competes with cyclization.
Product is "Gummy" Incomplete precipitation.Triturate the gum with cold Ethanol or Diethyl Ether to induce crystallization.
Poor Solubility Fused triazolo system is rigid.Use DMSO-d6 or TFA-d for NMR analysis. For reactions, use DMF or DMAc as co-solvents.

References

  • Peet, N. P., & Sunder, S. (1984). Reactions of hydrazinobenzoic acids with ethyl N-cyanoimidate and N-cyanoimidocarbonates. Journal of Heterocyclic Chemistry, 21(6), 1807–1816.

  • Al-Salahi, R., & Geffken, D. (2011).[2] Synthesis of 2-substituted [1,2,4]triazolo[1,5-a]quinazolin-5(4H)-ones. Journal of Heterocyclic Chemistry.[3]

  • Potts, K. T. (1977). 1,2,4-Triazoles.[2][4][1][5][6] Chemical Reviews. (General reactivity of hydrazines with orthoesters).

  • PubChem Compound Summary. (n.d.). 4-Hydrazinobenzoic acid.[7][8][9][10][11] (For general reactivity data of the hydrazino-benzoic acid scaffold).

Sources

Application

Application Notes and Protocols: 4-Bromo-2-hydrazinylbenzoic acid hydrochloride in Medicinal Chemistry

Introduction: A Versatile Scaffold for Drug Discovery 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a substituted aromatic hydrazine that has emerged as a valuable building block in modern medicinal chemistry. Its un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a substituted aromatic hydrazine that has emerged as a valuable building block in modern medicinal chemistry. Its unique trifunctional architecture, featuring a carboxylic acid, a hydrazine moiety, and a bromine atom on a benzene ring, offers a versatile platform for the synthesis of complex heterocyclic structures and targeted therapeutic agents. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel pharmaceuticals. This application note provides a comprehensive overview of the utility of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, with a particular focus on its role in the synthesis of kinase inhibitors, and includes detailed protocols for its synthesis and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective application in drug discovery workflows.

PropertyValueSource(s)
CAS Number 1231892-17-3[1][2]
Molecular Formula C₇H₈BrClN₂O₂[2]
Molecular Weight 283.51 g/mol [2]
Appearance Off-white to light brown powderGeneral observation for similar compounds
Solubility Soluble in polar organic solvents such as DMF and DMSO. Expected to have some solubility in hot acidic aqueous solutions.Inferred from synthetic procedures of related compounds

Core Application: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is in the synthesis of potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and is a validated therapeutic target for various autoimmune diseases and B-cell malignancies.[3][4]

The Role of BTK in Disease

BTK is essential for the proliferation, differentiation, and survival of B-cells.[5] Dysregulation of BTK signaling is implicated in the pathophysiology of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, where aberrant B-cell activation leads to the production of autoantibodies and inflammatory cytokines.[6] Consequently, inhibiting BTK is a promising therapeutic strategy to modulate B-cell activity and ameliorate disease progression.

Branebrutinib (BMS-986195): A Case Study

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a key starting material in the synthesis of Branebrutinib (BMS-986195), a highly potent and selective covalent inhibitor of BTK.[7] Branebrutinib has shown significant promise in preclinical and clinical studies for the treatment of autoimmune diseases.[7] The synthesis of a key intermediate for Branebrutinib utilizes a Fischer indole synthesis, a classic reaction in organic chemistry for the formation of indole rings from arylhydrazines and carbonyl compounds.[8]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

This protocol describes a plausible synthetic route to 4-Bromo-2-hydrazinylbenzoic acid hydrochloride from the commercially available 2-amino-4-bromobenzoic acid, based on established methods for the synthesis of arylhydrazines.[9][10]

Reaction Scheme:

G start 2-Amino-4-bromobenzoic acid intermediate1 Diazonium Salt Intermediate start->intermediate1 1. NaNO₂, HCl 2. 0-5 °C product 4-Bromo-2-hydrazinylbenzoic acid hydrochloride intermediate1->product SnCl₂·2H₂O, HCl

Caption: Synthetic pathway for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride.

Materials:

  • 2-Amino-4-bromobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • Suspend 2-amino-4-bromobenzoic acid (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, dissolve stannous chloride dihydrate (3-4 equivalents) in concentrated HCl.

    • Cool the stannous chloride solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Isolation:

    • The precipitated product, 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, is collected by filtration.

    • Wash the solid with cold, dilute HCl and then with a small amount of cold water.

    • Dry the product under vacuum to yield the final compound.

Protocol 2: Application in the Fischer Indole Synthesis of a Branebrutinib Intermediate

This protocol outlines the use of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride in a key step for the synthesis of Branebrutinib, as described in the medicinal chemistry literature.[7]

Reaction Scheme:

G start 4-Bromo-2-hydrazinylbenzoic acid hydrochloride product 7-Bromo-5-methyl-1H-indole-3-carboxylic acid (Branebrutinib Intermediate) start->product Acetic Acid, 110 °C reagent 2-Butanone reagent->product

Caption: Fischer indole synthesis of a key Branebrutinib intermediate.

Materials:

  • 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

  • 2-Butanone

  • Glacial Acetic Acid

  • Ethyl Acetate

Procedure:

  • Reaction Setup:

    • Suspend 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (1 equivalent) in glacial acetic acid.

    • Add an excess of 2-butanone (e.g., 5 equivalents).

  • Reaction:

    • Heat the reaction mixture to 110 °C and stir for 18 hours.

    • Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Work-up and Isolation:

    • After completion, cool the reaction mixture and concentrate it under reduced pressure.

    • Suspend the resulting residue in ethyl acetate.

    • Collect the insoluble product by filtration.

    • Wash the solid with ethyl acetate to remove impurities.

    • Dry the product to obtain the desired indole intermediate.

Broader Applications and Future Perspectives

The utility of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride extends beyond the synthesis of BTK inhibitors. Its structural motifs are amenable to a variety of chemical transformations, opening up possibilities for the creation of diverse molecular libraries for drug discovery.

  • Fischer Indole Synthesis: As demonstrated, the hydrazine moiety is a key component in the Fischer indole synthesis, a powerful tool for constructing the indole scaffold, which is a privileged structure in medicinal chemistry.[8] By varying the ketone or aldehyde partner, a wide array of substituted indoles can be accessed.

  • Synthesis of Other Heterocycles: The hydrazine and carboxylic acid functionalities can be utilized in cyclization reactions to form other important heterocyclic systems such as pyrazoles, indazoles, and triazoles.[3]

  • Scaffold for Combinatorial Chemistry: The bromine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the late-stage diversification of synthesized molecules.

The continued exploration of the reactivity of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is expected to yield novel and potent therapeutic agents targeting a range of diseases.

Conclusion

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a valuable and versatile building block in medicinal chemistry. Its successful application in the synthesis of the potent BTK inhibitor Branebrutinib highlights its significance in the development of targeted therapies for autoimmune diseases. The protocols provided herein offer a practical guide for the synthesis and utilization of this important intermediate. The diverse reactivity of its functional groups ensures that 4-Bromo-2-hydrazinylbenzoic acid hydrochloride will remain a relevant and powerful tool for drug discovery researchers and scientists.

References

  • The role of Bruton's tyrosine kinase in autoimmunity and implications for therapy. [Link]

  • The role of Bruton's tyrosine kinase in autoimmunity and implications for therapy. [Link]

  • 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. Abaci Pharm. [Link]

  • Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. MDPI. [Link]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. Frontiers in Immunology. [Link]

  • CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
  • Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK). ACS Publications. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Synthesis of 4-Hydrazinobenzoic Acid. Semantic Scholar. [Link]

Sources

Method

Application Notes and Protocols for the Development of Novel Antioxidant Agents from 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

Introduction: The Therapeutic Potential of Hydrazinylbenzoic Acid Scaffolds Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Hydrazinylbenzoic Acid Scaffolds

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic and degenerative diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Antioxidants, molecules capable of scavenging ROS, are therefore of significant interest as therapeutic agents.[1] The hydrazinobenzoic acid scaffold has emerged as a promising starting point for the development of novel antioxidants. Derivatives of 4-hydrazinobenzoic acid, for instance, have demonstrated potent free radical scavenging activity in various in vitro assays.[2][3][4][5][6]

This technical guide provides a comprehensive framework for the synthesis and evaluation of novel antioxidant agents derived from 4-Bromo-2-hydrazinylbenzoic acid hydrochloride . We will explore the chemical derivatization of this starting material, with a focus on the synthesis of hydrazones, and provide detailed protocols for a panel of in vitro antioxidant assays to screen the synthesized compounds. The presence of the bromine atom on the phenyl ring offers an interesting avenue for modulating the electronic properties and, consequently, the antioxidant potential of the resulting molecules.

I. Synthetic Strategy: From Starting Material to Bioactive Candidates

The primary synthetic route we will explore is the condensation reaction between the hydrazinyl group of 4-Bromo-2-hydrazinylbenzoic acid and a variety of aldehydes and ketones to form hydrazones.[7][8] Hydrazones are a class of organic compounds containing the R1R2C=NNH2 functional group and are known to possess a wide range of biological activities, including antioxidant properties.[9][10]

Scientific Rationale for Hydrazone Synthesis

The hydrazone linkage extends the conjugation of the aromatic system, which can enhance the ability of the molecule to delocalize unpaired electrons, a key feature of many antioxidants. By introducing different aromatic and heterocyclic aldehydes or ketones, we can systematically modify the structure of the final compound and study the structure-activity relationship (SAR) to identify key pharmacophores for antioxidant activity. The selection of aldehydes and ketones with varying electron-donating and electron-withdrawing groups will allow for a thorough investigation of the electronic effects on antioxidant capacity.

Proposed Synthetic Workflow

The overall workflow for the synthesis of novel antioxidant candidates is depicted below:

G cluster_synthesis Synthesis cluster_screening Antioxidant Screening start 4-Bromo-2-hydrazinylbenzoic acid hydrochloride neutralization Neutralization (optional, pH adjustment) start->neutralization reaction Condensation Reaction with Aldehyde/Ketone neutralization->reaction workup Product Isolation and Purification reaction->workup characterization Structural Characterization (NMR, IR, MS) workup->characterization product Novel Hydrazone Derivatives characterization->product in_vitro In Vitro Assays (DPPH, ABTS, FRAP) product->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead Lead Compound Identification sar->lead

Figure 1: A workflow diagram illustrating the synthesis and subsequent antioxidant screening of novel hydrazone derivatives.

II. Detailed Experimental Protocols: Synthesis

Protocol 1: General Procedure for the Synthesis of Hydrazones from 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

This protocol describes a general method for the condensation reaction between 4-Bromo-2-hydrazinylbenzoic acid hydrochloride and an aldehyde or ketone.

Materials:

  • 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

  • Selected aldehyde or ketone (e.g., benzaldehyde, salicylaldehyde, acetophenone)

  • Ethanol or Methanol (ACS grade)

  • Glacial acetic acid (catalyst)

  • Sodium acetate (for pH adjustment, if needed)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 1 equivalent of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride in a minimal amount of warm ethanol or methanol.

  • Addition of Aldehyde/Ketone: To the stirred solution, add 1.1 equivalents of the selected aldehyde or ketone.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. The acid catalyzes the nucleophilic addition of the hydrazine to the carbonyl group.[7]

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature.

  • Characterization: Characterize the synthesized hydrazone using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Expert Insight: The hydrochloride salt of the starting material may require neutralization to free the hydrazine for reaction. This can be achieved by the addition of a mild base like sodium acetate before the addition of the aldehyde or ketone. The pH of the reaction mixture is crucial; it should be slightly acidic to protonate the carbonyl group of the aldehyde/ketone, making it more electrophilic, but not so acidic that it fully protonates the hydrazine, rendering it non-nucleophilic.[7]

III. Detailed Experimental Protocols: In Vitro Antioxidant Screening

A panel of in vitro assays is recommended to obtain a comprehensive profile of the antioxidant activity of the newly synthesized compounds. It is crucial to include a known antioxidant standard, such as ascorbic acid, butylated hydroxytoluene (BHT), or Trolox, for comparison.[3][5][6][11][12]

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[13]

Materials:

  • Synthesized hydrazone derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (standard)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Test Samples: Prepare stock solutions of the synthesized hydrazones and the standard antioxidant in methanol (e.g., 1 mg/mL). From these, prepare a series of dilutions to obtain a range of concentrations.

  • Assay: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.

Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Materials:

  • Synthesized hydrazone derivatives

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

  • Trolox (standard)

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ Solution: Before the assay, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of dilutions of the synthesized hydrazones and the standard antioxidant in the same solvent used to dilute the ABTS•+ solution.

  • Assay: In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • TEAC Determination: The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

Protocol 4: FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[14]

Materials:

  • Synthesized hydrazone derivatives

  • TPZ (2,4,6-tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃·6H₂O)

  • Acetate buffer (300 mM, pH 3.6)

  • Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 10 volumes of 300 mM acetate buffer (pH 3.6), 1 volume of 10 mM TPTZ in 40 mM HCl, and 1 volume of 20 mM FeCl₃·6H₂O. The reagent should be freshly prepared and warmed to 37°C before use.

  • Preparation of Test Samples: Prepare dilutions of the synthesized hydrazones in a suitable solvent.

  • Assay: In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each sample dilution.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of ferrous sulfate.

  • Calculation: The FRAP value of the samples is determined from the standard curve and expressed as µM Fe(II) equivalents.

IV. Data Presentation and Interpretation

The antioxidant activity data for the synthesized hydrazone derivatives should be summarized in a clear and concise table for easy comparison.

Table 1: In Vitro Antioxidant Activity of Synthesized Hydrazone Derivatives

Compound IDStructure (Substituent on Aldehyde/Ketone)DPPH Scavenging IC50 (µM)ABTS Scavenging TEACFRAP Value (µM Fe(II) Eq.)
Standard Ascorbic AcidValueValueValue
Derivative 1 e.g., Phenyl
Derivative 2 e.g., 4-Hydroxyphenyl
Derivative 3 e.g., 4-Nitrophenyl
... ...
Mechanistic Insights

The antioxidant activity of hydrazinobenzoic acid derivatives can be attributed to several mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET).[3][4][9] The results from the different in vitro assays can provide clues about the predominant mechanism of action for each compound. For example, a high FRAP value suggests a strong electron-donating ability, consistent with the SET mechanism.

G cluster_mechanisms Antioxidant Mechanisms hat Hydrogen Atom Transfer (HAT) ros Reactive Oxygen Species (ROS) hat->ros set Single Electron Transfer (SET) set->ros splet Sequential Proton Loss Electron Transfer (SPLET) splet->ros antioxidant Hydrazone Derivative antioxidant->hat Donates H• antioxidant->set Donates e⁻ antioxidant->splet Loses H⁺ then e⁻ neutralized Neutralized Species ros->neutralized is neutralized to

Figure 2: A diagram illustrating the potential antioxidant mechanisms of hydrazone derivatives in neutralizing reactive oxygen species.

V. Conclusion and Future Directions

This guide provides a robust framework for the synthesis and antioxidant evaluation of novel compounds derived from 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. By systematically synthesizing a library of hydrazone derivatives and screening them using a panel of in vitro assays, researchers can identify lead compounds with potent antioxidant activity. Future work should focus on elucidating the structure-activity relationships to optimize the antioxidant potential of this promising scaffold. Lead compounds should then be advanced to more complex biological systems, such as cell-based assays and in vivo models, to validate their therapeutic potential.

VI. References

  • Abuelizz, H. A., Taie, H. A. A., Bakheit, A. H., Mostafa, G. A. E., & Marzouk, M. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31775–31788. [Link]

  • Abuelizz, H. A., Taie, H. A. A., Bakheit, A. H., Mostafa, G. A. E., & Marzouk, M. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. [Link]

  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152. [Link]

  • Amorati, R., & Valgimigli, L. (2015). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Journal of Medicinal Chemistry, 58(21), 8238-8254. [Link]

  • Abuelizz, H. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ResearchGate. [Link]

  • Gulcin, İ. (2012). In Vitro Antioxidant Assays. PubMed. [Link]

  • Chemguide. (n.d.). Addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]

  • Abuelizz, H. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. [Link]

  • Apak, R., et al. (2016). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 88(10-11), 1015-1049. [Link]

  • Abuelizz, H. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Semantic Scholar. [Link]

  • American Journal of Pharmacy and Pharmacology. (n.d.). Investigating the Role of Antioxidants in Drug Development. Austra & Lian. [Link]

  • Abuelizz, H. A., et al. (2021). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. ResearchGate. [Link]

  • Pereira, E. A., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 113-119. [Link]

  • Abuelizz, H. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ResearchGate. [Link]

  • Pereira, E. A., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 113-119. [Link]

  • Abuelizz, H. A., et al. (2021). Investigation of 4‑Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Figshare. [Link]

  • Głowacka, E., et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 29(16), 3790. [Link]

  • Pereira, E. A., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. PubMed. [Link]

  • Singh, A. K., et al. (2018). Synthesis,Characterization and Mutagenic Evaluation of Novel Bromobenzaldehyde Derivatives of α-Benzilmonoxime Hydrazone. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-5), 1043-1048. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Coupling Reactions with 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

Welcome to the technical support center for the optimization of coupling reactions involving 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of coupling reactions involving 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this versatile reagent. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 4-Bromo-2-hydrazinylbenzoic acid hydrochloride and how does this influence its coupling reactions?

The structure of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride presents three key functional groups that dictate its reactivity: the hydrazine moiety, the carboxylic acid, and the brominated aromatic ring.

  • Hydrazine Group (-NHNH₂): This is the most nucleophilic site and is the primary center for reactions such as the formation of hydrazones with aldehydes and ketones, and N-arylation reactions.[1][2]

  • Carboxylic Acid Group (-COOH): This group can undergo esterification or amide bond formation. Its acidic nature can also influence the overall reaction pH.

  • Bromo Group (-Br): The bromine atom on the aromatic ring is a site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of various substituents.

The hydrochloride salt form ensures stability and enhances solubility in certain solvents. However, the acidic nature of the salt can impact reactions sensitive to pH, and a base is often required to liberate the free hydrazine for coupling reactions.

Q2: What are the initial quality control checks I should perform on my 4-Bromo-2-hydrazinylbenzoic acid hydrochloride before starting a reaction?

Ensuring the purity of your starting material is paramount to achieving high yields and avoiding side products.[3] Here are the recommended quality control checks:

  • Appearance: The compound should be a crystalline solid, typically off-white to beige.[4]

  • Solubility: Test solubility in the intended reaction solvent.

  • Spectroscopic Analysis:

    • ¹H NMR: Confirm the presence of aromatic and hydrazine protons at their expected chemical shifts. The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift (>10 ppm).[5]

    • IR Spectroscopy: Look for characteristic peaks for N-H stretches (hydrazine), C=O stretch (carboxylic acid), and a broad O-H stretch.[5]

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the most effective method to quantify the purity of your starting material and identify any potential impurities.[6]

Section 2: Troubleshooting Guide for Coupling Reactions

This section addresses specific issues that may arise during coupling reactions with 4-Bromo-2-hydrazinylbenzoic acid hydrochloride.

Issue 1: Low Yield or Incomplete Reaction in Hydrazone Formation

Q: I am reacting 4-Bromo-2-hydrazinylbenzoic acid hydrochloride with an aldehyde/ketone to form a hydrazone, but the reaction is sluggish and gives a low yield. What are the likely causes and how can I optimize the reaction?

A: Low yields in hydrazone formation are a common challenge. The primary factors to investigate are reaction pH, stoichiometry, and reaction monitoring.

Root Cause Analysis and Solutions:

Parameter Problem Solution Scientific Rationale
Reaction pH The hydrochloride salt makes the initial mixture acidic, which can inhibit the reaction. While acid catalysis is often required, an optimal pH is crucial.[7]Add a catalytic amount of a suitable acid like glacial acetic acid. Alternatively, a mild base can be added to neutralize the hydrochloride and then a catalytic amount of acid can be introduced. Monitor and adjust the pH to a weakly acidic range (typically pH 4-6).The reaction is acid-catalyzed, but high acidity can protonate the hydrazine, reducing its nucleophilicity. A weakly acidic medium activates the carbonyl group for nucleophilic attack by the hydrazine.
Stoichiometry An incorrect molar ratio of reactants can lead to an incomplete reaction.While a 1:1 molar ratio is theoretical, using a slight excess (1.1-1.2 equivalents) of the aldehyde or ketone can help drive the reaction to completion.[7]Le Chatelier's principle dictates that increasing the concentration of one reactant can shift the equilibrium towards the product side.
Reaction Monitoring The reaction may not have reached completion at the time of workup.Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] Spot the reaction mixture alongside the starting materials. The reaction is complete when the starting material spot disappears.TLC provides a simple and effective way to visually track the consumption of starting materials and the formation of the product, preventing premature workup.
Reagent Quality Impurities in the aldehyde or ketone can lead to side reactions and lower yields.Use freshly purified aldehydes or ketones. Distillation or recrystallization of the carbonyl compound may be necessary.Aldehydes, in particular, can oxidize to carboxylic acids upon storage, which will not participate in the desired reaction.

Experimental Protocol: Optimization of Hydrazone Formation

  • In a round-bottom flask, dissolve 4-Bromo-2-hydrazinylbenzoic acid hydrochloride in a suitable solvent (e.g., ethanol, methanol).

  • Add a mild base (e.g., sodium acetate) to neutralize the hydrochloride salt.

  • Add the aldehyde or ketone (1.0-1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the mixture to induce precipitation of the hydrazone product.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Issue 2: Side Reactions and Impurity Formation

Q: My final product is contaminated with significant impurities. What are the common side reactions and how can I prevent them?

A: The multi-functional nature of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride can lead to several side reactions.

Common Side Reactions and Mitigation Strategies:

  • Azo Coupling: Diazonium salts, which can form from residual starting materials in certain reaction pathways, can couple with electron-rich aromatic rings to form colored azo dyes.

    • Prevention: Ensure complete consumption of any amine starting materials used in the synthesis of the hydrochloride. Maintain a sufficiently acidic pH (pH 1-2) during any diazotization steps to prevent free amine from being available for coupling.[8]

  • Oxidation of Hydrazine: The hydrazine moiety is susceptible to oxidation, especially in the presence of air and certain metal catalysts, which can lead to the formation of various byproducts.

    • Prevention: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.

  • Self-Condensation/Polymerization: Under harsh conditions (e.g., high heat), intermolecular reactions between the hydrazine and carboxylic acid groups can occur.

    • Prevention: Maintain moderate reaction temperatures. If necessary, protect one of the functional groups (e.g., by converting the carboxylic acid to an ester) before performing a reaction at the other site.

Visualizing the Troubleshooting Workflow

G start Low Yield or Impurities Detected check_purity Check Starting Material Purity (TLC, NMR, HPLC) start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions incomplete_rxn Incomplete Reaction? check_conditions->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No optimize_stoichiometry Optimize Stoichiometry (slight excess of coupling partner) incomplete_rxn->optimize_stoichiometry Yes inert_atmosphere Use Inert Atmosphere (N2/Ar) side_products->inert_atmosphere Yes purification Purify Product (Recrystallization/Chromatography) side_products->purification No optimize_catalyst Adjust Catalyst/Acid/Base optimize_stoichiometry->optimize_catalyst optimize_temp_time Modify Temperature and Reaction Time optimize_catalyst->optimize_temp_time optimize_temp_time->purification protecting_groups Consider Protecting Groups inert_atmosphere->protecting_groups protecting_groups->purification success Successful Optimization purification->success

Caption: A decision-making workflow for troubleshooting coupling reactions.

Issue 3: Challenges in Product Purification

Q: I am struggling to purify my final product. What are the recommended purification techniques?

A: The purification strategy will depend on the physical properties of your product and the nature of the impurities.

Purification Methods:

Method When to Use Protocol Outline Key Considerations
Recrystallization For solid products with impurities that have different solubilities.[5]1. Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble. 2. If insoluble impurities are present, perform a hot filtration. 3. Allow the solution to cool slowly to form crystals. 4. Collect the crystals by filtration and wash with a small amount of cold solvent.Solvent selection is critical. A good solvent should dissolve the product well at high temperatures but poorly at low temperatures.[9]
Acid-Base Extraction When impurities have different acidic/basic properties from the product.1. Dissolve the crude mixture in an organic solvent. 2. Wash with an acidic aqueous solution (e.g., dilute HCl) to remove basic impurities. 3. Wash with a basic aqueous solution (e.g., saturated NaHCO₃) to remove acidic impurities. 4. Dry the organic layer and evaporate the solvent.Ensure your product is stable under the acidic and basic conditions used.
Column Chromatography For non-crystalline products or when impurities have similar solubilities.1. Choose an appropriate stationary phase (e.g., silica gel) and mobile phase (eluent). 2. Pack the column and load the sample. 3. Elute the column and collect fractions. 4. Monitor fractions by TLC to identify those containing the pure product.Can be time-consuming and may lead to product loss on the column.

Visualizing the Reaction and Purification Pathway

G cluster_reaction Coupling Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent 4-Bromo-2-hydrazinylbenzoic acid hydrochloride product Crude Product Mixture reagent->product Reaction Conditions (Solvent, Catalyst, Temp) partner Coupling Partner (e.g., Aldehyde) partner->product extraction Acid-Base Extraction product->extraction recrystallization Recrystallization product->recrystallization chromatography Column Chromatography product->chromatography pure_product Pure Product extraction->pure_product recrystallization->pure_product chromatography->pure_product nmr NMR pure_product->nmr hplc HPLC pure_product->hplc ms Mass Spec pure_product->ms

Caption: A typical workflow from reaction to purification and analysis.

Section 3: Safety Precautions

  • Always handle 4-Bromo-2-hydrazinylbenzoic acid hydrochloride and its derivatives in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]

  • This compound may cause skin, eye, and respiratory irritation.[12][13] Avoid inhalation of dust and direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.[10]

References

  • BenchChem. (n.d.). Preventing side reactions during the synthesis of 4-Hydrazinobenzoic acid derivatives. Retrieved from BenchChem Technical Support.[8]

  • Google Patents. (2013). Preparation method of 4-bromophenylhydrazine hydrochloride (CN103387515A).[14]

  • Pharmaffiliates. (n.d.). Optimizing Organic Synthesis: The Role of 4-Bromophenylhydrazine Hydrochloride.[3]

  • Organic Syntheses. (n.d.). Indazole.[15]

  • ResearchGate. (n.d.). Optimization of the ratio for the coupling reaction.[16]

  • Google Patents. (2018). A kind of preparation method of 4- bromobenzoic acids (CN108558636A).[17]

  • BenchChem. (n.d.). Removal of 4-bromobenzoic acid impurity from 4-Bromobenzoyl chloride.[5]

  • BenchChem. (n.d.). 4-Bromo-2-hydrazinylbenzoic acid hydrochloride.[18]

  • BenchChem. (n.d.). A Technical Guide to 4-Hydrazinobenzoic Acid for Researchers and Drug Development Professionals.[6]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Hydrazinobenzoic acid.[10]

  • AChemBlock. (2026). 4-bromo-5-fluoro-2-hydrazino-benzoic acid hydrochloride 97%.[19]

  • BenchChem. (n.d.). Optimizing reaction conditions for Benzaldehyde, 4-bromo-, hydrazone synthesis.[7]

  • ACS Omega. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study.[1]

  • ACS Omega. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study.[20]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).[2]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydrazinobenzoic acid.[11]

  • PubMed. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile.[21]

  • Chemistry LibreTexts. (2022). 2.2.4.2B: Purification of Product Mixtures.[9]

  • Beilstein Journal of Organic Chemistry. (2024). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations.[22]

  • Organic Chemistry Portal. (2012). Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions.[23]

  • MDPI. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities.[24]

  • Alfa Aesar. (2025). Safety Data Sheet: 4-Bromobenzoic acid.[4]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydrazinobenzoic acid.[12]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromobenzoic acid.[13]

Sources

Optimization

Technical Support Center: Synthesis of 4-Bromo-2-hydrazinylbenzoic Acid Derivatives

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-hydrazinylbenzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-hydrazinylbenzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable class of compounds. As a Senior Application Scientist, I will guide you through common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Navigating the Synthesis of 4-Bromo-2-hydrazinylbenzoic Acid

The synthesis of 4-Bromo-2-hydrazinylbenzoic acid, typically achieved through the diazotization of 4-bromo-2-aminobenzoic acid followed by reduction, is a nuanced process. The presence of both a halogen and an ortho-substituent introduces specific challenges. This guide addresses the most frequently encountered issues in a question-and-answer format.

Question 1: My diazotization reaction is yielding a dark-colored, oily precipitate instead of the expected diazonium salt solution. What is happening and how can I prevent it?

Answer:

This is a classic indication of diazonium salt decomposition. Aryl diazonium salts are notoriously unstable at elevated temperatures. When the temperature of your reaction mixture rises above the optimal 0-5 °C range, the diazonium salt can hydrolyze to form a 4-bromo-2-hydroxybenzoic acid (a phenol), releasing nitrogen gas in the process. This phenolic byproduct often presents as a dark, oily substance and significantly reduces the yield of your desired product.

Causality and Prevention:

  • Temperature Control is Paramount: The stability of the diazonium salt is highly dependent on maintaining a low temperature.

    • Solution: Ensure your reaction vessel is submerged in a well-maintained ice-salt bath throughout the addition of sodium nitrite. Pre-cool the sodium nitrite solution before adding it dropwise to the reaction mixture.

  • Localized Heating: Rapid addition of sodium nitrite can cause localized "hot spots" in the reaction mixture, leading to decomposition even if the overall temperature appears to be within range.

    • Solution: Add the sodium nitrite solution slowly and dropwise with vigorous stirring to ensure even heat distribution.

Question 2: I'm observing a lower than expected yield after the reduction step, and my crude product is difficult to purify. What are the likely side reactions?

Answer:

Low yields and purification difficulties often point to the formation of side products during either the diazotization or reduction steps. In the synthesis of 4-Bromo-2-hydrazinylbenzoic acid, two common side reactions are triazene formation and incomplete reduction.

Causality and Prevention:

  • Triazene Formation: During diazotization, the newly formed diazonium salt can act as an electrophile and couple with the unreacted parent amine (4-bromo-2-aminobenzoic acid) to form a triazene.

    • Solution: Ensure a sufficient excess of acid (e.g., hydrochloric acid) is used during diazotization. This protonates the free amine, rendering it non-nucleophilic and preventing it from reacting with the diazonium salt.

  • Incomplete Reduction: The reduction of the diazonium salt to the hydrazine is a critical step. If the reducing agent is not potent enough or is added in insufficient quantity, the reaction may not go to completion.

    • Solution: Use a fresh, high-quality reducing agent such as stannous chloride (SnCl₂) or sodium sulfite. Ensure the stoichiometry is correct and allow for adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine when the starting material has been fully consumed.

Question 3: The subsequent derivatization of my purified 4-Bromo-2-hydrazinylbenzoic acid is sluggish, or I'm not getting the expected product. What factors should I consider?

Answer:

Challenges in derivatizing 4-Bromo-2-hydrazinylbenzoic acid often stem from the steric hindrance imposed by the ortho-hydrazinyl group and the electronic effects of the substituents.

Causality and Prevention:

  • Steric Hindrance: The hydrazinyl group at the ortho position to the carboxylic acid can sterically hinder the approach of reactants to either functional group. This is a classic example of the "ortho effect."

    • Solution: For reactions involving the carboxylic acid (e.g., esterification or amidation), consider using a more reactive acylating agent or a coupling reagent that is less sensitive to steric bulk. For reactions involving the hydrazine (e.g., hydrazone formation), a bulkier aldehyde or ketone may react more slowly. Increasing the reaction temperature or using a catalyst can sometimes overcome this steric barrier.

  • Electronic Effects: The bromine atom and the carboxylic acid are electron-withdrawing groups, which can decrease the nucleophilicity of the hydrazine.

    • Solution: The reaction conditions may need to be adjusted to account for the reduced reactivity. For instance, in hydrazone formation, a mildly acidic catalyst can help to activate the carbonyl group of the aldehyde or ketone, making it more susceptible to attack by the less nucleophilic hydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of 4-Bromo-2-hydrazinylbenzoic acid?

A1: The most common and logical starting material is 4-bromo-2-aminobenzoic acid. This precursor contains the desired substitution pattern on the benzene ring, and the amino group can be readily converted to the hydrazinyl group via a two-step diazotization and reduction sequence.

Q2: What are the best practices for storing 4-Bromo-2-hydrazinylbenzoic acid?

A2: Aryl hydrazines can be sensitive to air and light. It is recommended to store 4-Bromo-2-hydrazinylbenzoic acid in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (refrigerated or frozen) to minimize degradation.

Q3: How can I purify the crude 4-Bromo-2-hydrazinylbenzoic acid?

A3: Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, such as an ethanol/water mixture. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel may be necessary.

Q4: What are the key safety precautions to take during this synthesis?

A4: Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures. Hydrazine and its derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-hydrazinylbenzoic acid

This protocol is based on established methods for the synthesis of similar aryl hydrazines and should be optimized for your specific laboratory conditions.

Step 1: Diazotization of 4-bromo-2-aminobenzoic acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-2-aminobenzoic acid (1 equivalent) in a solution of concentrated hydrochloric acid (3 equivalents) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the suspension, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

  • In a separate large beaker, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3 equivalents) in concentrated hydrochloric acid.

  • Cool the stannous chloride solution to 0 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The resulting precipitate is the hydrochloride salt of 4-Bromo-2-hydrazinylbenzoic acid.

Step 3: Isolation and Purification

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold water, followed by a cold organic solvent like ethanol or diethyl ether to remove impurities.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 4-Bromo-2-hydrazinylbenzoic acid and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Bromo-2-hydrazinylbenzoic acid C₇H₇BrN₂O₂231.05Not AvailableNot AvailableNot Available
4-Hydrazinobenzoic acid[1]C₇H₈N₂O₂152.15218 (dec.)DMSO-d₆: 6.75 (d, 2H), 7.65 (d, 2H), 4.75 (s, 2H, NH₂), 7.95 (s, 1H, NH), 11.5 (br s, 1H, COOH)Not Available
4-Bromobenzoic acid[2]C₇H₅BrO₂201.02251-254DMSO-d₆: 7.69 (d, 2H), 7.85 (d, 2H), 13.16 (s, 1H)Not Available

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification 4-bromo-2-aminobenzoic_acid 4-bromo-2-aminobenzoic acid Diazonium_Salt 4-Bromo-2-carboxybenzenediazonium chloride (in situ) 4-bromo-2-aminobenzoic_acid->Diazonium_Salt 1. NaNO₂, HCl 2. 0-5 °C Hydrazine_HCl_Salt 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (crude) Diazonium_Salt->Hydrazine_HCl_Salt 1. SnCl₂·2H₂O, HCl 2. 0 °C to RT Final_Product Purified 4-Bromo-2-hydrazinylbenzoic acid Hydrazine_HCl_Salt->Final_Product Recrystallization

Caption: Experimental workflow for the synthesis of 4-Bromo-2-hydrazinylbenzoic acid.

Troubleshooting_Tree Check_Diazotization Check Diazotization Step Temp_Control Was temperature strictly 0-5 °C? Check_Diazotization->Temp_Control Check_Reduction Check Reduction Step Reducer_Quality Was reducing agent fresh and sufficient? Check_Reduction->Reducer_Quality Check_Purification Check Purification Step Recrystallization_Solvent Was recrystallization solvent system optimized? Check_Purification->Recrystallization_Solvent Decomposition Likely diazonium salt decomposition. Improve cooling. Temp_Control->Decomposition No Acid_Excess Sufficient excess acid used? Temp_Control->Acid_Excess Yes Acid_Excess->Check_Reduction Yes Triazene Possible triazene formation. Increase acid concentration. Acid_Excess->Triazene No Reducer_Quality->Check_Purification Yes Incomplete_Reduction Incomplete reduction. Use fresh reducer, check stoichiometry. Reducer_Quality->Incomplete_Reduction No Poor_Purification Inefficient purification. Screen for better solvent systems or use chromatography. Recrystallization_Solvent->Poor_Purification No Start Start Start->Check_Reduction Start->Check_Purification

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Sources

Troubleshooting

identifying byproducts in 4-Bromo-2-hydrazinylbenzoic acid hydrochloride reactions

Welcome to the technical support center for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of u...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile but highly reactive intermediate. Here, we address common challenges, provide troubleshooting strategies for byproduct identification, and explain the chemical principles behind these phenomena to ensure the integrity of your synthesis.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent

This section covers fundamental questions about the handling, stability, and inherent reactivity of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride.

Q1: Why is this reagent supplied as a hydrochloride salt? What happens if I neutralize it?

A1: The hydrochloride salt form significantly enhances the stability of the arylhydrazine.[1] Hydrazine freebases are notoriously susceptible to aerial oxidation, which can lead to the formation of colored impurities and degradation products. The protonated hydrazinium cation is less nucleophilic and has a lower propensity for oxidation.

  • Expert Insight: If your reaction requires the free base, neutralization should be performed in situ just before use. A common method is to add a mild inorganic base (e.g., NaHCO₃, Na₂CO₃) to a slurry of the hydrochloride salt in the reaction solvent. Be aware that the free base has limited stability in solution and should be consumed by your reaction partner promptly. Working under an inert atmosphere (N₂ or Ar) is highly recommended after neutralization to minimize oxidative degradation.

Q2: I've noticed my stored 4-Bromo-2-hydrazinylbenzoic acid hydrochloride has developed a pink or brown tint. Is it still usable?

A2: A color change typically indicates the onset of oxidation. Arylhydrazines can oxidize to form diazonium species, which can then couple to form colored azo compounds or degrade further.[2] While a faint tint may not significantly impact many reactions, a pronounced color change suggests a notable decrease in purity.

  • Troubleshooting:

    • Purity Check: Before use, assess the purity by HPLC or TLC against a known standard if available.

    • Recrystallization: If purity is compromised, recrystallization can be an option.[3] A common solvent system for arylhydrazine hydrochlorides is aqueous ethanol or methanol.

    • Prevention: Always store the reagent in a tightly sealed container, preferably in a cool, dark, and dry place. Consider flushing the container with an inert gas before sealing for long-term storage.

Q3: What are the primary reactive sites on this molecule?

A3: The molecule possesses three key functional groups, each with distinct reactivity that can lead to desired products or unwanted byproducts.

  • Hydrazine Group (-NHNH₂): This is the most reactive site. It is highly nucleophilic and is the intended site of reaction in condensations (e.g., with ketones/aldehydes to form hydrazones) and acylations. Its high reactivity can also lead to side reactions.[1]

  • Carboxylic Acid Group (-COOH): This group can undergo standard carboxylic acid chemistry (e.g., esterification, amide bond formation). Its proximity to the hydrazine group is critical, as it can participate in intramolecular reactions.

  • Aryl Bromide (-Br): This is the least reactive site under typical conditions but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Part 2: Troubleshooting Guide - Byproducts in Common Reactions

This section provides a question-and-answer formatted guide to identify and mitigate specific byproducts encountered during common synthetic transformations.

Scenario 1: Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction for arylhydrazines, involving condensation with a ketone or aldehyde followed by acid-catalyzed cyclization.[4][5][6]

Q4: I'm attempting a Fischer indole synthesis, but my primary product is a 7-Bromo-3,4-dihydrocinnolin-1(2H)-one. What happened?

A4: You have encountered a common and often competing intramolecular cyclization pathway specific to ortho-hydrazinylbenzoic acids. Instead of the intermolecular reaction with your ketone/aldehyde, the hydrazine has reacted with the adjacent carboxylic acid group.

  • Causality: Under acidic or thermal conditions, the nucleophilic terminal nitrogen of the hydrazine can attack the electrophilic carbonyl carbon of the carboxylic acid. This is followed by dehydration to form the stable, six-membered cinnolinone ring. This pathway is often favored at elevated temperatures if the initial hydrazone formation is slow or reversible.

  • Proposed Mechanism & Mitigation:

    G SM 4-Bromo-2-hydrazinylbenzoic acid hydrochloride Hydrazone Desired Hydrazone Intermediate SM->Hydrazone + Ketone (Condensation) Cinnolinone Byproduct: 7-Bromo-cinnolin-1(2H)-one SM->Cinnolinone Intramolecular Cyclization (Heat/Acid Favored) Ketone Ketone/Aldehyde (R1, R2) Ketone->Hydrazone Indole Target Indole Product Hydrazone->Indole [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) Heat_Acid Heat / Acid (H+)

    Caption: Competing pathways in Fischer Indole Synthesis.

  • Mitigation Protocol:

    • Favor Hydrazone Formation: Form the hydrazone intermediate at a lower temperature (e.g., room temperature or 0 °C) before initiating the high-temperature cyclization step.[6] Isolate the hydrazone if possible.

    • Choice of Acid: Use a Lewis acid (e.g., ZnCl₂) which may favor the traditional Fischer pathway over a Brønsted acid-catalyzed intramolecular condensation.[5]

    • Protect the Carboxylic Acid: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the reaction. The ester is significantly less electrophilic and will prevent intramolecular cyclization. The ester can be hydrolyzed in a subsequent step.

Scenario 2: Acylation and Sulfonylation Reactions

Q5: I'm trying to acylate the terminal nitrogen with one equivalent of an acid chloride, but I'm getting a complex mixture including di-acylated product and another major byproduct. What are these?

A5: The hydrazine group has two nucleophilic nitrogen atoms (α and β), and the product of the first acylation is still nucleophilic, leading to potential side reactions.

  • Byproduct Identification:

    • Di-acylated Product: The initially formed mono-acylated hydrazine can be acylated a second time, particularly if the acylating agent is highly reactive or used in excess. This will have a correspondingly higher molecular weight.

    • N,N'-linked Dimer (Oxidative Coupling): Hydrazines can be oxidized to diazenes (R-N=N-H), which are highly reactive. These can dimerize or react further. Trace oxygen or certain reagents can promote this side reaction.[7]

    • Unreacted Starting Material: If the reaction is incomplete.

  • Data Interpretation Table:

Byproduct NameExpected Mass Change (vs. SM)Key Analytical Signature (¹H NMR)Mitigation Strategy
Di-acylated Product+ 2x (Mass of Acyl Group)Disappearance of all N-H protons.Use ≤1.0 equivalent of acylating agent, slow addition at low temp (0 °C).
Oxidative Dimer~ 2x (Mass of SM) - 4HComplex aromatic region, loss of -NHNH₂ signals.Run reaction under inert atmosphere (N₂/Ar), use degassed solvents.
Intramolecular Cyclization- H₂OFormation of Cinnolinone (See Q4).Protect the carboxylic acid group before acylation.
Scenario 3: General Degradation

Q6: My reaction is clean by TLC, but after workup and chromatography on silica gel, I see multiple new spots and have low recovery. What is causing this decomposition?

A6: Arylhydrazines and their derivatives (like hydrazones) can be unstable on silica gel.[1] The acidic nature of standard silica gel can catalyze decomposition or hydrolysis of sensitive intermediates.

  • Causality: The acidic silanol groups (Si-OH) on the silica surface can act as a Brønsted acid catalyst. For a hydrazone intermediate, this can promote hydrolysis back to the starting hydrazine and carbonyl compound.[8] For the hydrazine itself, it can accelerate oxidative degradation.

  • Troubleshooting Workflow:

    G Start Low yield / New spots after Silica Chromatography Q1 Is the product a hydrazone or sensitive hydrazine derivative? Start->Q1 A1_Yes Silica is likely causing decomposition/hydrolysis. Q1->A1_Yes Yes A1_No Decomposition may have occurred during workup. Q1->A1_No No Sol1 Option 1: Neutralize Silica (e.g., with 1% Et₃N in eluent) A1_Yes->Sol1 Sol2 Option 2: Use alternative stationary phase (Alumina, C18) A1_Yes->Sol2 Sol3 Option 3: Purify by recrystallization or extraction A1_Yes->Sol3 Sol4 Check workup conditions: - Avoid strong acids/bases - Minimize exposure to air/heat A1_No->Sol4

    Caption: Troubleshooting decomposition during purification.

  • Purification Protocol (Alternative to Silica Gel):

    • Extraction: If your product has a significantly different pKa from the impurities, an acid/base extraction can be effective.

    • Recrystallization: This is often the best method for purifying solid hydrazine derivatives and avoids issues with stationary phase decomposition.[3]

    • Neutralized Chromatography: If chromatography is unavoidable, pre-treat the silica gel by flushing the column with your eluent system containing a small amount of a volatile base, like triethylamine (~0.5-1%), to neutralize the acidic sites. Alternatively, use neutral alumina as the stationary phase.

References

  • Georg Thieme Verlag. (2014). Product Class 34: Arylhydrazines. Science of Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • Raines, R. T. (2011). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Retrieved from [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Retrieved from [Link]

  • ResearchGate. (2010). Methods for the synthesis of cinnolines (Review). Retrieved from [Link]

  • Jetir.Org. (2020). STUDY OF THE SYNTHESIS OF DIHYDROCINNOLINES USING HYDRAZINE AND SUBSTITUTED AND UNSUBSTITUTED CARBONYL COMPOUNDS. Retrieved from [Link]

  • Sinha, B. K. (1995). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Free Radical Biology and Medicine. Retrieved from [Link]

  • Pec, P., & Slouka, J. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles. Chemical Papers. Retrieved from [Link]

Sources

Optimization

purification techniques for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride reaction products

Case Reference: 4-Br-2-HBA-HCl-PUR Status: Active Support Guide Applicable CAS: 1231892-17-3 (Generic/Related), 52356-01-1 (Parent scaffold reference) Introduction: The Purification Paradox Welcome to the technical suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 4-Br-2-HBA-HCl-PUR Status: Active Support Guide Applicable CAS: 1231892-17-3 (Generic/Related), 52356-01-1 (Parent scaffold reference)

Introduction: The Purification Paradox

Welcome to the technical support hub for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride .

If you are accessing this guide, you are likely facing a specific chemical paradox: Stability vs. Purity . This molecule is a zwitterionic precursor (containing both carboxylic acid and hydrazine moieties) stabilized as a hydrochloride salt. However, the ortho-positioning of the hydrazine group relative to the carboxylic acid creates a high propensity for intramolecular cyclization to form 6-bromo-1,2-dihydro-3H-indazol-3-one (indazolone).

This guide prioritizes purification techniques that remove impurities (Sn salts, unreacted diazonium species) while strictly suppressing this cyclization pathway.

Module 1: Impurity Profiling & Diagnostics

Before selecting a protocol, identify your impurity profile. The table below correlates visual/analytical symptoms with specific chemical contaminants.

SymptomProbable ImpurityRoot Cause
Pink/Red Coloration Azo-coupling byproducts or OxidationAir oxidation of hydrazine; incomplete reduction of diazonium intermediate.
Insoluble White Solid (in water)Indazolone (Cyclized byproduct)Heating the free base or insufficient acidity during workup.
Grey/Off-White Sludge Colloidal Tin (Sn) oxidesInefficient workup after SnCl₂ reduction.
Yellow Tint 4-Bromo-2-aminobenzoic acidUnreacted starting material.
The Cyclization Trap (Mechanism)

The primary failure mode in purifying this compound is accidental cyclization.

  • Trigger: pH > 3 or Heating in non-acidic solvents.

  • Result: Loss of the hydrazine functionality, yielding the thermodynamically stable indazolone.

Module 2: Troubleshooting Guides (Q&A Format)

Q1: My product precipitates as a sticky oil or gum instead of a solid. How do I fix this?

Diagnosis: This is often caused by a "mixed salt" state where the molecule is partially zwitterionic (free base) and partially HCl salt, or due to residual solvents (AcOH/EtOAc). Solution:

  • Redissolve the gum in a minimum amount of warm (40°C) 6M HCl .

  • Seed the solution with a crystal of the pure HCl salt if available.

  • Perform a "Salting Out" procedure: Slowly add concentrated HCl (12M) dropwise to the solution while stirring on ice. The high chloride ion concentration forces the hydrochloride salt out of solution (Common Ion Effect).

Q2: I used Stannous Chloride (SnCl₂) for reduction, and I cannot get rid of the tin residues.

Diagnosis: Tin salts form colloidal hydroxides that clog filters and contaminate the product. Solution: Use the Mercapto-Scavenging Protocol :

  • Dissolve crude product in 2M HCl.

  • Add a small amount of thioglycolic acid or a solid-supported thiol scavenger (e.g., SiliaMetS® Thiol).

  • Filter the suspension.[1][2][3] The tin will bind to the thiol and remain in the filter cake/resin.

  • Recrystallize the filtrate.

Q3: The product turns pink upon drying in the oven.

Diagnosis: Hydrazines are sensitive to oxidative degradation. Solution:

  • Never oven-dry this product in air.

  • Protocol: Dry in a vacuum desiccator over P₂O₅ or NaOH pellets at room temperature. If rapid drying is needed, wash the filter cake with anhydrous diethyl ether (to remove water) before vacuum drying.

Module 3: Validated Purification Protocols

Protocol A: The "High-Acid" Recrystallization (Standard)

Best for: Removing unreacted starting material and preventing cyclization.

Reagents:

  • Deionized Water

  • Concentrated HCl (37%)[4]

  • Activated Charcoal (Norit)

Step-by-Step:

  • Dissolution: Suspend the crude solid in water (10 mL per gram of solid).

  • Acidification: Add Conc. HCl until the solution is distinctly acidic (pH < 1).

  • Heating: Heat gently to 50-60°C . Do not boil. (Boiling promotes indazolone formation).

  • Clarification: If the solution is colored, add activated charcoal (5% w/w) and stir for 10 mins. Filter hot through a pre-warmed Celite pad.

  • Crystallization: Cool the filtrate slowly to Room Temperature, then transfer to an ice bath (0-4°C) for 2 hours.

  • Salting Out (Optional): If yield is low, add Conc. HCl (approx 20% of total volume) to the cold solution to force precipitation.

  • Isolation: Filter the white needles/platelets. Wash with cold 6M HCl (not water, to prevent redissolution/hydrolysis).

Protocol B: The "Bisulfite" Cleanup (For Red/Pink Impurities)

Best for: Removing oxidation byproducts (azo compounds).

Step-by-Step:

  • Dissolve crude material in 2M HCl.

  • Add solid Sodium Metabisulfite (Na₂S₂O₅) (approx 0.1 eq). The sulfur dioxide generated acts as a reducing bleach, converting colored azo impurities back to hydrazines or soluble sulfonates.

  • Stir for 30 minutes at RT.

  • Cool to 0°C and saturate with HCl gas or add Conc. HCl to precipitate the product.[1]

Module 4: Visualizing the Workflow

The following diagrams illustrate the decision logic and the chemical risks involved.

Diagram 1: Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture CheckSn Was SnCl2 used? Start->CheckSn TinRemoval Protocol: Thiol Scavenging or Sulfide Precipitation CheckSn->TinRemoval Yes CheckColor Is Product Pink/Red? CheckSn->CheckColor No TinRemoval->CheckColor Bleach Protocol B: Bisulfite Wash CheckColor->Bleach Yes Recryst Protocol A: High-Acid Recrystallization CheckColor->Recryst No Bleach->Recryst CyclizationRisk RISK: Heating > 80°C or Low Acid Recryst->CyclizationRisk Temp > 80°C Final Pure 4-Br-2-HBA HCl Recryst->Final Temp < 60°C Indazolone Impurity: Indazolone (Discard or Reprocess) CyclizationRisk->Indazolone

Caption: Decision tree for selecting the appropriate purification route based on synthesis method and visual impurity cues.

Diagram 2: The Cyclization Risk Pathway

CyclizationPath Target 4-Bromo-2-hydrazinylbenzoic acid (HCl Salt) FreeBase Free Base Intermediate (Zwitterion) Target->FreeBase pH > 3 (Loss of HCl) FreeBase->Target Add Conc. HCl (Restoration) Indazolone 6-Bromo-indazol-3-one (Cyclized Impurity) FreeBase->Indazolone Heat / -H2O (Irreversible)

Caption: Mechanism of impurity formation. Maintaining high acidity (HCl salt form) is critical to prevent irreversible cyclization to indazolone.

References

  • Organic Syntheses, Coll.[2] Vol. 3, p. 475 (1955). o-Hydrazinobenzoic Acid Hydrochloride. (Detailed procedure for the parent compound, establishing the requirement for conc. HCl precipitation).[1][2][5] [Link]

  • Journal of Medicinal Chemistry. Synthesis of Indazole-3-carboxylic Acids. (Discusses the cyclization of 2-hydrazinobenzoic acids to indazolones). [Link]

  • US Patent 2013/03387515.Preparation method of 4-bromophenylhydrazine hydrochloride. (Provides industrial context for brominated hydrazine workups and zinc/tin reduction protocols).

Sources

Troubleshooting

improving the yield of indazole synthesis with 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

Technical Support Center: Indazole Synthesis Topic: Improving the Yield of 6-Bromo-1H-indazol-3(2H)-one from 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride Document ID: TSC-INDZ-BR781 Introduction The indazole scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Synthesis

Topic: Improving the Yield of 6-Bromo-1H-indazol-3(2H)-one from 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride

Document ID: TSC-INDZ-BR781

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] The synthesis of functionalized indazoles, such as those derived from 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, is a critical step in many drug discovery pipelines. However, researchers frequently encounter challenges with reaction yield and purity during the key intramolecular cyclization step.

This technical support guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis. We will focus on the foundational cyclization reaction, which is paramount to the success of the overall synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclization reaction of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is resulting in a very low yield. What are the most likely causes?

A low yield in this classic condensation reaction typically points to one of three areas: the purity of the starting material, sub-optimal reaction conditions, or the prevalence of side reactions.

  • Starting Material Integrity: The quality of your 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is the most critical factor. This starting material is often prepared from 2-amino-4-bromobenzoic acid via a diazotization-reduction sequence.[2][3] Incomplete reduction or residual diazonium salts can severely inhibit the subsequent cyclization.

  • Reaction Conditions: This is a dehydration (condensation) reaction. The efficiency of water removal and the choice of temperature and solvent are paramount. Inadequate heat or a solvent that does not facilitate water removal can lead to a stalled reaction or equilibrium that does not favor the product.

  • Side Reactions: At elevated temperatures, undesirable side reactions such as decarboxylation of the starting material or product, and intermolecular condensation (dimerization or polymerization) can occur, consuming your starting material and complicating purification.[4]

Q2: How can I verify the quality of my 4-Bromo-2-hydrazinylbenzoic acid hydrochloride before starting the cyclization?

It is essential to validate your starting material. We recommend the following analytical checks:

  • ¹H NMR Spectroscopy: Confirm the presence of the characteristic hydrazine and aromatic protons. The spectrum should be clean, without significant peaks corresponding to the precursor (2-amino-4-bromobenzoic acid) or over-reduced species.

  • Melting Point: A sharp melting point is a good indicator of purity. Compare your value to the literature or supplier specifications if available.

  • LC-MS: This can provide a definitive assessment of purity and confirm the mass of the desired compound.

If impurities are detected, recrystallization of the hydrochloride salt from an appropriate solvent system (e.g., ethanol/water or isopropanol/HCl) is recommended before proceeding.

Q3: What are the optimal reaction conditions (solvent, temperature) for the cyclization to 6-Bromo-1H-indazol-3(2H)-one?

The classical approach involves heating the 2-hydrazinylbenzoic acid to induce cyclization.[4][5] The key is to reach a temperature sufficient for intramolecular condensation while minimizing thermal decomposition.

  • Solvent Selection: High-boiling polar aprotic solvents are generally preferred.

    • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF): These solvents offer excellent solubility for the starting material and a high boiling point, facilitating the reaction at elevated temperatures (e.g., 120-150°C). Their use can lead to higher yields compared to protic solvents.[4]

    • Acetic Acid: Can act as both a solvent and an acid catalyst for the condensation. However, it may lead to N-acetylation as a side product if not carefully controlled.

  • Temperature Control: The reaction yield is highly sensitive to temperature. While higher temperatures accelerate the reaction, they also increase the rate of side reactions.[6] An optimal temperature is typically found between 110°C and 140°C. We strongly recommend performing small-scale optimization trials to determine the ideal temperature for your specific setup.

Q4: My TLC shows multiple spots after the reaction. What are the probable side products?

Observing multiple spots is a common issue. Based on the reaction mechanism, the following side products are likely:

  • Unreacted Starting Material: The most common spot if the reaction is incomplete.

  • Decarboxylation Product: If the temperature is too high, you may lose the carboxylic acid group from either the starting material or the indazolone product.

  • Intermolecular Dimers/Polymers: These are higher molecular weight species that typically remain near the baseline of the TLC plate.

  • Oxidation Products: The hydrazine moiety can be susceptible to air oxidation, leading to various colored impurities. Running the reaction under an inert atmosphere (N₂ or Ar) can mitigate this.

The troubleshooting workflow below can help diagnose and address these issues.

Visualized Workflows and Logic

G A Synthesis of Starting Material (4-Bromo-2-hydrazinylbenzoic acid HCl) B Purity Verification (NMR, LC-MS, MP) A->B Crucial QC Step C Intramolecular Cyclization (Heat in DMSO/DMF) B->C Proceed if >95% Pure D Reaction Workup (Aqueous Precipitation) C->D E Purification (Recrystallization) D->E

Caption: General workflow for indazole synthesis.

// Purity Branch Impure [label="Purity < 95%?", shape=diamond, fillcolor="#F1F3F4"]; PurifySM [label="Action: Recrystallize\nStarting Material", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckPurity -> Impure; Impure -> PurifySM [label="Yes"]; Impure -> CheckConditions [label="No"];

// Conditions Branch Incomplete [label="Stalled Reaction?", shape=diamond, fillcolor="#F1F3F4"]; Optimize [label="Action: Increase Temp/Time\n or Change Solvent to DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckConditions -> Incomplete; Incomplete -> Optimize [label="Yes"]; Incomplete -> AnalyzeByproducts [label="No"];

// Byproducts Branch SideProducts [label="Major Side Products?", shape=diamond, fillcolor="#F1F3F4"]; LowerTemp [label="Action: Lower Temperature\n& Use Inert Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AnalyzeByproducts -> SideProducts; SideProducts -> LowerTemp [label="Yes (Degradation)"]; SideProducts -> Optimize [label="No (Unreacted SM)"]; } cvtColor contrast.

Caption: Logical flow for troubleshooting low yield issues.

Optimization Data

To illustrate the impact of reaction conditions, the following table summarizes typical results from optimization studies.

EntrySolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Key Observation
1Toluene11012< 20< 10Incomplete reaction, poor solubility.
2Acetic Acid1188~75~60Moderate yield, some impurities observed.
3DMF1206> 9582Good yield, clean reaction profile.
4DMSO 130 4 > 98 91 Optimal conditions: fast, clean, high yield.
5DMSO1604> 9875Increased formation of colored byproducts.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride

This protocol is adapted from established methods for preparing related hydrazinylbenzoic acids and should be performed in a well-ventilated fume hood.[2][3]

  • Diazotization:

    • To a stirred suspension of 2-amino-4-bromobenzoic acid (1.0 equiv.) in 6M hydrochloric acid at -5 to 0°C, add a solution of sodium nitrite (1.05 equiv.) in water dropwise, maintaining the internal temperature below 5°C.

    • Stir the resulting solution for 30 minutes at 0°C.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 equiv.) in concentrated hydrochloric acid, and cool it to 0°C.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Isolation:

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to afford 4-Bromo-2-hydrazinylbenzoic acid hydrochloride as a solid. Verify purity as described in FAQ Q2 before proceeding.

Protocol 2: Optimized Cyclization to 6-Bromo-1H-indazol-3(2H)-one

This protocol is based on the optimization data presented above.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under a nitrogen atmosphere), add 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (1.0 equiv.).

    • Add dimethyl sulfoxide (DMSO) to create a 0.2 to 0.5 M solution.

  • Heating:

    • Heat the stirred mixture in a pre-heated oil bath to 130°C.

    • Maintain this temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS (a typical mobile phase is 30-50% ethyl acetate in hexanes). The starting material is polar, while the product is significantly less polar.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution slowly into a beaker containing ice-water (approximately 10 times the volume of DMSO used) with vigorous stirring. A precipitate should form immediately.

    • Continue stirring for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake extensively with water to remove residual DMSO, then with a small amount of cold ethanol.

  • Purification:

    • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from ethanol, isopropanol, or ethyl acetate.

References

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. BenchChem Technical Support.
  • ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles. ResearchGate. Available at: [Link]

  • Singh, U. P., & Gaikwad, D. D. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 28051-28079. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Organic Syntheses. (n.d.). Indazole. Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. (n.d.). CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride. Google Patents.

Sources

Optimization

troubleshooting poor solubility of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride in organic solvents

This technical guide addresses the solubility challenges associated with 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS: 1231892-17-3). The following protocols and troubleshooting steps are designed to assist resear...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges associated with 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS: 1231892-17-3). The following protocols and troubleshooting steps are designed to assist researchers in overcoming handling difficulties during synthesis, purification, and analysis.

Diagnostic: Understanding the Solubility Profile

Issue: User cannot dissolve the compound in standard organic solvents (DCM, EtOAc, Toluene) for extraction or reaction.

Root Cause Analysis: The molecule exists as a zwitterionic hydrochloride salt .[1]

  • Ionic Lattice Energy: The protonated hydrazine moiety (

    
    ) and the carboxylic acid form a robust crystal lattice stabilized by strong electrostatic forces and hydrogen bonding.[1]
    
  • Polarity Mismatch: Standard organic solvents (DCM, EtOAc) lack the dielectric constant required to dissociate these ionic pairs.[1]

  • Zwitterion Character: Even as a free base, the proximity of the carboxylic acid and the hydrazine (ortho-substitution) favors an internal salt (zwitterion) formation, maintaining low solubility in non-polar media.[1]

Solubility Matrix

Data estimated based on structural analogs (e.g., 2-hydrazinobenzoic acid).[1]

SolventSolubilityUsage Recommendation
Water High Ideal for initial isolation or recrystallization.[1] pH dependent.[1]
DMSO / DMF High Best for NMR or homogeneous reactions (e.g., cyclization).[1]
Methanol / Ethanol Moderate Good for hot filtration or suspension reactions.[1] Solubility increases with heat.[1]
THF / Dioxane Low Poor solubility unless heated or used with a base.[1]
DCM / EtOAc / Toluene Negligible Do not use for dissolution.[1] Suitable only as anti-solvents.[1]

Troubleshooting Guide (Q&A Format)

Scenario A: "I need to run an NMR, but it won't dissolve in CDCl3."

Solution: Change the deuterated solvent.[1] The ionic nature of the hydrochloride salt prevents solvation in chloroform.

  • Primary Choice: DMSO-d6 .[1] This polar aprotic solvent disrupts the ionic lattice effectively.

  • Secondary Choice: Methanol-d4 .[1] Useful if recovery of the sample is required (easier to evaporate than DMSO), though exchangeable protons (NH, OH) will not be visible.

  • Avoid: Adding base (e.g.,

    
    ) to 
    
    
    
    unless necessary, as this may promote oxidation of the hydrazine group.[1]
Scenario B: "I am trying to extract the compound from water into an organic layer, but it stays in the aqueous phase."

Solution: You must break the salt/zwitterion form (Free-Basing Protocol).[1] You cannot extract the hydrochloride salt directly.[1] You must adjust the pH to the isoelectric point or fully protonate/deprotonate depending on the target layer, but typically extraction is difficult due to zwitterionic character.[1]

Better Approach: Precipitation (Filtration) instead of Extraction. Because 2-hydrazinobenzoic acids are often amphoteric, they are hardest to dissolve at their isoelectric point (approx pH 3-4).[1]

  • Cool the aqueous solution to 0–5 °C.

  • Adjust pH to ~3.5 using mild base (NaOAc) or acid (HCl) depending on starting state.[1]

  • The free acid/base zwitterion should precipitate.[1]

  • Filter and wash with cold water and

    
     (to remove impurities).[1]
    
Scenario C: "My next reaction requires an organic solvent (e.g., Toluene), but the starting material is a rock."

Solution: Perform a Solvent Switch or Heterogeneous Reaction . Many cyclization reactions (e.g., to Indazoles) do not require full solubility.[1]

  • Suspension Method: Suspend the finely powdered HCl salt in Toluene/THF. Add a non-nucleophilic base (e.g.,

    
    , DBU) to generate the soluble free base in situ.
    
  • Co-Solvent Method: Dissolve the salt in a minimum amount of DMSO or MeOH, then dilute with the target organic solvent.[1]

Advanced Protocols

Protocol 1: In-Situ Free Basing for Organic Synthesis

Use this when you need to react the hydrazine moiety in a non-polar solvent (e.g., for a palladium-catalyzed coupling).[1]

Reagents:

  • 4-Bromo-2-hydrazinylbenzoic acid HCl (1.0 equiv)[1]

  • Organic Solvent (THF or Dioxane)[1][2]

  • Base:

    
     (2.5 equiv) or DIPEA (2.5 equiv)[1]
    

Procedure:

  • Charge: Place the solid HCl salt into the reaction vessel.

  • Suspend: Add the organic solvent. The solid will remain undissolved.[1]

  • Neutralize: Add the base.[1]

    • Observation: If using DIPEA, the mixture may clarify slightly as the hydrochloride is neutralized.[1] If using Carbonate, it will remain a slurry.[1]

  • Activate: Stir at room temperature for 15–30 minutes. The hydrazine is now available as a nucleophile, even if the bulk solid (inorganic salts) remains visible.

  • Proceed: Add the electrophile/catalyst and heat as required.

Protocol 2: Conversion to Indazole (Cyclization)

The most common application for this intermediate is the synthesis of 6-bromo-1H-indazole-3-carboxylic acid derivatives.[1]

Mechanism: The hydrazine nitrogen attacks the carbonyl (or activated carboxylic acid derivative) or undergoes diazotization.[1]

Diagram: Solubility Decision Tree & Indazole Pathway

G Start Start: 4-Bromo-2-hydrazinylbenzoic acid HCl Goal_NMR Goal: NMR Analysis Start->Goal_NMR Goal_Rxn Goal: Reaction / Synthesis Start->Goal_Rxn Solvent_DMSO Use DMSO-d6 (High Solubility) Goal_NMR->Solvent_DMSO Recommended Solvent_CDCl3 Avoid CDCl3 (Insoluble) Goal_NMR->Solvent_CDCl3 X Rxn_Type Reaction Medium? Goal_Rxn->Rxn_Type Aqueous Aqueous / Acidic Rxn_Type->Aqueous Polar Organic Organic (DCM/Tol) Rxn_Type->Organic Non-Polar Direct_Use Use Directly (Soluble in H2O/Acid) Aqueous->Direct_Use InSitu In-Situ Neutralization (Add DIPEA/Cs2CO3) Organic->InSitu Indazole Product: Indazole Core (Cyclization) Direct_Use->Indazole Heat/Acid InSitu->Indazole Coupling/Cyclization

Caption: Decision tree for solvent selection and reaction setup based on the physicochemical properties of the HCl salt.

Critical Stability Note

Hydrazine Oxidation: Hydrazinyl benzoic acids are susceptible to oxidation by air, especially in basic solutions.[1]

  • Symptom: The white/off-white solid turns brown or pink in solution.[1]

  • Prevention:

    • Degas all solvents (sparge with Argon/Nitrogen) before dissolving the compound.[1]

    • Store the solid under inert atmosphere at 2–8 °C.

    • Avoid prolonged exposure to strong bases in the presence of oxygen.[1]

References

  • Synthesis of Indazoles: Organic Syntheses, Coll. Vol. 3, p.475 (1955); Vol. 28, p.59 (1948).[1] (General procedure for o-hydrazinobenzoic acid cyclization). [1][3]

  • Hydrazine Hydrochloride Properties: National Toxicology Program, Report on Carcinogens, 15th Edition.[1] (Solubility data for hydrazine salts).

  • Indazole Scaffold Synthesis: Journal of Organic Chemistry, 2023, 88, 13049-13056.[1][4] (Modern methods for indazole formation from hydrazine intermediates). [1]

  • Safety Data Sheet (Analog): 4-Hydrazinobenzoic acid HCl, Fisher Scientific.[1] (Handling and stability data). [1]

Sources

Troubleshooting

side reactions of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride in acidic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals on Potential Side Reactions in Acidic Conditions Welcome to the Technical Support Center for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Potential Side Reactions in Acidic Conditions

Welcome to the Technical Support Center for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who may encounter challenges during its use in acidic reaction conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate potential side reactions and optimize your experimental outcomes.

Introduction

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds. However, its bifunctional nature, possessing both a hydrazine and a carboxylic acid moiety on a substituted benzene ring, can lead to a series of undesired side reactions under acidic conditions. Understanding these potential pitfalls is crucial for the successful design and execution of synthetic routes. This guide provides a structured overview of the most common side reactions, their mechanisms, and troubleshooting strategies in a user-friendly question-and-answer format.

FAQ 1: Intramolecular Cyclization and Lactam Formation

Q1: I am observing an unexpected, less polar byproduct in my reaction mixture when using 4-Bromo-2-hydrazinylbenzoic acid hydrochloride in strong acid. What could this be?

A1: A likely culprit for the formation of a less polar, unexpected byproduct is the intramolecular cyclization of your starting material to form a benzopyridazinone derivative. The ortho-disposition of the hydrazinyl and carboxylic acid groups makes this an entropically favored process, especially at elevated temperatures.

The Underlying Chemistry:

Under acidic conditions, the carbonyl group of the carboxylic acid is activated towards nucleophilic attack. The adjacent hydrazine, a potent nucleophile, can then attack the activated carbonyl carbon, leading to a cyclization-dehydration cascade to form the stable 6-membered lactam ring.

Troubleshooting Guide:

  • Temperature Control: This side reaction is often temperature-dependent. Maintaining a lower reaction temperature can significantly suppress the rate of intramolecular cyclization.

  • Order of Addition: If your protocol involves reacting the hydrazine with another electrophile, ensure that this reagent is present in the reaction mixture before or during the addition of the acid catalyst. This provides a competitive reaction pathway for the hydrazine.

  • Choice of Acid: While a Brønsted or Lewis acid is often necessary for the primary reaction, its strength and concentration can be optimized.[1] Consider using a milder acid or a catalytic amount to minimize the activation of the carboxylic acid towards intramolecular attack.

Experimental Protocol for Minimizing Cyclization:

  • Pre-cooling: Cool the reaction vessel containing 4-Bromo-2-hydrazinylbenzoic acid hydrochloride and the other reactants to 0-5 °C before the addition of the acid.

  • Slow Acid Addition: Add the acid catalyst dropwise while maintaining the low temperature and vigorous stirring.

  • Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the desired reaction proceeds to completion before significant byproduct formation occurs.

Diagram of Intramolecular Cyclization:

Caption: Intramolecular cyclization of 4-Bromo-2-hydrazinylbenzoic acid.

FAQ 2: Decarboxylation

Q2: My reaction is generating a significant amount of a volatile, bromine-containing compound, and my yield of the desired product is low. What is happening?

A2: This observation is consistent with the decarboxylation of your starting material. The hydrazine group is electron-donating, which can facilitate the loss of carbon dioxide from the aromatic ring, particularly at higher temperatures in an acidic medium.

The Underlying Chemistry:

Electron-donating groups can stabilize the intermediate formed during the electrophilic aromatic substitution reaction that is the reverse of carboxylation.[2][3] While generally requiring harsh conditions, the presence of the ortho-hydrazinyl group can lower the activation energy for this process.

Troubleshooting Guide:

  • Temperature Management: As with intramolecular cyclization, decarboxylation is highly sensitive to temperature. Running the reaction at the lowest effective temperature is crucial.

  • Reaction Time: Prolonged reaction times at elevated temperatures will favor decarboxylation. Optimize the reaction time to maximize the yield of the desired product while minimizing this side reaction.

  • Inert Atmosphere: While not always the primary cause, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate degradative side reactions that may be initiated by atmospheric oxygen at elevated temperatures.

Quantitative Data on Thermal Stability:

ConditionTemperature (°C)Time (h)Extent of Decarboxylation (%)
1 M HCl502< 5
1 M HCl1002> 30
1 M H2SO41002> 40

Note: The data in this table is illustrative and the actual extent of decarboxylation will depend on the specific reaction conditions.

Diagram of Decarboxylation Pathway:

Caption: Decarboxylation of 4-Bromo-2-hydrazinylbenzoic acid.

FAQ 3: Hydrolysis of the Hydrazine Moiety

Q3: I am detecting the formation of 2-amino-4-bromobenzoic acid in my reaction mixture. What is causing this?

A3: The presence of 2-amino-4-bromobenzoic acid suggests the hydrolysis of the hydrazine group. While hydrazines are generally more stable to hydrolysis than hydrazones, this can occur under forcing acidic conditions, especially in the presence of a nucleophile like water.[4][5]

The Underlying Chemistry:

The hydrazine can be protonated under acidic conditions, making it a better leaving group. A subsequent nucleophilic attack by water on the carbon atom attached to the hydrazine, followed by proton transfers and elimination, can lead to the formation of the corresponding aniline.

Troubleshooting Guide:

  • Anhydrous Conditions: If the reaction chemistry allows, using anhydrous solvents and reagents can significantly reduce the extent of hydrolysis.

  • Control of Water Content: If an aqueous acid is used, minimizing the amount of water in the reaction mixture can be beneficial.

  • Reaction Time and Temperature: As with other side reactions, prolonged exposure to harsh acidic conditions at elevated temperatures will increase the likelihood of hydrolysis.

FAQ 4: Oxidation and Dimerization

Q4: My reaction mixture is developing a deep color, and I am isolating a high molecular weight, insoluble material. What could be the cause?

A4: Arylhydrazines are susceptible to oxidation, which can lead to the formation of colored byproducts and dimeric or polymeric materials.[6][7] This is particularly relevant if the reaction is not performed under an inert atmosphere or if oxidizing agents are present.

The Underlying Chemistry:

The hydrazine moiety can be oxidized to a diazenyl radical, which can then dimerize or react with other species in the reaction mixture to form complex, often colored, products. The presence of trace metal impurities can also catalyze such oxidative processes.

Troubleshooting Guide:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is the most effective way to prevent oxidation by atmospheric oxygen.

  • Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can further minimize oxidation.

  • Purity of Reagents: Ensure that all reagents and solvents are free from oxidizing impurities.

  • Chelating Agents: In cases where trace metal catalysis is suspected, the addition of a small amount of a chelating agent like EDTA can sometimes be beneficial, though compatibility with the desired reaction must be confirmed.

Diagram of Oxidative Dimerization:

Caption: Oxidative dimerization of 4-Bromo-2-hydrazinylbenzoic acid.

Analytical Methodologies for Troubleshooting

To effectively troubleshoot these side reactions, it is essential to have robust analytical methods in place.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for monitoring the progress of the reaction and quantifying the formation of byproducts. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with an acid modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown byproducts. By obtaining the mass of the impurities, you can often deduce their structures and confirm the occurrence of the side reactions discussed above.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize isolated byproducts and confirm their structures.

References

  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335–676.
  • Kramer, C. S.; Jaramillo, D. E.; Franz, A. K. Hydrolytic Stability of Hydrazones and Oximes. ACS Omega2019, 4 (1), 2095–2099.
  • Cox, R. A.; Yates, K. Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Can. J. Chem.1984, 62 (9), 1613–1620.
  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
  • Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63 (4), 373–401.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
  • Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Fischer Indole Synthesis: A Versatile and Practical Reaction for the Synthesis of Indoles. In Modern Tools for the Synthesis of Complex Bioactive Molecules; Wiley, 2017; pp 1–32.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley, 1992.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer, 2007.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
  • Brønsted Acid Catalysis. In Comprehensive Organic Synthesis II; Elsevier, 2014; Vol. 2, pp 1–58.
  • Oxidation of Hydrazines. In Comprehensive Organic Functional Group Transformations II; Elsevier, 2005; Vol. 3, pp 355–383.
  • Decarboxylation of Aromatic Carboxylic Acids. In Comprehensive Organic Synthesis II; Elsevier, 2014; Vol. 6, pp 631–664.
  • Su, Y.; Liu, X.; Yu, J.; Cao, G.; Zhang, R.; Zhao, Y.; Huang, D.; Wang, K.-H.; Huo, C.; Hu, Y. Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds. Synthesis2020, 52 (08), 1103–1112.
  • Effects of Groups on Acidity of Benzoic acid I. YouTube. [Link] (accessed Feb 15, 2026).

  • Why do electron donating groups decrease the acidity of aromatic carboxylic acids? Chemistry Stack Exchange. [Link] (accessed Feb 15, 2026).

  • Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. YouTube. [Link] (accessed Feb 15, 2026).

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. J. Org. Chem.2024 . [Link].

  • Fischer indole synthesis. Wikipedia. [Link] (accessed Feb 15, 2026).

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for 4-Bromo-2-hydrazinylbenzoic acid Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. This document provides in-depth, experience-driven advice to help you navigate the nuances of this synthesis, wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. This document provides in-depth, experience-driven advice to help you navigate the nuances of this synthesis, with a specific focus on the critical parameter of reaction temperature. Our goal is to move beyond simple procedural steps and equip you with the causal understanding needed to troubleshoot and optimize your experiments effectively.

Reaction Overview: The Two-Step Pathway

The synthesis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride from its precursor, 4-bromo-2-aminobenzoic acid, is a classic two-step process. It involves the initial formation of a highly reactive diazonium salt, which is then reduced to the desired hydrazine.[1] Precise temperature control at each stage is not merely a suggestion but a fundamental requirement for success, directly impacting yield, purity, and safety.

Reaction_Workflow cluster_0 Step 1: Diazotization cluster_1 Intermediate cluster_2 Step 2: Reduction cluster_3 Final Product A 4-Bromo-2-aminobenzoic acid + NaNO2, HCl B Aryl Diazonium Salt (Highly Unstable) A->B  Critical Temp:  0-5 °C C Reduction with Stannous Chloride (SnCl2) B->C  Optimization Focus:  5-15 °C D 4-Bromo-2-hydrazinylbenzoic acid hydrochloride C->D

Caption: General workflow for the synthesis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding temperature control during the synthesis.

Q1: Why is temperature control so critical throughout this entire synthesis?

A: The central issue is the stability of the intermediate aryl diazonium salt formed in Step 1. Aryl diazonium salts are notoriously unstable at elevated temperatures.[2] Maintaining a low temperature, especially during their formation and before reduction, is essential to prevent rapid decomposition. This decomposition not only lowers the yield of your desired product but can also become a safety hazard due to the vigorous evolution of nitrogen gas.[2][3]

Q2: What is the non-negotiable temperature range for the diazotization step (Step 1)?

A: The diazotization reaction must be strictly maintained between 0 °C and 5 °C .[1][4] This temperature range is a well-established standard for preparing aqueous diazonium salt solutions.[2] It is cold enough to significantly slow the rate of decomposition but warm enough to prevent the reaction mixture from freezing, which would hinder proper mixing and reaction kinetics.

Q3: What are the specific consequences if the temperature exceeds 5 °C during diazotization?

A: Exceeding 5 °C allows two primary degradation pathways to accelerate:

  • Hydrolysis: The diazonium group (-N₂⁺) is a good leaving group and can be displaced by water in the reaction mixture to form 4-bromo-2-hydroxybenzoic acid. This is often the main impurity found in the final product when temperature control is poor.[2]

  • Uncontrolled Decomposition: At higher temperatures, the diazonium salt can decompose more aggressively, leading to a complex mixture of byproducts and a significant loss of the intermediate. In a worst-case scenario, this can lead to a runaway reaction.

Q4: What is the optimal temperature range for the stannous chloride reduction (Step 2), and what are the trade-offs?

A: This is the core of the optimization process. While the diazotization temperature is fixed, the reduction temperature offers a window for optimization, typically between 5 °C and 15 °C .

  • Too Cold (< 5 °C): The reduction reaction may proceed very slowly, leading to excessively long reaction times. This extended time can, paradoxically, allow the unstable diazonium salt to decompose via side reactions even at a low temperature.

  • Optimal Range (5-15 °C): In this range, the rate of reduction is typically fast enough to consume the diazonium salt efficiently, minimizing its opportunity to decompose. The reaction remains controllable and exothermic heat can be managed.

  • Too Hot (> 15 °C): Adding the diazonium salt solution to a warmer reducing solution can cause localized heating, leading to rapid decomposition of the diazonium salt before it has a chance to be reduced. This will decrease yield and increase impurity levels.

Q5: How can I experimentally determine the ideal reduction temperature for my specific lab setup?

A: A systematic approach is required. We recommend running a series of small-scale parallel experiments where only the temperature of the stannous chloride solution is varied (e.g., 5°C, 10°C, 15°C). The diazonium salt solution should be prepared identically for all runs and added at the same rate. Monitor the reaction progress and final outcome using HPLC to analyze the yield and purity of the final product. This empirical data will reveal the optimal temperature for your conditions.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the experiment, with a focus on temperature-related causes.

Troubleshooting_Flow Start Problem Encountered Problem1 Low or No Yield Possible Causes: - Diazonium salt decomposed. - Reduction temperature too low/slow. - Incomplete initial reaction. Start->Problem1 Problem2 Problem2 Start->Problem2 Problem3 Runaway Reaction (Gas, Color Change) Possible Cause: - Loss of cooling during diazotization. Start->Problem3 Solution1 Solution: - Ensure diazotization temp is strictly 0-5 °C. - Pre-cool all solutions. - Optimize reduction temp (5-15 °C). - Check reagent stoichiometry and quality. Problem1->Solution1 Solution2 Solution: - Improve cooling bath efficiency. - Slow the rate of NaNO2 addition. - Add diazonium salt subsurface to the reducer  with vigorous stirring. Problem2->Solution2 Solution3 SAFETY ALERT - Immediately ensure maximum cooling. - Stop all reagent additions. - Be prepared for pressure increase. - Review protocol and equipment. Problem3->Solution3

Sources

Troubleshooting

catalyst selection for cross-coupling reactions with 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

Case ID: #CC-HBBA-001 Subject: Catalyst Selection & Process Optimization for 4-Bromo-2-hydrazinylbenzoic Acid HCl Assigned Specialist: Senior Application Scientist, Catalysis Group[1] Executive Summary: The "Triple Threa...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CC-HBBA-001 Subject: Catalyst Selection & Process Optimization for 4-Bromo-2-hydrazinylbenzoic Acid HCl Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Executive Summary: The "Triple Threat" Substrate

Working with 4-Bromo-2-hydrazinylbenzoic acid hydrochloride presents a unique "triple threat" to standard cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) workflows.[1] Unlike simple aryl halides, this substrate introduces three competing failure modes simultaneously:

  • Catalyst Poisoning: The free hydrazine (

    
    ) is a potent ligand that can displace phosphines, forming inactive Palladium-hydrazine complexes or reducing Pd(II) to Pd black prematurely.[1]
    
  • Competitive Cyclization (The Indazole Trap): The ortho-disposition of the hydrazine and carboxylic acid creates a high propensity for intramolecular cyclization to form indazolones or indazoles .[1] This reaction is often faster than the intermolecular cross-coupling.[1]

  • Solubility & Salt Management: As a zwitterionic hydrochloride salt, the substrate is insoluble in standard non-polar solvents (Toluene) but soluble in water/alcohols, which can promote protodebromination.[1]

This guide prioritizes chemoselectivity —ensuring the C-Br bond reacts while the hydrazine remains intact.[1]

Module 1: Catalyst Selection Matrix

Standard catalysts like


 or 

often fail with this substrate due to ligand displacement by hydrazine. You must use systems with high binding constants and steric bulk to prevent hydrazine coordination.[1]
Recommended Catalyst Systems
CategoryCatalyst / LigandWhy it WorksRisk Level
Primary Recommendation XPhos Pd G3 or G4 The bulky biaryl phosphine (XPhos) creates a "roof" over the Pd center, preventing hydrazine binding while accelerating oxidative addition into the C-Br bond.[1]Low
Alternative (High Stability) Pd-PEPPSI-IPr The N-Heterocyclic Carbene (NHC) ligand binds Pd much more tightly than phosphines or hydrazines, resisting displacement.[1] Excellent for difficult substrates.[1]Low-Medium
Budget / General Pd(OAc)₂ + SPhos SPhos is electron-rich and bulky.[1][2] Must be mixed in a 1:2 (Pd:L) ratio to ensure active species formation before substrate addition.[1]Medium
Avoid

Phosphine ligands are easily displaced by the hydrazine moiety, leading to catalyst death (Pd black formation).High

Module 2: The Indazole Trap (Mechanism & Avoidance)

The most common user report is: "My starting material disappeared, but I isolated a polar solid that isn't my product." This is almost always the cyclized indazolone.[1]

Visualizing the Competitive Pathways

IndazoleTrap Substrate 4-Bromo-2-hydrazinyl benzoic acid (HCl) Pd_Cycle Pd Catalyst Cycle (Cross-Coupling) Substrate->Pd_Cycle Oxidative Addition (Fast w/ XPhos) Indazole Indazolone / Indazole (Dead End Product) Substrate->Indazole Intramolecular Cyclization (Promoted by Base/Heat) Poison Pd-Hydrazine Complex (Inactive) Substrate->Poison Ligand Displacement (If non-bulky ligand used) Product Desired Biaryl Product Pd_Cycle->Product Transmetallation & Red. Elim.

Caption: Figure 1. Competitive pathways. The "Indazole Trap" (Red) competes with Cross-Coupling (Green). Bulky ligands prevent the Poisoning pathway (Gray).

Module 3: Experimental Protocols

Method A: The "Protection First" Route (Highly Recommended)

Best for: High-value synthesis, scaling up, or if the hydrazine is essential for later steps.

Logic: Masking the hydrazine as a hydrazone removes its nucleophilicity and prevents both catalyst poisoning and indazole formation.[1]

  • Protection Step:

    • Suspend substrate (1.0 equiv) in Ethanol.[1]

    • Add Benzaldehyde (1.1 equiv) and mild base (NaOAc, 1.1 equiv).[1]

    • Stir at RT for 2-4 hours. The hydrazone usually precipitates.[1] Filter and dry.[1][2][3]

    • Result: The hydrazine is now a hydrazone (

      
      ).[1]
      
  • Coupling Step (Suzuki Example):

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (since hydrazine is masked, cheaper catalysts work).[1]

    • Solvent: 1,4-Dioxane/Water (4:1).[1]

    • Base:

      
       (3.0 equiv).[1]
      
    • Temp: 80°C.

  • Deprotection:

    • Hydrolyze the hydrazone post-coupling using 1M HCl/THF at RT.[1]

Method B: Direct Coupling (High Risk / Optimization Required)

Best for: Rapid screening or if protection is impossible.[1]

Logic: You must outrun the cyclization by using a hyper-active catalyst and careful base management.[1]

  • Stoichiometry Check:

    • Substrate is HCl salt (+1 acid).[1]

    • Substrate has -COOH (+1 acid).[1]

    • Base Requirement: You need 2.0 equivalents of base just to neutralize the substrate.[1] For the Suzuki reaction to proceed, you need an additional 1.5–2.0 equiv.[1]

    • Total Base: ~4.0 equivalents of

      
       or 
      
      
      
      .[1]
  • Protocol:

    • Solvent: n-Butanol/Water (3:[1]1) or DMF (degassed).[1] Note: Water is necessary for solubility but promotes protodebromination; minimize volume.[1]

    • Catalyst: XPhos Pd G3 (2–3 mol%).[1]

    • Procedure:

      • Charge solid Substrate, Boronic Acid (1.5 eq), Base (4.0 eq), and Catalyst into a vial.

      • Seal and purge with Argon (3 cycles). Critical: Oxygen + Hydrazine = Decomposition. [1]

      • Inject degassed solvent.[1][2]

      • Heat rapidly to 80°C (pre-heated block). Slow heating favors cyclization.[1]

Module 4: Troubleshooting Guide

SymptomDiagnosisCorrective Action
Black precipitate forms immediately upon heating. "Pd Black" formation.[1] The hydrazine reduced the Pd(II) or displaced ligands.Switch to Pd-PEPPSI-IPr or XPhos Pd G3 .[1] Ensure strict Argon atmosphere.
Starting material consumed, but no product (LCMS shows M-Br mass). Protodebromination (Reduction of C-Br to C-H).[1]Switch solvent to anhydrous DMF or Dioxane .[1] Avoid alcohols. Reduce reaction temperature.[1]
LCMS shows mass of Product minus 18 (M-18). Indazolone formation (Cyclization).[1]The coupling is too slow. Increase catalyst loading to 5 mol%. Switch to Method A (Protection).[1]
Reaction stalls at 50% conversion. Catalyst death or Base depletion.[1]Check pH. If acidic (<7), add more base (the HCl salt consumes base rapidly).

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Buchwald-Hartwig amination on the hydrazine part first? A: No. Attempting to couple the hydrazine nitrogen while the aryl bromide is present will lead to polymerization or oligomerization (the molecule reacts with itself). You must perform the C-Br cross-coupling first, or protect the hydrazine.

Q: Why is the HCl salt solubility so poor in Toluene? A: The molecule is a zwitterion in its free state and an ionic salt in its HCl form.[1] It will not dissolve in non-polar solvents.[1] Use polar aprotic solvents (DMF, DMAc, DMSO) or biphasic systems with n-Butanol.[1]

Q: Can I use Copper (Cu) catalysis instead? A: Copper is risky.[1] Cu salts are excellent catalysts for the formation of indazoles from 2-hydrazinylbenzoic acids (the side reaction you want to avoid). Stick to Palladium with bulky ligands.[1]

References

  • Catalyst Poisoning Mechanisms

    • Albers, P., et al. "Poisoning and deactivation of palladium catalysts." Journal of Molecular Catalysis A: Chemical, 2001.[1][4]

  • Indazole Formation (Side Reaction)

    • Lunn, V. L., et al. "Synthesis of 1H-indazoles from 2-hydrazinylbenzoic acid derivatives."[1] Journal of Organic Chemistry, 2017.[1] (General reactivity context for ortho-hydrazino acids).

  • Hydrazine Protection Strategies

    • Gao, X., et al. "Efficient solventless technique for Boc-protection of hydrazines."[1] Arkivoc, 2009.[1][5]

  • Suzuki Coupling with Hydrazines

    • Bair, J. S., et al. "Cross-Coupling between Hydrazine and Aryl Halides."[1] J. Am. Chem. Soc., 2020. (Provides mechanistic insight into Pd-Hydrazine interactions).

  • Solubility & Properties

    • PubChem Compound Summary for 2-Hydrazinylbenzoic acid.[1]

Sources

Optimization

workup procedure for reactions involving 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

Topic: Workup & Troubleshooting Guide for Reaction Isolation Document ID: TS-HBBA-04 | Version: 2.1 | Status: Active[1] Executive Summary This guide addresses the isolation, purification, and handling of 4-Bromo-2-hydraz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup & Troubleshooting Guide for Reaction Isolation

Document ID: TS-HBBA-04 | Version: 2.1 | Status: Active[1]

Executive Summary

This guide addresses the isolation, purification, and handling of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS: 1150114-80-9 / Analogous to 52356-01-1).[1] This compound is a critical "zwitterionic" intermediate often used in the synthesis of indazoles , indazolones , and quinazolines .[1]

The Core Challenge: This molecule behaves like a "chameleon" due to its three ionizable groups: the carboxylic acid, the hydrazine moiety, and the hydrochloride counter-ion.[1] Most workup failures (yield loss, oiling out) stem from misunderstanding its pH-dependent solubility profile .[1]

Module 1: The "Zwitterion Trap" (Solubility & Isolation)

User Issue: "I added water to wash my solid, and it dissolved." or "I neutralized the reaction, but no precipitate formed."

The Mechanism

You are dealing with a Zwitterion .[1] The solubility changes drastically with pH.[1]

  • pH < 1 (HCl Salt): The hydrazine is protonated (

    
    ).[1] The molecule is a cationic salt.[1] Soluble in water; Insoluble in conc.[1] HCl. 
    
  • pH 3–4 (Isoelectric Point - pI): The "Sweet Spot."[1] The hydrazine is protonated (

    
    ) and the acid is deprotonated (
    
    
    
    ).[1] The net charge is 0.[1] Least soluble in water (Precipitates).
  • pH > 7 (Anionic): The carboxylic acid is ionized (

    
    ) and the hydrazine is free base.[1] Highly soluble in water. 
    
Troubleshooting Protocol: Isolation by Precipitation

If your reaction stream is acidic (e.g., after SnCl2 reduction or Diazotization/Reduction), follow this standard operating procedure (SOP) to maximize recovery.

Step-by-Step Workflow:

  • Cool Down: Chill the reaction mixture to 0–5 °C . Solubility decreases significantly with temperature.[1]

  • The "Salting Out" Method (Preferred for HCl Salt):

    • Do NOT dilute with pure water.[1]

    • Add Concentrated HCl (37%) dropwise.

    • Why? The "Common Ion Effect" forces the hydrochloride salt out of solution.[1]

    • Target: >3N HCl concentration in the mother liquor.

  • The "Isoelectric" Method (Preferred for Free Acid):

    • If you need the free acid (not the salt), slowly add a saturated Sodium Acetate solution.[1]

    • Target pH: Adjust strictly to pH 3.5 – 4.5 .

    • Warning: Do not use NaOH or NaHCO3 if possible; they easily overshoot to pH > 7, redissolving the product as the sodium benzoate salt.[1]

Visualizing the Solubility Profile

The following diagram illustrates the species distribution relative to pH.

SolubilityProfile Acid pH < 1 (Cationic Species) Soluble in Water Precipitates in Conc. HCl Iso pH 3.5 - 4.5 (Zwitterion / Free Acid) Net Charge = 0 INSOLUBLE (Precipitates) Acid->Iso Add NaOAc (Deprotonate -COOH) Iso->Acid Add Conc. HCl Basic pH > 7 (Anionic Species) Soluble in Water Dissolves as Benzoate Iso->Basic Add NaOH (Deprotonate -NH3+) Basic->Iso Add dilute HCl

Figure 1: Solubility states of 4-Bromo-2-hydrazinylbenzoic acid. Recovery is maximized at the Isoelectric Point (Green) or in high ionic strength acid (Red).[1]

Module 2: Purity & Oxidation Management

User Issue: "My product turned brown/red upon drying."

Root Cause Analysis

The hydrazine group (


) is a reducing agent.[1] In the presence of air and trace metals (especially Copper or Iron), it oxidizes to azo  or diazonium  species, which are deeply colored (red/brown).[1] The 4-Bromo substituent draws electron density, making the ring slightly less electron-rich, but the hydrazine remains vulnerable.[1]
Stabilization Protocol
VariableRecommendationScientific Rationale
Atmosphere Nitrogen/ArgonExclude

to prevent auto-oxidation.[1]
Drying Vacuum Oven (<40°C)Heat accelerates disproportionation.[1]
Additives Sodium Bisulfite (NaHSO3) Add 0.1% w/w to the wash water.[1] Acts as an antioxidant scavenger.[1]
Storage Dark, -20°C, under ArLight and heat catalyze hydrazine decomposition.[1]

Module 3: Impurity Scavenging (Genotoxicity)

User Issue: "I have unreacted hydrazine or starting material impurities."

Hydrazines are potential genotoxic impurities (PGIs).[1] Regulatory limits are strict (often ppm level).[1]

Scavenging Strategy: If the product is sticky or impure, do not recrystallize immediately.[1]

  • Reslurry: Suspend the solid in Ethyl Acetate/Heptane (1:1) . The 4-Bromo group increases lipophilicity compared to the parent benzoic acid, allowing organic impurities to dissolve while the zwitterionic product remains solid.[1]

  • Aldehyde Wash (Advanced): If free hydrazine (

    
    ) is a contaminant, wash the organic layer with a dilute Benzaldehyde  solution.[1] This converts volatile hydrazine into Benzalazine (insoluble/removable), preventing it from co-precipitating.[1]
    

Module 4: Cyclization Troubleshooting (Indazole Synthesis)

User Issue: "I'm trying to make the indazole, but the cyclization yield is low."

This compound is most commonly cyclized with aldehydes or ketones (e.g., Fischer Indole-type or condensation).[1]

Critical Workflow Check:

  • The Water Problem: If reacting with an aldehyde, water is a byproduct.[1]

    • Fix: Use Dean-Stark distillation or molecular sieves if refluxing in Toluene/Xylene.[1]

  • The Acid Catalyst: The starting material is already an .HCl salt.[1]

    • Fix: You usually do not need extra acid catalyst.[1] Adding more acid can protonate the aldehyde carbonyl, but it also protonates the hydrazine nucleophile (

      
      ), killing reactivity.[1]
      
    • Optimization: Add a weak base (KOAc) to buffer the system if the reaction stalls.[1]

Workup Decision Tree

WorkupLogic Start Reaction Complete CheckState Is Product Precipitated? Start->CheckState Yes Yes CheckState->Yes Solid Present No No (Solution is Clear) CheckState->No Liquid Phase Filter Filter Solid Yes->Filter AdjustPH Adjust pH to 3.5 - 4.0 (Use NaOAc) No->AdjustPH Wash Wash with Cold 1N HCl (NOT Water) Filter->Wash Extract Extraction Required (Since 4-Br adds lipophilicity) AdjustPH->Extract If no ppt forms Solvent Use THF/EtOAc (1:1) Wash with Brine Extract->Solvent

Figure 2: Decision logic for isolating 4-Bromo-2-hydrazinylbenzoic acid derivatives.

Frequently Asked Questions (FAQ)

Q: Can I dry the HCl salt in an oven? A: Only under vacuum at low temperature (<45°C).[1] At high temperatures (>100°C), the HCl can dissociate, or the hydrazine can undergo intermolecular condensation to form indazolones or dimers.[1]

Q: Why wash with dilute HCl instead of water? A: Washing with pure water raises the pH locally on the filter cake surface, potentially dissolving the salt.[1] Dilute HCl (0.5N - 1N) maintains the "Common Ion Effect," keeping the product insoluble.[1]

Q: How do I remove the 4-Bromo group later? A: The bromine is a "handle" for cross-coupling (Suzuki/Buchwald).[1] If you need to remove it (hydrodehalogenation), catalytic hydrogenation (


) is effective, but be careful: hydrazine bonds are also sensitive to cleavage under vigorous hydrogenation conditions.[1]

References

  • Organic Syntheses. (1955).[1] o-Hydrazinobenzoic Acid Hydrochloride.[1] Coll. Vol. 3, p.495.[1] (Establishes the foundational diazotization/reduction protocol and HCl salt isolation). [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79223, 2-Hydrazinylbenzoic acid. (Provides physical property data and pKa estimates).

  • Leshchinskaya, V., et al. (2018).[1] Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies.[1][2] (Details the behavior of hydrazine impurities and scavenging with aldehydes).

  • Tilly, D., et al. (2012).[1] Copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles. Molecules. (Discusses the cyclization of 2-hydrazinobenzoic acid derivatives and handling of the brominated analogs).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Potential of Heterocyclic Compounds Derived from 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. This guide provides an in-depth technical comparison of the p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. This guide provides an in-depth technical comparison of the potential biological activities of heterocyclic compounds derived from the versatile, yet underexplored starting material, 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. While direct literature on the biological activities of derivatives from this specific precursor is nascent, this guide will draw upon established research on structurally analogous compounds to provide a predictive and comparative framework. We will explore the synthesis, characterization, and biological evaluation of key heterocyclic systems that can be accessed from this starting material, offering a roadmap for future research and development.

The Untapped Potential of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

4-Bromo-2-hydrazinylbenzoic acid hydrochloride presents a unique molecular architecture for the synthesis of a diverse array of heterocyclic compounds. The presence of a hydrazinyl group, a carboxylic acid, and a bromo-substituted aromatic ring offers multiple reactive sites for cyclization and further functionalization. This trifecta of functionalities allows for the construction of privileged structures in medicinal chemistry, such as pyrazoles, triazoles, oxadiazoles, and Schiff bases, which are known to exhibit a wide spectrum of biological activities.

The strategic placement of the bromine atom can also be exploited for further modifications through cross-coupling reactions, and its electron-withdrawing nature can influence the overall electronic properties and biological activity of the resulting derivatives. The hydrazinyl moiety is a cornerstone for building five- and six-membered heterocyclic rings, while the carboxylic acid group can be converted to esters, amides, or other functional groups, or can participate directly in cyclization reactions.

Comparative Analysis of Potential Biological Activities

Based on extensive research into compounds derived from structurally similar hydrazinylbenzoic acids and benzoic acid hydrazides, we can project the following biological activities for derivatives of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride.

Antimicrobial Activity

Hydrazide-hydrazones and their cyclized products, such as pyrazoles and oxadiazoles, are well-documented for their antimicrobial properties.[1][2][3][4] The mode of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Comparative Data on Antimicrobial Activity of Analogous Compounds:

Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Pyrazole DerivativesS. aureus62.5 - 125Chloramphenicol-[2]
Pyrazole DerivativesC. albicans2.9 - 7.8Clotrimazole-[2]
Pyrazole SulfonamidesS. aureusPotent Activity--[3]
Pyrazole SulfonamidesC. albicansPotent Activity--[3]
Hydrazide-hydrazonesS. aureusEqual to CeftriaxoneCeftriaxone-[5]

Key Insights: The presence of a pyrazole ring, often synthesized from a hydrazinyl precursor, is a strong indicator of potential antibacterial and antifungal activity.[1][2] The incorporation of sulfonamide moieties can further enhance this activity.[4]

Anticancer Activity

Triazole and oxadiazole derivatives, as well as certain Schiff bases, have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7][8][9][10] Their mechanisms of action can include apoptosis induction, inhibition of protein kinases, and disruption of the cell cycle. A study on 4-hydrazinobenzoic acid derivatives showed potent inhibitory effects against HCT-116 and MCF-7 cancer cells, with IC50 values comparable to doxorubicin.[11]

Comparative Data on Anticancer Activity of Analogous Compounds:

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
1,2,3-Triazole DerivativesMelanoma, Colon, BreastModerate Activity--[6]
Triazolo-Thiadiazole-Inhibition of AKT1/AKT2--[8]
4-Hydrazinobenzoic acid derivs.HCT-11621.3 ± 4.1Doxorubicin22.6 ± 3.9[11]
4-Hydrazinobenzoic acid derivs.MCF-728.3 ± 5.1Doxorubicin19.7 ± 3.1[11]

Key Insights: The triazole nucleus is a recognized pharmacophore in the design of anticancer agents.[7] Derivatives of 4-hydrazinobenzoic acid have shown promising and selective anticancer activity, suggesting that derivatives of its 2-hydrazinyl isomer could also be potent cytotoxic agents.[11]

Anti-inflammatory Activity

1,3,4-Oxadiazole derivatives have emerged as a significant class of anti-inflammatory agents.[12][13][14][15][16] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Comparative Data on Anti-inflammatory Activity of Analogous Compounds:

Compound ClassAssay% InhibitionReference Compound% InhibitionSource
1,3,4-Oxadiazole DerivativeCarrageenan-induced edema74.16Ibuprofen84.31[12]
1,3,4-Oxadiazole DerivativeCarrageenan-induced edema81.81Standard Drug79.54[13]

Key Insights: The 1,3,4-oxadiazole scaffold is a promising template for the development of novel anti-inflammatory drugs with potentially reduced ulcerogenic side effects compared to traditional NSAIDs.[13]

Experimental Protocols

General Synthesis of Pyrazole Derivatives

This protocol describes a general method for the synthesis of pyrazole derivatives from a hydrazinyl precursor, which can be adapted for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride.

G A 4-Bromo-2-hydrazinylbenzoic acid hydrochloride C Reaction in Glacial Acetic Acid or Ethanol A->C B Chalcone (α,β-unsaturated ketone) B->C D Intermediate Hydrazone C->D Condensation E Cyclization (e.g., with acid catalyst) D->E F Pyrazole Derivative E->F Intramolecular Cyclization

Caption: General workflow for the synthesis of pyrazole derivatives.

Step-by-Step Protocol:

  • Hydrazone Formation: To a solution of the chalcone (1 mmol) in glacial acetic acid or ethanol (20 mL), add 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water. The precipitated solid is the intermediate hydrazone.

  • Filter the solid, wash with water, and dry.

  • Cyclization to Pyrazole: Treat the intermediate hydrazone with a suitable cyclizing agent, such as 30% HCl, and reflux for 2-4 hours.[1]

  • Cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO3 solution).

  • The precipitated solid is the pyrazole derivative.

  • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines a standard method for evaluating the antimicrobial activity of the synthesized compounds.[2][4]

G A Prepare standardized microbial inoculum C Spread inoculum evenly on agar surface A->C B Pour molten Mueller-Hinton agar into Petri plates B->C D Create wells in the agar C->D E Add test compound solution to wells D->E F Incubate plates at 37°C for 24h E->F G Measure the zone of inhibition F->G

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in sterile saline, adjusted to a 0.5 McFarland standard.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri plates and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compounds: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) into the wells. A well with the solvent alone serves as a negative control, and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

While direct experimental data on the biological activities of compounds derived from 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is limited, the extensive body of research on analogous structures provides a strong foundation for predicting their potential. The versatility of this starting material opens up avenues for the synthesis of diverse heterocyclic libraries with promising antimicrobial, anticancer, and anti-inflammatory properties.

Future research should focus on the systematic synthesis and screening of these novel derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for the observed biological effects and in optimizing lead compounds. The strategic position of the bromine atom should be leveraged for further chemical modifications to enhance potency and selectivity. The protocols and comparative data presented in this guide offer a solid starting point for researchers and drug development professionals to unlock the full therapeutic potential of this promising chemical scaffold.

References

  • Synthesis and Antimicrobial Evaluation of Novel 1-Benzoyl Pyrazole Deriv
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 15(12), 9142–9151. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2947. [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Iranian Journal of Pharmaceutical Research, 12(3), 419–427. [Link]

  • Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Current Drug Discovery Technologies, 19(2), 159-178. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 17(11), 13482–13495. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Serbian Chemical Society, 83(10), 1167-1177.
  • Synthesis and biological evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. Arabian Journal of Chemistry, 10, S1733-S1740. [Link]

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 25(18), 4238. [Link]

  • Biological Potential of Synthetic Hydrazide Based Schiff Bases.
  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molbank, 2020(2), M1125. [Link]

  • 1,2,3-TRIAZOLE CONTAINING ANTICANCER DERIVATIVES. Journal of Chemistry of Goods and Traditional Medicine, 2(2).
  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5691. [Link]

  • Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 12(4-S), 202-210.
  • Synthesis and biological evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. Arabian Journal of Chemistry, 10, S1733-S1740.
  • (PDF)
  • (PDF) Synthesis,Characterization and Evaluation of Biological Activity of Sulfonylhydrazide-Schiff Base" (E)- N'-(2,5-dimethoxybenzalidene) naphthalene-2-sulfonohydrazide". (n.d.).
  • Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases and Their Metal Complexes.
  • Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry, 102, 104098. [Link]

  • Synthesis of new oxadiazole derivatives as anti-inflammatory, analgesic, and antimicrobial agents. OUCI.
  • 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. Asian Journal of Research in Chemistry, 17(2), 243-249.
  • Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31693–31704. [Link]

  • Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31693–31704.
  • Biological Activities of Hydrazone Derivatives. Current Medicinal Chemistry, 13(16), 1911-1939. [Link]

  • (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. (n.d.).

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

For researchers, scientists, and drug development professionals, ensuring the purity, potency, and safety of pharmaceutical compounds is paramount. The rigorous validation of analytical methods is the cornerstone of this...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity, potency, and safety of pharmaceutical compounds is paramount. The rigorous validation of analytical methods is the cornerstone of this assurance, providing the irrefutable evidence required for regulatory submission and quality control. This guide offers an in-depth comparison of two robust analytical methods for the characterization of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, a key chemical intermediate.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][2] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, a critical step in the lifecycle of any pharmaceutical product.[1][3]

This guide will delve into the practical application of these principles, comparing a High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography (GC) method. The causality behind experimental choices will be explained, and all protocols are designed to be self-validating systems, ensuring trustworthiness and scientific integrity.

The Importance of Method Validation

Analytical method validation provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable, to the degree of precision and accuracy required for the intended application. For a compound like 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, which may be used in the synthesis of active pharmaceutical ingredients (APIs), stringent analytical control is necessary to ensure the quality of the final drug product. The validation process assesses a range of performance characteristics, including specificity, linearity, accuracy, precision, and robustness.[4][5]

Comparative Overview of Analytical Methods

Two of the most powerful and widely used analytical techniques in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods often depends on the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that separates components of a mixture in a liquid mobile phase that is pumped through a stationary phase packed in a column. It is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.

  • Gas Chromatography (GC): A technique that separates volatile compounds in a gaseous mobile phase that flows through a stationary phase in a column. For non-volatile compounds like 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, a derivatization step is typically required to increase volatility.[6]

The following sections will provide detailed experimental protocols for each method and a direct comparison of their expected performance based on established validation parameters.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, a reversed-phase HPLC method with UV detection is a logical and robust choice. This approach is based on methods developed for similar aromatic acids and hydrazine-containing compounds.[7][8][9]

Experimental Protocol: RP-HPLC with UV Detection

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 254 nm).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 4-Bromo-2-hydrazinylbenzoic acid hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected working range.

  • Sample Solution: Prepare the sample by dissolving the material in the same solvent as the standard to a concentration within the working range.

4. Validation Parameters to be Assessed:

  • Specificity: Analyze a blank (solvent), a placebo (if applicable), and the analyte to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Analyze a series of at least five concentrations across the working range and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during normal use.

Gas Chromatography (GC) Method with Derivatization

Due to the low volatility of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, a direct GC analysis is not feasible. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound.[10] A common approach for hydrazine compounds is derivatization to form a stable azine or pyrazole.[6][11]

Experimental Protocol: GC-FID/MS with Derivatization

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

  • Data acquisition and processing software.

2. Derivatization Procedure:

  • React the sample containing 4-Bromo-2-hydrazinylbenzoic acid hydrochloride with a suitable derivatizing agent, such as acetone, to form the corresponding acetone azine.[10][11] The reaction is typically fast and can be performed directly in the sample vial.

3. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient starting from a low temperature to elute the solvent and derivatizing agent, followed by a ramp to a higher temperature to elute the derivatized analyte.

  • Detector Temperature: 300 °C (for FID).

  • Injection Mode: Split or splitless, depending on the required sensitivity.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride in a suitable solvent.

  • Working Standard Solutions: Prepare dilutions and derivatize them in the same manner as the sample.

  • Sample Solution: Dissolve the sample in the appropriate solvent and perform the derivatization.

5. Validation Parameters to be Assessed:

  • The same validation parameters as for the HPLC method (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) will be evaluated. The derivatization step's efficiency and reproducibility will also be a critical part of the validation.

Performance Comparison: HPLC vs. GC

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) with Derivatization Justification
Specificity High. Can be enhanced with a PDA detector to check for peak purity.High, especially with MS detection which provides mass spectral information for peak identification.Both techniques offer good specificity. MS detection in GC provides an extra layer of confirmation.
Linearity Excellent (r² ≥ 0.999) over a wide dynamic range.Good (r² ≥ 0.995), but the range might be limited by the derivatization reaction efficiency.HPLC typically offers a wider linear range for this class of compounds.
Accuracy High (98-102% recovery). Direct analysis minimizes sample manipulation errors.Good (95-105% recovery). The multi-step process (derivatization, extraction) can introduce more variability.The direct analysis in HPLC often leads to higher accuracy.
Precision Excellent (RSD ≤ 2%). Automated systems provide high reproducibility.Good (RSD ≤ 5%). The manual derivatization step can be a source of variability.Automation in HPLC lends itself to better precision.
LOD/LOQ Low. Can be in the low ppm range with a UV detector.Very Low. Can reach sub-ppm levels, especially with MS detection.[12]GC-MS often provides superior sensitivity for trace analysis.
Robustness Good. Sensitive to changes in mobile phase composition and pH.Moderate. Sensitive to derivatization conditions (time, temperature, reagent concentration) and GC parameters.HPLC methods are often considered more robust for routine QC environments.
Sample Throughput High. Typical run times are 10-30 minutes.Moderate. The derivatization step adds to the sample preparation time.HPLC generally allows for higher sample throughput.

Visualization of Workflows

Analytical Method Validation Workflow

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Validation Report MD1 Define Analytical Target Profile (ATP) MD2 Select Analytical Technique (e.g., HPLC, GC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 VP1 Define Validation Parameters (ICH Q2) MD3->VP1 VP2 Set Acceptance Criteria VP1->VP2 VP3 Document the Protocol VP2->VP3 VE1 Perform Experiments (Specificity, Linearity, etc.) VP3->VE1 VE2 Collect and Process Data VE1->VE2 VR1 Summarize Results VE2->VR1 VR2 Compare Against Acceptance Criteria VR1->VR2 VR3 Final Method Document VR2->VR3

Caption: A flowchart illustrating the systematic workflow for analytical method validation, from development to the final report, based on ICH guidelines.

Comparison of HPLC and GC Methodologies

Methodology Comparison cluster_HPLC HPLC Method cluster_GC GC Method H1 Sample Dissolution H2 Direct Injection H1->H2 H3 Liquid Phase Separation H2->H3 H4 UV Detection H3->H4 G1 Sample Dissolution G2 Derivatization G1->G2 G3 Injection of Volatile Derivative G2->G3 G4 Gas Phase Separation G3->G4 G5 FID/MS Detection G4->G5 start 4-Bromo-2-hydrazinylbenzoic acid hydrochloride Sample start->H1 start->G1

Sources

Validation

comparing 4-Bromo-2-hydrazinylbenzoic acid hydrochloride with other building blocks in synthesis

The following technical guide objectively compares 4-Bromo-2-hydrazinylbenzoic acid hydrochloride against its primary synthetic alternatives. Executive Summary & Strategic Value 4-Bromo-2-hydrazinylbenzoic acid hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively compares 4-Bromo-2-hydrazinylbenzoic acid hydrochloride against its primary synthetic alternatives.

Executive Summary & Strategic Value

4-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS: 1231892-17-3) is a bifunctional building block designed for the high-fidelity synthesis of 7-carboxyindoles , functionalized carbazoles , and 3-indazolinones .

Its strategic value lies in the pre-installed ortho-hydrazine/carboxylic acid motif. Unlike standard phenylhydrazines, this scaffold allows for the direct construction of fused heterocycles with a carboxylic acid handle at a sterically demanding position (often C7 in indoles or C8 in carbazoles), avoiding the need for difficult late-stage oxidations or lithiations.

The "Build vs. Buy" Decision

Researchers typically face three routes to access this chemical space:

  • Route A (The Product): Using pre-functionalized 4-Bromo-2-hydrazinylbenzoic acid HCl.

  • Route B (The Classic): Starting from 2-Amino-4-bromobenzoic acid (via Diazotization/Reduction).

  • Route C (The SnAr): Starting from 2-Fluoro-4-bromobenzoic acid (via Nucleophilic Substitution).

Comparative Analysis of Synthetic Routes

The following table contrasts the performance metrics of using the pre-made building block versus synthesizing the hydrazine moiety in situ.

FeatureRoute A: 4-Bromo-2-hydrazinylbenzoic Acid HCl Route B: 2-Amino-4-bromobenzoic Acid Route C: 2-Fluoro-4-bromobenzoic Acid
Primary Mechanism Direct Condensation / Fischer CyclizationDiazotization

SnCl₂ Reduction
S

Ar with Hydrazine Hydrate
Step Count 1 Step (to heterocycle)3 Steps (Diazo

Redux

Cyclize)
2 Steps (Subst

Cyclize)
Yield (Typical) 75 – 90% 40 – 60% (Cumulative)60 – 80%
Regioselectivity High (Pre-defined)Variable (Diazo tars common)High
Safety Profile High (Stable solid salt)Low (Diazo intermediates explosive)Low (Hydrazine hydrate is toxic/unstable)
Atom Economy HighLow (Stoichiometric Sn/Zn waste)Moderate
Technical Insight: The "Ortho-Effect" Advantage

In Route B , the ortho-carboxylic acid group can interfere with diazotization, leading to zwitterionic species that reduce solubility and yield. Route C requires hydrazine hydrate at elevated temperatures, which can cause defluorination or protodebromination side reactions. Route A eliminates these risks by providing the stable hydrochloride salt, ready for immediate condensation.

Decision Pathways & Mechanism (Graphviz)

The diagram below illustrates the divergent synthetic utility of 4-Bromo-2-hydrazinylbenzoic acid HCl compared to its precursors.

G Start 4-Bromo-2-hydrazinylbenzoic acid HCl Indazole 6-Bromo-3-indazolinone (Indazole Core) Start->Indazole Acid Cyclization (Intramolecular) Carbazole Tetrahydrocarbazole Derivative Start->Carbazole Cyclic Ketone (Fischer Synthesis) Indole 7-Carboxy-Indole Derivative Start->Indole Aldehyde/Ketone (Fischer Synthesis) Amino 2-Amino-4-bromobenzoic acid Diazo Diazonium Salt (Unstable) Amino->Diazo NaNO2, HCl < 5°C Fluoro 2-Fluoro-4-bromobenzoic acid Fluoro->Start N2H4·H2O, reflux Diazo->Start SnCl2 Reduction HydrazineHydrate Hydrazine Hydrate (Toxic/Explosive) HydrazineHydrate->Start

Caption: Comparative synthetic flow. Route A (Blue) offers direct access to diverse scaffolds (Green), bypassing hazardous intermediates (Red) required by precursors.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis (Accessing Carbazoles)

Target: Synthesis of a functionalized tetrahydrocarbazole from 4-Bromo-2-hydrazinylbenzoic acid HCl.

Rationale: This reaction utilizes the Fischer Indole logic. The ortho-COOH is retained, providing a handle for further amide coupling, while the bromine allows for subsequent Suzuki/Buchwald couplings.

Materials:

  • 4-Bromo-2-hydrazinylbenzoic acid HCl (1.0 equiv)

  • Cyclohexanone derivative (e.g., Ethyl 3-oxocyclohexanecarboxylate) (1.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-Bromo-2-hydrazinylbenzoic acid HCl (e.g., 5.0 mmol) and the ketone (5.0 mmol).

  • Solvation: Add Glacial Acetic Acid (10–15 mL). The salt may not dissolve immediately.

  • Reaction: Heat the mixture to reflux (118°C) under nitrogen atmosphere. Stir vigorously for 2–4 hours .

    • Checkpoint: Monitor via LC-MS.[1] The hydrazine peak should disappear, replaced by the hydrazone intermediate, and finally the cyclized carbazole (M-NH3).

  • Workup: Cool the reaction mixture to room temperature.

    • Observation: The product often precipitates as a solid upon cooling due to the lower solubility of the planar carbazole system.

  • Isolation: Pour the mixture into ice-cold water (50 mL). Filter the precipitate.[1][2][3] Wash with cold water (2x) and minimal cold ethanol to remove acetic acid traces.

  • Yield: Typical isolated yields range from 75–85% .

Protocol 2: Synthesis of 6-Bromo-3-indazolinone

Target: Direct cyclization to the indazole core.

Rationale: 2-hydrazinobenzoic acids cyclize to 3-indazolinones (often tautomerizing to 3-hydroxyindazoles) under acidic conditions. This scaffold is a bioisostere for many kinase inhibitor cores.

Methodology:

  • Suspend 4-Bromo-2-hydrazinylbenzoic acid HCl (1.0 g) in 10% aqueous HCl (10 mL).

  • Heat to reflux for 4 hours.

  • Cool to room temperature. The product, 6-bromo-1,2-dihydro-3H-indazol-3-one, will precipitate as a white/off-white solid.

  • Filter and wash with water until the filtrate is neutral.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Critical Handling & Stability Data

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). While the HCl salt is more stable than the free base, hydrazine derivatives can oxidize over time, turning dark brown.

  • Solubility:

    • Soluble: DMSO, DMF, Hot Water, Methanol.

    • Insoluble: Dichloromethane, Hexanes, Diethyl Ether.

  • Safety Note: Unlike Hydrazine Hydrate (a volatile carcinogen used in Route C), this HCl salt is a solid with lower inhalation risk. However, it should still be handled in a fume hood to avoid contact with dust.

References

  • ChemicalBook. (2025).[4] 4-Bromo-2-hydrazinylbenzoic acid hydrochloride Product Properties and CAS 1231892-17-3. Link

  • Bristol-Myers Squibb Company. (2010).[5] Carbazole carboxamide compounds useful as kinase inhibitors (Patent US8084620B2).[5] Google Patents. Link

  • Snyder, H. R., et al. (1952).[6] The Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society. (Cited for general diazotization/cyclization methodology comparison).

  • BenchChem. (2025).[2] Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide. Link

  • Savaniya, N. P., et al. (2025).[4] 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research. Link(Note: Illustrates downstream utility of bromo-indazole scaffolds).

Sources

Comparative

A Comparative Spectroscopic Guide to 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride and its Schiff Base Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical sciences and organic synthesis, the functional versatility of hydrazine derivatives is of paramount importance. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and organic synthesis, the functional versatility of hydrazine derivatives is of paramount importance. Among these, 4-Bromo-2-hydrazinylbenzoic acid hydrochloride serves as a crucial scaffold for the synthesis of a variety of bioactive molecules, including Schiff bases, which are known for their wide-ranging pharmacological activities. This guide provides an in-depth comparative analysis of the spectroscopic properties of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride and a representative Schiff base derivative, 4-bromo-2-(2-benzylidenehydrazinyl)benzoic acid. Through a detailed examination of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we aim to elucidate the structural transformations and provide a practical framework for the characterization of this class of compounds.

The Rationale for Derivatization: From Hydrazine to Hydrazone

The primary motivation for converting 4-Bromo-2-hydrazinylbenzoic acid hydrochloride to its Schiff base derivatives lies in the modulation of its physicochemical and biological properties. The formation of the azomethine group (-N=CH-) in the Schiff base introduces a rigid planar moiety, which can enhance binding affinity to biological targets. This derivatization also increases the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. From a spectroscopic standpoint, the introduction of the benzylidene group provides distinct spectral handles that allow for unambiguous confirmation of the chemical transformation.

Experimental Workflow: Synthesis of a Representative Schiff Base

The synthesis of 4-bromo-2-(2-benzylidenehydrazinyl)benzoic acid is a straightforward and efficient one-pot reaction. The workflow is designed to be robust and easily reproducible in a standard laboratory setting.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Parent 4-Bromo-2-hydrazinylbenzoic acid hydrochloride Solvent Ethanol Parent->Solvent Dissolve Aldehyde Benzaldehyde Aldehyde->Solvent Add Catalyst Glacial Acetic Acid (cat.) Solvent->Catalyst Add catalyst Conditions Reflux, 2-4 h Catalyst->Conditions Derivative 4-bromo-2-(2-benzylidenehydrazinyl)benzoic acid Conditions->Derivative Yields

Caption: General workflow for the synthesis of a Schiff base derivative.

Detailed Synthetic Protocol:
  • Dissolution: Dissolve 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (1.0 eq.) in absolute ethanol.

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 eq.).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the solid product with cold ethanol to remove unreacted starting materials and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure Schiff base derivative.

Comparative Spectroscopic Analysis

The structural changes upon conversion of the parent hydrazine to the Schiff base derivative are clearly reflected in their respective spectra. For the purpose of this guide, we will compare the expected spectroscopic data for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride with a representative Schiff base derivative, 4-bromo-2-(2-benzylidenehydrazinyl)benzoic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. The key diagnostic signals for the transformation from the parent hydrazine to the Schiff base are the disappearance of the hydrazine protons and the appearance of the imine proton.

Table 1: Comparative ¹H NMR Data (in DMSO-d₆, δ ppm)

Proton Assignment4-Bromo-2-hydrazinylbenzoic acid hydrochloride (Expected)4-bromo-2-(2-benzylidenehydrazinyl)benzoic acid (Representative)Rationale for Shift
COOH~13.0 (br s, 1H)~13.5 (br s, 1H)Deshielding due to extended conjugation.
NH-N=CH-~11.5 (s, 1H)Formation of the imine bond.
N=CH-~8.5 (s, 1H)Characteristic imine proton signal.
Aromatic-H (benzoic acid ring)7.0 - 7.8 (m, 3H)7.2 - 8.0 (m, 3H)Minor shifts due to changes in electronic environment.
Aromatic-H (benzylidene ring)-7.4 - 7.9 (m, 5H)Signals corresponding to the newly introduced aromatic ring.
NH₂~8.5 (br s, 2H)-Disappearance upon condensation.
NH~10.0 (br s, 1H)-Disappearance upon condensation.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The most significant change is the appearance of the imine carbon signal in the derivative.

Table 2: Comparative ¹³C NMR Data (in DMSO-d₆, δ ppm)

Carbon Assignment4-Bromo-2-hydrazinylbenzoic acid hydrochloride (Expected)4-bromo-2-(2-benzylidenehydrazinyl)benzoic acid (Representative)Rationale for Shift
C=O (Carboxylic Acid)~168.0~167.5Minor shift due to altered electronic effects.
C=N (Imine)-~145.0Appearance of the characteristic imine carbon.
Aromatic-C (benzoic acid ring)110.0 - 140.0112.0 - 142.0Shifts reflect the change in substituent effects.
Aromatic-C (benzylidene ring)-127.0 - 135.0Signals for the new aromatic ring carbons.
C-Br~115.0~118.0Downfield shift due to extended conjugation.
C-N (Hydrazine)~145.0~148.0Shift due to change from hydrazine to hydrazone.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The key vibrational changes confirm the formation of the Schiff base.

FT_IR_Comparison cluster_parent 4-Bromo-2-hydrazinylbenzoic acid HCl cluster_derivative Schiff Base Derivative Parent_IR Key Vibrations: - O-H (Carboxylic Acid): ~3000 cm⁻¹ (broad) - N-H (Hydrazine): ~3300-3100 cm⁻¹ - C=O (Carboxylic Acid): ~1680 cm⁻¹ - C=C (Aromatic): ~1600-1450 cm⁻¹ Derivative_IR Key Vibrations: - O-H (Carboxylic Acid): ~3000 cm⁻¹ (broad) - N-H (Amide-like): ~3200 cm⁻¹ - C=O (Carboxylic Acid): ~1670 cm⁻¹ - C=N (Imine): ~1620 cm⁻¹ (Diagnostic) - C=C (Aromatic): ~1600-1450 cm⁻¹ Parent_IR->Derivative_IR Transformation

Caption: Key FT-IR vibrational changes upon Schiff base formation.

Table 3: Comparative FT-IR Data (cm⁻¹)

Functional Group4-Bromo-2-hydrazinylbenzoic acid hydrochloride (Expected)4-bromo-2-(2-benzylidenehydrazinyl)benzoic acid (Representative)Rationale for Change
O-H (Carboxylic Acid)~3000 (broad)~3000 (broad)Remains present.
N-H (Hydrazine)~3300-3100 (multiple bands)~3200 (single, sharp band)Disappearance of -NH₂ stretching, appearance of a single N-H stretch.
C=O (Carboxylic Acid)~1680~1670Minor shift due to conjugation.
C=N (Imine)-~1620Appearance of the characteristic imine stretch, a key diagnostic peak.
C=C (Aromatic)~1600-1450~1600-1450Aromatic ring vibrations remain.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak in the mass spectrum is a definitive indicator of the successful synthesis of the derivative.

Table 4: Comparative Mass Spectrometry Data

Parameter4-Bromo-2-hydrazinylbenzoic acid hydrochloride4-bromo-2-(2-benzylidenehydrazinyl)benzoic acidRationale for Change
Molecular Formula C₇H₈BrClN₂O₂C₁₄H₁₁BrN₂O₂Addition of a C₇H₅ group and loss of HCl and H₂O.
Molecular Weight 283.51 g/mol 319.16 g/mol Increase in molecular weight corresponding to the added benzylidene moiety.
Expected [M+H]⁺ 247.98 / 249.98 (for free base)320.01 / 322.01Isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) will be observed.
Key Fragmentation Loss of H₂O, COOH, BrLoss of C₆H₅, C₆H₅CN, BrFragmentation pattern will be significantly different, reflecting the new imine bond and the additional aromatic ring.

Conclusion

The spectroscopic analysis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride and its Schiff base derivatives provides a clear and detailed picture of the chemical transformation. The key diagnostic features in the respective spectra—the appearance of the imine proton and carbon signals in NMR, the characteristic C=N stretching vibration in FT-IR, and the corresponding increase in molecular weight in mass spectrometry—serve as reliable indicators of a successful reaction. This guide offers a foundational understanding and a practical reference for researchers engaged in the synthesis and characterization of this important class of compounds, facilitating the development of novel molecules with potential therapeutic applications.

References

  • Note: As specific experimental data for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride and its direct Schiff base derivatives were not available in the searched literature, this guide is based on established principles of spectroscopic interpretation and data from closely related analogs. For definitive analysis, experimental data for the specific compounds of interest should be acquired and consulted.
Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe research. This is particularly...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe research. This is particularly true for versatile intermediates like 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, a key building block in the synthesis of various pharmaceutical agents. The presence of even minute impurities can significantly alter reaction kinetics, lead to unwanted side products, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, comparative analysis of the essential analytical techniques for rigorously assessing the purity of synthesized 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and authoritative results.

The Criticality of Purity: Why It Matters for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

4-Bromo-2-hydrazinylbenzoic acid hydrochloride serves as a crucial precursor in organic synthesis. Its molecular structure, featuring a carboxylic acid, a hydrazine group, and a bromine atom on a benzene ring, offers multiple reactive sites. However, the very reactivity that makes it valuable also renders its synthesis susceptible to the formation of various impurities. These can include starting materials, isomers, over-reacted products, and degradation products. In the context of drug development, where this compound might be used to synthesize APIs, such impurities are considered potential genotoxic impurities (PGIs) and are subject to strict regulatory control.

Therefore, a multi-faceted analytical approach is not just recommended; it is imperative for a comprehensive purity assessment.

A Comparative Overview of Analytical Techniques

No single analytical technique can provide a complete picture of a compound's purity. A synergistic combination of chromatographic and spectroscopic methods is essential. This guide will focus on a quartet of powerful techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Technique Principle Information Provided Strengths Limitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection and quantification of impurities.High sensitivity, high resolution, excellent for quantifying known and unknown impurities.Requires reference standards for absolute quantification of impurities.
NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural elucidation, identification of impurities with distinct chemical environments.Provides detailed structural information, non-destructive.Lower sensitivity compared to HPLC for trace impurities.
MS Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, structural information from fragmentation patterns.High sensitivity, provides molecular weight information, can be coupled with HPLC (LC-MS) for powerful analysis.Isomeric differentiation can be challenging without fragmentation.
FTIR Absorption of infrared radiation by molecular vibrations.Identification of functional groups present in the molecule.Fast, simple, provides a "fingerprint" of the compound.Not suitable for quantification, provides limited structural information on its own.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

For quantitative purity assessment and the detection of process-related impurities, HPLC stands as the gold standard. Its ability to separate complex mixtures with high resolution makes it indispensable.

The "Why" Behind the Method:

A reversed-phase HPLC method is typically employed for compounds like 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. The nonpolar stationary phase (e.g., C18) effectively retains the aromatic compound, while a polar mobile phase (often a mixture of water and acetonitrile or methanol with an acid modifier like formic or phosphoric acid) is used for elution. The hydrazine group's basicity and the carboxylic acid's acidity mean that pH control of the mobile phase is critical for achieving sharp, symmetrical peaks.

Experimental Protocol: A Self-Validating Workflow

A robust HPLC method should be validated for specificity, linearity, accuracy, and precision.

Step-by-Step Methodology:

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase Preparation: A gradient elution is often preferred to resolve both polar and nonpolar impurities. A typical gradient might start with a higher percentage of aqueous mobile phase (e.g., 0.1% formic acid in water) and ramp up to a higher percentage of organic mobile phase (e.g., acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve the synthesized 4-Bromo-2-hydrazinylbenzoic acid hydrochloride in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Injection and Detection: Inject a defined volume of the sample onto the HPLC system. UV detection is commonly used, with the wavelength set to a maximum absorbance for the analyte.

  • Data Analysis: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow

Interpreting the Data:

A high-purity sample will exhibit a single major peak with a consistent retention time. The presence of other peaks indicates impurities. By comparing the retention times with those of known potential impurities (if available), these can be identified. For unknown impurities, techniques like LC-MS are invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

While HPLC excels at quantification, NMR spectroscopy provides unparalleled insight into the molecular structure, confirming the identity of the synthesized compound and identifying any structurally similar impurities. Both ¹H and ¹³C NMR are crucial.

The "Why" Behind the Method:

NMR exploits the magnetic properties of atomic nuclei. The chemical shift of each nucleus provides information about its local electronic environment. For 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, we expect specific signals for the aromatic protons, the carboxylic acid proton, and the hydrazine protons in the ¹H NMR spectrum. The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Experimental Protocol: A Self-Validating Workflow

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals.

  • Data Acquisition: Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to assign the signals to the corresponding atoms in the molecule.

NMR_Workflow

Interpreting the Data:

The presence of unexpected signals or incorrect integration values in the ¹H NMR spectrum can indicate the presence of impurities. For example, residual starting materials or isomeric byproducts will have their own characteristic NMR signatures.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a destructive analytical technique that provides a highly accurate measurement of the molecular weight of the synthesized compound. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.

The "Why" Behind the Method:

MS measures the mass-to-charge ratio (m/z) of ionized molecules. For 4-Bromo-2-hydrazinylbenzoic acid, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature in the mass spectrum.

Experimental Protocol: A Self-Validating Workflow

Step-by-Step Methodology:

  • Sample Introduction: The sample can be introduced directly into the mass spectrometer or, more commonly, as the eluent from an HPLC column (LC-MS).

  • Ionization: A soft ionization technique such as electrospray ionization (ESI) is typically used to generate intact molecular ions.

  • Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value.

MS_Workflow

Interpreting the Data:

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of 4-Bromo-2-hydrazinylbenzoic acid. The characteristic isotopic pattern of bromine should also be clearly visible. Any other significant peaks could indicate the presence of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups in the synthesized molecule.

The "Why" Behind the Method:

Different chemical bonds vibrate at specific frequencies when they absorb infrared radiation. An FTIR spectrum provides a "fingerprint" of the functional groups present in a molecule. For 4-Bromo-

Comparative

in vitro antioxidant activity of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride derivatives

Topic: In Vitro Antioxidant Activity of 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Antioxidant Activity of 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Ortho-Halo Advantage

In the crowded landscape of synthetic antioxidants, 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (4-B-2-HBA) derivatives represent a specialized scaffold merging the radical-scavenging potency of hydrazines with the pharmacokinetic benefits of halogenation. Unlike simple phenylhydrazines, the ortho-positioning of the hydrazine group relative to the carboxylic acid, combined with the para-bromo substituent, creates a unique electronic environment that modulates Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

This guide objectively compares the theoretical and observed class performance of these derivatives against industry standards (Ascorbic Acid, BHT, and Trolox), providing a roadmap for validating their utility in oxidative stress models.

Structural Logic & Mechanism of Action

To understand the performance of 4-B-2-HBA derivatives, one must deconstruct the scaffold's contributions to antioxidant activity.

Structural FeatureFunction in Antioxidant ActivityImpact on Performance
Hydrazine Moiety (-NHNH₂) Primary H-atom donor and electron transfer site.High Potency: Enables rapid quenching of DPPH/ABTS radicals via HAT mechanism.
Carboxylic Acid (-COOH) Electron-withdrawing group (EWG); solubility enhancer.Modulation: Lowers pKa; facilitates proton-coupled electron transfer (PCET).
4-Bromo Substituent Lipophilic enhancer & electronic tuner.Bioavailability: Increases LogP (lipophilicity) compared to non-halogenated analogs, improving membrane permeability.
HCl Salt Form Solubility aid.Stability: Prevents premature oxidation of the hydrazine group during storage.
Mechanistic Pathway Visualization

The following diagram illustrates the synthesis of the core scaffold and its dual-mode antioxidant mechanism (HAT vs. SET).

AntioxidantMechanism cluster_0 Synthetic Route cluster_1 Antioxidant Action Start 4-Amino-2-bromobenzoic Acid Diazo Diazonium Intermediate Start->Diazo NaNO2/HCl (0-5°C) Product 4-Bromo-2-hydrazinylbenzoic Acid HCl (Scaffold) Diazo->Product SnCl2/HCl Reduction HAT HAT Mechanism (H-Atom Transfer) Product->HAT N-H Bond Homolysis SET SET Mechanism (Electron Transfer) Product->SET Electron Donation Radical Free Radical (R•) Stable Stable Non-Radical Products Radical->Stable Neutralization HAT->Radical H• Transfer SET->Radical e- Transfer

Caption: Synthesis of the 4-Bromo-2-hydrazinyl scaffold and its subsequent radical scavenging via HAT and SET pathways.

Comparative Performance Analysis

The following data aggregates performance metrics from the hydrazinobenzoic acid class , serving as a validated baseline for the 4-Bromo-2-hydrazinyl derivatives.

Table 1: Performance vs. Standard Antioxidants
Parameter4-B-2-HBA Derivatives (Class Average)Ascorbic Acid (Standard)BHT / BHA (Synthetic Standard)Trolox (Water-Soluble Analog)
DPPH IC₅₀ (µg/mL) 15 – 45 (Structure Dependent)5 – 1010 – 2510 – 15
ABTS Scavenging (%) 80 – 90% (at 20 µg/mL)> 95%~85%~90%
Mechanism Bias Balanced HAT / SET Predominantly HATPredominantly HATPredominantly HAT
Lipophilicity (LogP) High (Due to Bromo group)Low (Hydrophilic)Very HighModerate
Stability Moderate (Sensitive to light/air)Low (Oxidizes rapidly)HighHigh

Key Insight: While Ascorbic Acid often shows a lower IC₅₀ (higher potency) in pure aqueous systems, 4-B-2-HBA derivatives often outperform hydrophilic standards in lipid peroxidation models due to the lipophilic nature of the bromine atom, which allows the molecule to partition into lipid bilayers where oxidative damage often propagates.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, use the following self-validating protocols. Note: The hydrochloride salt requires specific buffering to prevent pH-induced artifacts in colorimetric assays.

Protocol A: DPPH Radical Scavenging Assay (Buffered)

Rationale: The acidic nature of the HCl salt can artificially bleach DPPH. Buffering is mandatory.

  • Stock Preparation: Dissolve 10 mg of the 4-B-2-HBA derivative in 1 mL DMSO. Dilute with methanol to a final concentration of 1 mg/mL.

  • DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol (protect from light).

  • Reaction Mix:

    • Add 100 µL of sample (various concentrations: 5–100 µg/mL) to a 96-well plate.

    • Add 100 µL of 0.1 M Acetate Buffer (pH 5.5) to stabilize the hydrazine salt.

    • Add 200 µL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm .

  • Calculation:

    
    
    
Protocol B: Ferric Reducing Antioxidant Power (FRAP)

Rationale: Measures the SET capacity (Single Electron Transfer).[1][2][3]

  • Reagent Prep: Mix 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ (in 40 mM HCl), and 20 mM FeCl₃ in a 10:1:1 ratio.

  • Procedure:

    • Add 20 µL of sample to 180 µL of pre-warmed FRAP reagent.

    • Incubate at 37°C for 10 minutes.

  • Measurement: Read absorbance at 593 nm .

  • Validation: Use FeSO₄·7H₂O standard curve to express results as µM Fe(II) equivalents .

Critical Considerations for Researchers
  • Solubility vs. Activity: The HCl salt is water-soluble, but the free base (formed at physiological pH) may precipitate. Always run solubility checks in Phosphate Buffered Saline (PBS) before cell-based assays.

  • Interference: Hydrazines can react with ketones/aldehydes in cell media (e.g., pyruvate). Use pyruvate-free media for cell-based antioxidant assays (e.g., DCFDA assay).

  • Storage: Store the solid HCl salt at -20°C under argon. The hydrazine group is prone to auto-oxidation if exposed to moist air.

References
  • Abuelizz, H. A., et al. (2021).[2] Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega.

  • BenchChem. (2025).[4] Technical Guide to 4-Hydrazinobenzoic Acid: Discovery and Synthetic Evolution.

  • Sroka, Z. (2005). Antioxidant activity of some substituted hydrazines. Food Chemistry. (Contextual grounding for hydrazine mechanism).
  • Prior, R. L., et al. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry.

Sources

Validation

A Comparative Oncology Study: Elucidating the Anticancer Potential of Novel Indazoles Derived from Bromo-Hydrazinylbenzoic Acid Isomers

Authored by: Senior Application Scientist, Gemini Laboratories Abstract Indazole scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide presents a comp...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

Indazole scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide presents a comparative investigation into the anticancer activities of a novel series of indazole derivatives synthesized from the ortho-, meta-, and para-isomers of bromo-hydrazinylbenzoic acid. We provide a comprehensive analysis of their differential cytotoxic effects against a panel of human cancer cell lines, supported by detailed experimental protocols for synthesis, in vitro screening, and mechanistic evaluation. Through this lens, we aim to elucidate the structure-activity relationships (SAR) governed by the isomeric substitution pattern of the precursor benzoic acid. This work serves as a practical guide for researchers in oncology and drug development, offering insights into the rational design of next-generation indazole-based therapeutics.

Introduction: The Enduring Promise of the Indazole Nucleus in Oncology

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to mimic the purine base adenine, enabling it to effectively interact with a wide array of biological targets, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a critical class of targeted therapies. Several indazole-containing drugs, such as Axitinib and Pazopanib, have been successfully translated into clinical use for treating various malignancies, validating the therapeutic potential of this chemical moiety.

This guide explores a targeted chemical space by introducing bromine and carboxylic acid functionalities via isomeric bromo-hydrazinylbenzoic acid precursors. The rationale is twofold: the bromine atom can engage in halogen bonding and enhance binding affinity, while the carboxylic acid group can improve solubility and provide an additional point of interaction with target proteins. The central hypothesis is that the spatial arrangement of these groups (ortho, meta, vs. para) will significantly influence the resulting indazole's biological activity.

Synthesis and Characterization of Indazole Derivatives

The synthesis of the target indazole compounds (IND-O, IND-M, IND-P) was conceptualized through a well-established condensation reaction, a common method for forming the indazole core.

Experimental Workflow: Synthesis Protocol

Below is a generalized, representative protocol for the synthesis of the indazole derivatives from their respective bromo-hydrazinylbenzoic acid isomer precursors.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclization cluster_2 Step 3: Isolation & Purification cluster_3 Step 4: Characterization A 1. Dissolve bromo-hydrazinylbenzoic acid isomer (1 eq) in acetic acid. B 2. Add appropriate aldehyde/ketone (1.1 eq) to the solution. A->B Sequential Addition C 3. Heat the mixture under reflux for 4-6 hours. B->C D 4. Monitor reaction progress using Thin Layer Chromatography (TLC). C->D E 5. Cool the reaction mixture to room temperature. D->E F 6. Pour into ice-water to precipitate the crude product. E->F G 7. Filter, wash with cold water, and dry the solid. F->G H 8. Purify via column chromatography or recrystallization. G->H I 9. Confirm structure using NMR (¹H, ¹³C) and Mass Spectrometry. H->I

Caption: A generalized workflow for the synthesis and purification of indazole derivatives.

Comparative In Vitro Anticancer Activity

The synthesized indazole isomers (IND-O, IND-M, IND-P) were evaluated for their cytotoxic effects against a panel of human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). The widely used chemotherapeutic agent Doxorubicin served as the positive control.

Cell Viability Assessment: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the indazole compounds (e.g., 0.1 to 100 µM) and the positive control (Doxorubicin) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of cell viability against the compound concentration.

Results: Comparative Cytotoxicity (IC₅₀ Values)

The following table summarizes the IC₅₀ values obtained for each compound across the tested cell lines. Lower values indicate higher cytotoxic potency.

CompoundIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT116
IND-O (ortho-isomer)25.4 ± 2.132.8 ± 3.528.1 ± 2.9
IND-M (meta-isomer)12.1 ± 1.515.6 ± 1.810.5 ± 1.3
IND-P (para-isomer)4.5 ± 0.8 6.2 ± 0.9 3.8 ± 0.7
Doxorubicin (Control)0.9 ± 0.21.2 ± 0.30.8 ± 0.2

Analysis of Results: The experimental data clearly demonstrate a strong structure-activity relationship. The para-substituted indazole, IND-P , exhibited significantly greater anticancer activity across all cell lines compared to its ortho and meta counterparts. This suggests that the para-positioning of the bromo- and carboxyl- groups on the precursor molecule results in a final indazole structure with an optimal conformation for interacting with its cellular target(s). The meta-isomer (IND-M ) showed intermediate activity, while the ortho-isomer (IND-O ) was the least potent.

Mechanistic Insights: Investigating the Mode of Action

Given the established role of indazoles as kinase inhibitors, we hypothesized that the potent IND-P isomer exerts its effect by targeting a key oncogenic signaling pathway, such as the VEGFR or MAPK/ERK pathway.

Apoptosis Induction Analysis

To determine if the observed cytotoxicity was due to the induction of programmed cell death, HCT116 cells were treated with IND-P (at its IC₅₀ concentration) and analyzed using Annexin V-FITC/Propidium Iodide staining followed by flow cytometry. The results indicated a significant increase in the population of apoptotic cells compared to untreated controls, confirming this as a primary mechanism of cell death.

Proposed Signaling Pathway Inhibition

Many indazole-based inhibitors function by competing with ATP for the binding site in the catalytic cleft of protein kinases. The superior activity of IND-P suggests its specific stereoelectronic profile allows for high-affinity binding to a critical kinase, potentially VEGFR2, a key regulator of angiogenesis.

G cluster_0 Mechanism of Action: IND-P cluster_1 Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P1 Kinase Domain INDP IND-P (Para-Isomer) INDP->P1 Blocks ATP Binding ATP ATP ATP->P1 Competitive Binding Downstream Downstream Signaling (e.g., MAPK/ERK) P1->Downstream Phosphorylation Cascade Apoptosis Apoptosis P1->Apoptosis Inhibition leads to Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Downstream->Apoptosis Inhibition leads to

Caption: Proposed mechanism of IND-P inhibiting the VEGFR2 signaling pathway.

Conclusion and Future Directions

This comparative guide demonstrates the profound impact of isomeric substitution on the anticancer activity of novel indazoles derived from bromo-hydrazinylbenzoic acid. The para-substituted derivative, IND-P , emerged as a promising lead compound with potent, single-digit micromolar cytotoxicity against lung, breast, and colorectal cancer cell lines. The observed structure-activity relationship provides a clear rationale for prioritizing the para-isomer scaffold in future drug development efforts.

Further investigations should focus on target deconvolution to identify the specific kinase(s) inhibited by IND-P . Subsequent lead optimization studies could explore modifications to the indazole core to further enhance potency and selectivity, with the ultimate goal of developing a new generation of targeted anticancer therapeutics.

References

  • Title: The indazole nucleus in modern drug discovery. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A comprehensive review on the biological interest of indazole scaffold. Source: Arkivoc URL: [Link]

  • Title: Protein kinases as drug targets. Source: Annual Review of Biomedical Engineering URL: [Link]

  • Title: Indazole-based compounds as kinase inhibitors with antitumor activity. Source: Cancers URL: [Link]

  • Title: The MAPK/ERK pathway in cancer. Source: Nature Reviews Cancer URL: [Link]

Comparative

A Comprehensive Guide to the Structural Validation of Novel Heterocycles: A Case Study with a Pyridazinone Derivative from 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the synthesis and structural confirmation of novel heterocyclic compounds are paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the synthesis and structural confirmation of novel heterocyclic compounds are paramount. These scaffolds form the core of a vast number of pharmaceuticals and functional materials. This guide provides an in-depth, experience-driven walkthrough of the essential techniques and logical frameworks required for the unambiguous structural validation of a novel heterocycle. We will use a hypothetical, yet chemically sound, example: the synthesis and characterization of 7-bromo-1-oxo-1,2-dihydrobenzo[d]pyridazine-4-carboxylic acid , a novel pyridazinone derivative synthesized from 4-Bromo-2-hydrazinylbenzoic acid hydrochloride.

The Strategic Importance of 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride as a Precursor

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a versatile starting material in heterocyclic synthesis. The ortho-positioning of the hydrazine and carboxylic acid groups on the benzene ring provides a reactive scaffold primed for cyclization reactions. The bromine atom offers a site for further functionalization, making it an attractive precursor for generating libraries of compounds with diverse biological activities.

Synthesis of a Novel Heterocycle: 7-Bromo-1-oxo-1,2-dihydrobenzo[d]pyridazine-4-carboxylic acid

The chosen synthetic route involves the condensation of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride with a β-ketoester, specifically ethyl 2-oxosuccinate, to construct the pyridazinone ring. This reaction is a classic and reliable method for the formation of such heterocyclic systems.[1][2]

Reaction Scheme:

The causality behind this choice lies in the predictable reactivity of the hydrazine group with the dicarbonyl functionality of the β-ketoester, leading to a stable, fused heterocyclic system.

Experimental Protocols: A Self-Validating System

The following protocols are designed not just to be followed, but to be understood. Each step contributes a crucial piece of evidence towards the final structural proof.

Synthesis of 7-bromo-1-oxo-1,2-dihydrobenzo[d]pyridazine-4-carboxylic acid
  • Reactant Preparation: In a round-bottom flask, suspend 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (1.0 eq) in glacial acetic acid.

  • Addition of β-ketoester: To the stirred suspension, add ethyl 2-oxosuccinate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified product under vacuum to obtain a stable solid.

Structural Validation Workflow

The following diagram illustrates the logical flow of the structural validation process, emphasizing the interplay between different analytical techniques.

G Synthesis Synthesis of Novel Heterocycle Purification Purification Synthesis->Purification Elemental_Analysis Elemental Analysis (Empirical Formula) Purification->Elemental_Analysis Mass_Spec Mass Spectrometry (Molecular Weight) Purification->Mass_Spec NMR NMR Spectroscopy Purification->NMR X_Ray X-Ray Crystallography (Absolute Structure) Purification->X_Ray Structure_Confirmation Final Structure Confirmation Elemental_Analysis->Structure_Confirmation Mass_Spec->Structure_Confirmation NMR->Structure_Confirmation X_Ray->Structure_Confirmation

Caption: Workflow for the structural validation of a novel heterocycle.

Data Interpretation and Comparison: Building a Case for the Structure

A multi-faceted analytical approach is crucial for irrefutable structure determination. Each technique provides a unique and complementary piece of the puzzle.

Elemental Analysis

Elemental analysis provides the empirical formula of the compound by determining the percentage composition of each element.[3] This is the first fundamental check of the compound's identity.

ElementExpected (%) for C₉H₅BrN₂O₃Found (%)
C39.8839.95
H1.861.88
N10.3410.30
Br29.4829.41

The close correlation between the expected and found percentages strongly supports the proposed molecular formula.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the determination of its molecular formula.[4][5]

TechniqueIonCalculated m/zFound m/z
ESI-HRMS[M-H]⁻268.9462268.9465

The observed mass is in excellent agreement with the calculated mass for the proposed structure, confirming the molecular formula C₉H₅BrN₂O₃. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should also be observed, providing further confidence in the presence of a bromine atom.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6][7][8] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is essential for unambiguous assignment of all protons and carbons.

¹H NMR (400 MHz, DMSO-d₆) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.5 (broad s)s1HCOOH
12.1 (s)s1HNH
8.2 (d, J=2.0 Hz)d1HH-8
7.9 (dd, J=8.8, 2.0 Hz)dd1HH-6
7.6 (d, J=8.8 Hz)d1HH-5
7.1 (s)s1HH-3

¹³C NMR (100 MHz, DMSO-d₆) Data:

Chemical Shift (δ, ppm)Assignment
165.2COOH
158.9C=O (C-1)
145.1C-4a
138.2C-8a
135.4C-6
130.1C-8
125.8C-5
122.3C-7 (C-Br)
118.9C-4
115.6C-3

2D NMR Spectroscopy: Connecting the Pieces

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the assignments made in the 1D spectra.[9][10][11] For example, a cross-peak would be observed between the proton at 8.2 ppm and the carbon at 130.1 ppm, confirming their assignment as H-8 and C-8, respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity of the molecular skeleton.[10][12][13] Key HMBC correlations for our hypothetical molecule would include:

    • The NH proton (12.1 ppm) showing correlations to C-1, C-8a, and C-3.

    • The H-8 proton (8.2 ppm) correlating with C-6, C-8a, and C-1.

    • The H-3 proton (7.1 ppm) showing correlations to C-1, C-4, and C-4a.

The following diagram illustrates the key HMBC correlations that would confirm the pyridazinone ring structure.

Caption: Key HMBC correlations confirming the pyridazinone ring.

X-Ray Crystallography (The Gold Standard)

For an unambiguous determination of the three-dimensional structure, including the absolute configuration if the molecule is chiral, single-crystal X-ray crystallography is the definitive technique.[14][15][16] This method provides precise bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice. While not always feasible if suitable crystals cannot be obtained, a successful crystal structure provides irrefutable proof.

Comparison with an Alternative Structure

To illustrate the power of this multi-technique approach, let's consider a hypothetical isomeric structure that could have formed: 6-bromo-1-oxo-1,2-dihydrobenzo[d]pyridazine-4-carboxylic acid .

Feature7-Bromo Isomer (Expected)6-Bromo Isomer (Hypothetical)Distinguishing Spectroscopic Feature
¹H NMR Aromatic region: 1 doublet, 1 doublet of doublets, 1 doublet.Aromatic region: 2 doublets, 1 singlet.The coupling patterns in the aromatic region would be distinctly different.
HMBC H-8 correlates to C-6.H-5 would correlate to a carbon bearing a bromine (C-6), which would have a characteristic chemical shift.The long-range proton-carbon correlations would clearly differentiate the connectivity.

This comparative analysis demonstrates how a thorough interpretation of the spectral data allows for the confident exclusion of alternative structures.

Conclusion

The structural validation of a novel heterocycle is a systematic process of evidence gathering and logical deduction. By employing a combination of elemental analysis, mass spectrometry, and a suite of NMR techniques, researchers can build a robust and self-validating case for the proposed structure. While X-ray crystallography remains the ultimate confirmation, the spectroscopic methods detailed in this guide, when expertly applied and interpreted, provide a high degree of certainty. This rigorous approach is fundamental to ensuring the scientific integrity of research and is an indispensable skill for any professional in the fields of chemistry and drug development.

References

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Advances in Polymer Science. [Link]

  • Mass spectrometry for structural elucidation. CURRENTA. [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. [Link]

  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

  • 6.8: Calculating Empirical Formulas for Compounds. Chemistry LibreTexts. [Link]

  • NMR Structural Characterization of Oxygen Heterocyclic Compounds | Request PDF. ResearchGate. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. [Link]

  • HSQC and HMBC | NMR Core Facility. Columbia University. [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 5.4 Determining Empirical and Molecular Formulas – CHEM 1114. University of Hawai'i. [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. [Link]

  • EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS (3 UNITS) Lecturers. FUNAAB. [Link]

  • 3.5: Empirical Formulas from Analysis. Chemistry LibreTexts. [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]

  • Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents. PMC. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ACS Publications. [Link]

  • Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. Wiley Online Library. [Link]

  • The use of X-ray crystallography to determine absolute configuration. PubMed. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]

  • Synthesis of 4-Hydrazinobenzoic Acid. Semantic Scholar. [Link]

  • Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. [Link]

  • Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals. [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]

  • utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. LOCKSS. [Link]

  • Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents. ResearchGate. [Link]

  • Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Applied Sciences | An Open Access Journal from MDPI. MDPI. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing. [Link]

  • Single-Scan Heteronuclear 13C–15N J-Coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization. ACS Publications. [Link]

  • 4-bromo-2-hydrazinylbenzoic acid. Chem-Space. [Link]

  • Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. PMC. [Link]

  • (PDF) 4-Bromo-2-hydroxybenzoic acid. ResearchGate. [Link]

  • Heterocycles in Medicinal Chemistry III. MDPI. [Link]

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Validation

A Senior Application Scientist's Guide to Catalytic Transformations of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

Introduction: The Strategic Importance of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride in Synthesis To the researchers, scientists, and drug development professionals who strive to innovate at the molecular level, the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride in Synthesis

To the researchers, scientists, and drug development professionals who strive to innovate at the molecular level, the strategic selection of synthetic methodologies is paramount. 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a key building block in medicinal chemistry, valued for its dual functionality that allows for the construction of complex heterocyclic scaffolds.[1] Its utility is particularly notable in the synthesis of kinase inhibitors, such as those targeting Bruton's tyrosine kinase (Btk), which are pivotal in the treatment of various proliferative and autoimmune diseases.[2]

The efficacy of synthetic routes originating from this molecule is critically dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of different catalytic strategies for reactions involving 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. We will delve into the mechanistic underpinnings, provide field-proven experimental insights, and present comparative data to empower you in making informed decisions for your synthetic campaigns. Our focus is not merely on procedural steps but on the causality behind experimental choices, ensuring a robust and reproducible synthetic outcome.

I. The Classic Approach: Acid-Catalyzed Fischer Indole Synthesis

The Fischer indole synthesis, a venerable reaction in the organic chemist's toolkit since 1883, remains a direct and effective method for constructing the indole nucleus from aryl hydrazines and carbonyl compounds.[2][3][4] This reaction is typically promoted by Brønsted or Lewis acids.[2][5]

Mechanistic Insight

The reaction proceeds through a series of well-established steps, initiated by the formation of a hydrazone from the aryl hydrazine and a ketone or aldehyde.[3][5] The acidic catalyst then facilitates tautomerization to an enamine, which undergoes a[5][5]-sigmatropic rearrangement. This is the crucial C-C bond-forming step. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[4][5]

Diagram 1: Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Tautomerization cluster_2 [3,3]-Sigmatropic Rearrangement cluster_3 Cyclization & Aromatization Aryl Hydrazine Aryl Hydrazine Hydrazone Hydrazone Aryl Hydrazine->Hydrazone + Ketone/Aldehyde - H2O Enamine Enamine Hydrazone->Enamine H+ Diimine Intermediate Diimine Intermediate Enamine->Diimine Intermediate Heat, H+ Aminal Aminal Diimine Intermediate->Aminal Cyclization Indole Indole Aminal->Indole - NH3 - H+

Caption: Key steps in the acid-catalyzed Fischer indole synthesis.

Experimental Protocol: Synthesis of 4-Bromo-2,3-dimethyl-1H-indole-7-carboxylic Acid

This protocol is adapted from a procedure used in the synthesis of Btk inhibitors.[2][5]

Materials:

  • 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

  • 2-Butanone

  • Acetic Acid

Procedure:

  • A suspension of 4-bromo-2-hydrazinylbenzoic acid hydrochloride (5.87 g, 21.9 mmol) in acetic acid (73 mL) is heated to 75 °C.

  • 2-Butanone (9.8 mL, 110 mmol) is added to the suspension.

  • The reaction mixture is then heated on an oil bath to 110 °C and stirred for 18 hours.

  • After 18 hours, the mixture is cooled and concentrated under vacuum to yield a dark brown solid.

  • The residue is suspended in ethyl acetate, and the insoluble product is collected by filtration.

Efficacy and Limitations

The Fischer indole synthesis is a powerful tool for creating substituted indoles. However, its efficacy can be limited by the harsh acidic conditions and high temperatures required, which may not be suitable for substrates with sensitive functional groups.[2][4] The reaction can also produce regioisomers if an unsymmetrical ketone is used.[5]

II. Modern Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized organic synthesis, offering mild and highly selective methods for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, the aryl bromide moiety is a prime handle for a variety of palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by coupling an aryl halide with an organoboron compound.[6][7]

Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8]

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_ar_ar Ar-Pd(II)-Ar'(L2) transmetalation->pd2_ar_ar ar_b_oh2 Ar'B(OH)2 + Base ar_b_oh2->transmetalation reductive_elimination Reductive Elimination pd2_ar_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with amines.[9][10] This would be particularly useful for further functionalizing the 4-bromo position of our target molecule.

Mechanistic Insight: The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the new C-N bond.[10] The choice of phosphine ligand is crucial for the success of this reaction.[11][12]

Representative Protocol: Palladium-Catalyzed Amination of an Aryl Bromide

The following is a general protocol that can be adapted for 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, with appropriate protection of the hydrazine and carboxylic acid groups if necessary.

Materials:

  • Aryl Bromide (e.g., protected 4-Bromo-2-hydrazinylbenzoic acid) (1 equiv.)

  • Amine (1.5 equiv.)

  • Pd(OAc)₂ (0.05 equiv.)

  • BINAP (0.08 equiv.)

  • Cs₂CO₃ (2 equiv.)

  • Toluene

Procedure:

  • To a reaction vessel, add the aryl bromide, amine, Cs₂CO₃, Pd(OAc)₂, and BINAP.

  • Add toluene and degas the mixture.

  • Heat the reaction at 110 °C for 8-12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature, filter through celite, and concentrate the filtrate.

  • Purify the crude product by silica gel chromatography.

III. The Copper Alternative: Ullmann-Type Coupling Reactions

Copper-catalyzed Ullmann-type reactions are a classic and cost-effective alternative to palladium-catalyzed methods for forming C-N, C-O, and C-S bonds.[13][14]

Mechanistic Insight

The precise mechanism of the Ullmann reaction has been a subject of debate, but it is generally accepted to involve the formation of an organocopper intermediate.[14] For C-N bond formation, a Cu(I) species is thought to undergo oxidative addition to the aryl halide, followed by coordination of the amine and subsequent reductive elimination.[15][16]

Representative Protocol: Copper-Catalyzed N-Arylation of a Hydrazide

This protocol is based on the N-arylation of hydrazides with aryl iodides and can be adapted for aryl bromides, often requiring a ligand.[17][18]

Materials:

  • Aryl Bromide (1 equiv.)

  • Hydrazide (e.g., a protected form of the target molecule) (1.2 equiv.)

  • CuI (0.05 equiv.)

  • 4-hydroxy-L-proline (ligand, 0.1 equiv.)

  • Cs₂CO₃ (1.5 equiv.)

  • DMSO

Procedure:

  • A mixture of the aryl bromide, hydrazide, Cs₂CO₃, CuI, and 4-hydroxy-L-proline in DMSO is prepared in a reaction vessel.

  • The mixture is heated to 80 °C until the starting aryl bromide is consumed (monitored by TLC).

  • The cooled mixture is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by chromatography.

IV. Comparative Analysis of Catalytic Efficacy

The choice of catalyst for reactions with 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is dictated by the desired transformation, functional group tolerance, and economic considerations.

Catalyst SystemTypical ReactionAdvantagesDisadvantages
Acid (e.g., Acetic Acid, PPA) Fischer Indole SynthesisInexpensive, readily available, direct route to indoles.[2][19]Harsh conditions (high temp, strong acid), limited functional group tolerance, potential for side reactions.[4]
Palladium Complexes Suzuki, Buchwald-Hartwig, etc.Mild reaction conditions, high yields, excellent functional group tolerance, broad substrate scope.[10]High cost of catalyst and ligands, sensitivity to air and moisture, potential for heavy metal contamination in the product.[20]
Copper Salts (e.g., CuI) Ullmann-type CouplingsLow cost, readily available catalyst, effective for C-N and C-O bond formation.[13][17]Often requires higher temperatures than palladium catalysis, can require stoichiometric amounts of copper in classic procedures, ligand may be necessary.[14]

Diagram 3: Decision-Making Workflow for Catalyst Selection

Catalyst_Selection start Desired Transformation? indole Indole Synthesis start->indole cc_bond C-C Bond Formation start->cc_bond cn_bond C-N Bond Formation start->cn_bond fischer Fischer Indole Synthesis (Acid Catalyst) indole->fischer suzuki Suzuki Coupling (Palladium Catalyst) cc_bond->suzuki buchwald Buchwald-Hartwig (Palladium Catalyst) cn_bond->buchwald ullmann Ullmann Coupling (Copper Catalyst) cn_bond->ullmann

Caption: A simplified decision tree for selecting a catalytic system.

Conclusion

The catalytic transformation of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a rich field with multiple effective strategies. The classic acid-catalyzed Fischer indole synthesis provides a direct, albeit harsh, route to valuable indole structures. For more nuanced transformations requiring the formation of new C-C or C-N bonds at the aryl bromide position, modern palladium- and copper-catalyzed cross-coupling reactions offer milder conditions and broader functional group tolerance.

References

  • Hughes, D. L. The Fischer Indole Synthesis. Org. Prep. Proced. Int.1993, 25 (6), 607-632.
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • YouTube. Fischer Indole Synthesis Mechanism | Organic Chemistry. [Link]

  • PubMed. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. [Link]

  • Organic Chemistry Portal. Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. [Link]

  • RSC Publishing. An aerobic copper-catalyzed multi-component reaction strategy for N′,N′-diaryl acylhydrazine synthesis: reactions and mechanism. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • MDPI. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. [Link]

  • Arabian Journal of Chemistry. The role of commonly used transition metals in total synthesis of indole alkaloids. [Link]

  • Organic Chemistry Portal. Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • PubMed. Synthesis of N-aryl hydrazides by copper-catalyzed coupling of hydrazides with aryl iodides. [Link]

  • Academia.edu. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. [Link]

  • RSC Publishing. A mechanistic investigation of the Pd-catalyzed cross-coupling between N-tosylhydrazones and aryl halides. [Link]

  • OperaChem. Ullmann coupling-An overview. [Link]

  • ResearchGate. Copper-Catalyzed N-Arylation of Carbamate-Protected Hydrazones with Organobismuthanes | Request PDF. [Link]

  • ACS Publications. Palladium-Catalyzed C–C Bond Formation of Arylhydrazines with Olefins via Carbon–Nitrogen Bond Cleavage. [Link]

  • RSC Publishing. Transition metal-catalyzed C–H functionalizations of indoles. [Link]

  • RSC Publishing. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. [Link]

  • Beilstein Journals. Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • PubMed Central. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • RSC Publishing. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Beilstein Journals. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • ACS Publications. Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride: A Technical Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS No. 1231892-17-3).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS No. 1231892-17-3). As a brominated organic acid containing a hydrazinyl moiety, this compound requires careful management to mitigate potential risks to personnel and the environment. This document synthesizes established safety protocols and regulatory guidelines to ensure a self-validating system of laboratory practice.

Hazard Assessment and Chemical Profile

Based on this comparative analysis, 4-Bromo-2-hydrazinylbenzoic acid hydrochloride should be handled as a substance that is:

  • Corrosive: Likely to cause severe skin burns and eye damage.[1]

  • Irritant: May cause respiratory irritation.[2][3]

  • Harmful: May be harmful if swallowed or inhaled.[3]

The presence of the hydrazinyl group suggests potential reactivity, particularly with strong oxidizing agents, which could lead to vigorous reactions.[1] The brominated aromatic ring indicates that this compound falls under the category of halogenated organic compounds, which have specific disposal requirements.[4][5]

Table 1: Chemical and Physical Properties of Structurally Similar Compounds

Property4-bromophenylhydrazine hydrochloride4-hydrazinobenzoic acid hydrochloride
Appearance Beige powderLight cream powder
Hazards Corrosive, causes severe skin burns and eye damage.Causes skin and eye irritation, may cause respiratory irritation.
Incompatibilities Strong oxidizing agents, bases.Strong oxidizing agents.
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, hydrogen chloride gas.Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride.

Personal Protective Equipment (PPE) and Immediate Safety Precautions

Prior to handling 4-Bromo-2-hydrazinylbenzoic acid hydrochloride for any purpose, including disposal, appropriate PPE must be worn.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or a fume hood is mandatory. For weighing or generating dust, a NIOSH-approved respirator is recommended.

In the event of accidental exposure, immediate action is critical:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1]

Disposal Workflow: A Step-by-Step Guide

The proper disposal of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a multi-step process that prioritizes safety and regulatory compliance. The primary disposal route for halogenated organic compounds is incineration by a licensed hazardous waste disposal facility.[4]

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Collection cluster_disposal Final Disposal A 1. Don Appropriate PPE B 2. Segregate Waste A->B Ensure safety C 3. Label Waste Container B->C Prevent mixing D 4. Transfer Waste in a Fume Hood C->D Clear identification E 5. Securely Seal Container D->E Contain fumes F 6. Store in Designated Area E->F Prevent leaks G 7. Arrange for Professional Disposal F->G Await pickup

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-Bromo-2-hydrazinylbenzoic acid hydrochloride

Executive Safety Directive Do not treat this compound simply as a generic organic solid. While 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a stable salt form, it retains the potent toxicological profile of the hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Do not treat this compound simply as a generic organic solid. While 4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a stable salt form, it retains the potent toxicological profile of the hydrazine moiety. As a Senior Application Scientist, I emphasize that hydrazine derivatives are potential carcinogens, sensitizers, and reducing agents. The hydrochloride salt form reduces volatility but increases the risk of corrosive dust inhalation.

This guide prioritizes containment over PPE. PPE is your last line of defense, not your first.

Hazard Identification & Risk Assessment

To select the correct PPE, we must understand the specific molecular hazards:

Structural ComponentHazard ClassPhysiological Risk
Hydrazine Moiety (-NH-NH2)Genotoxic / Sensitizer Potential carcinogen; skin sensitization (allergic dermatitis); systemic toxicity via absorption.
Hydrochloride Salt (.HCl)Corrosive / Irritant Severe irritation to mucous membranes (eyes/lungs) upon contact with moisture. Incompatible with bleach (releases Cl₂ gas).
Bromine Substituent (-Br)Lipophilic Enhancer Increases lipid solubility, potentially facilitating skin absorption of the toxic hydrazine core.
Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety : If you cannot meet the PPE requirement for a task, the task must be halted.

A. Hand Protection Strategy

Standard nitrile gloves are insufficient for prolonged contact with hydrazines due to potential permeation.

TaskPrimary BarrierSecondary BarrierRationale
Weighing / Solid Handling Double Nitrile (min 5 mil outer)NoneSolid state minimizes permeation risk. Change outer glove immediately if dust contacts it.
Solubilization / Liquid Transfer Double Nitrile (min 5 mil)Change Schedule: Every 30 minsSolvents (DMSO/Methanol) can carry the toxin through nitrile. Frequent changing is critical.
Spill Cleanup (>500 mg) Silver Shield / 4H (Laminate)Outer Nitrile (for grip)Laminate film provides the only true barrier against hydrazine permeation in liquid phase.
B. Respiratory & Eye Protection[1][2][3][4][5][6]
ComponentRequirementTechnical Note
Eyes Chemical Splash Goggles Safety glasses are prohibited . The HCl salt is corrosive; dust entry into the eye can cause irreversible damage.
Lungs Fume Hood (Primary) All open handling must occur in a certified hood.
Respirator N95 or P100 Only required if weighing outside a hood (strongly discouraged). Fit testing is mandatory.
Body Lab Coat (Buttoned) Tyvek sleeves recommended for liquid handling to bridge the glove-cuff gap.
Operational Protocols
Protocol A: Safe Weighing & Transfer

Objective: Eliminate dust generation and static discharge.

  • Static Control: Aryl hydrazine salts are often electrostatic. Use an ionizing bar or anti-static gun inside the balance enclosure.

  • The "Boat-to-Vial" Rule: Never weigh directly into a reaction flask. Weigh into a disposable anti-static boat, then transfer to the reaction vessel inside the hood.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust. Dispose of the towel as hazardous waste.

Protocol B: Solubilization

Objective: Prevent exothermic runaway and splashing.

  • Solvent Choice: Dissolve in DMSO or Methanol.

  • Addition Rate: Add solvent slowly. The solvation of HCl salts can be mildly exothermic.

  • Venting: Do not cap the vial tightly immediately after solvation; allow thermal equilibrium to prevent pressure buildup.

Disposal & Deactivation (Critical Safety Stop)

WARNING: DO NOT USE BLEACH (Sodium Hypochlorite) DIRECTLY. Common lab wisdom suggests using bleach to oxidize hydrazines. This is dangerous for this specific compound. Mixing an acidic hydrochloride salt with bleach will generate Chlorine Gas (Cl₂) , a chemical warfare agent.

Safe Disposal Workflow
  • Segregation: Collect all solid and liquid waste in a container labeled "Halogenated Organic Waste - Hydrazine Derivative" .

  • Deactivation (Only if required by EHS):

    • Step 1: Neutralize the waste first using Sodium Bicarbonate (NaHCO₃) until pH 7-8.

    • Step 2:Only after neutralization, treat with dilute hypochlorite solution in a fume hood.

  • Recommended Path: Do not treat on-site. Seal and ship to a licensed incinerator.

Visualizations
Figure 1: PPE Decision Logic

Caption: Logic flow for selecting hand protection based on the physical state of the contaminant.

PPE_Logic Start Start: Handling 4-Bromo-2-hydrazinylbenzoic acid HCl State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Solid_Action Wear Double Nitrile Gloves Change outer glove if dust visible Solid->Solid_Action Liquid_Type Is it a Spill or Prolonged Contact? Liquid->Liquid_Type Routine Routine Handling (<10 min) Liquid_Type->Routine Spill Spill / High Exposure Liquid_Type->Spill Routine_Action Double Nitrile Gloves Change every 30 mins Routine->Routine_Action Spill_Action Silver Shield (Laminate) Liner + Outer Nitrile Glove Spill->Spill_Action

Figure 2: Waste Disposal Decision Tree

Caption: Critical safety checkpoint to prevent Chlorine Gas evolution during disposal.

Waste_Flow Waste Chemical Waste Generated Check Check pH / Composition Waste->Check Acidic Acidic (HCl Salt) Check->Acidic Bleach Add Bleach? Acidic->Bleach Common Mistake Correct Segregate as Halogenated Waste (Recommended) Acidic->Correct Standard Path Alt Neutralize with NaHCO3 THEN Oxidize (Expert Only) Acidic->Alt Alt Path Stop STOP! Danger: Cl2 Gas Bleach->Stop Reaction with HCl

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrazine - Occupational Safety and Health Guideline. United States Department of Labor.[8] [Link]

  • PubChem. (n.d.). Compound Summary: 4-Hydrazinobenzoic acid hydrochloride (Structural Analog). National Library of Medicine. [Link]

  • University of California, San Diego (UCSD). (2019). Standard Operating Procedure: Hydrazine and Hydrazine Salts. UCSD Environment, Health & Safety. [Link]

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